molecular formula C7H9N3O B1166191 Aquateric CAS No. 105287-09-0

Aquateric

Cat. No.: B1166191
CAS No.: 105287-09-0
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Description

Aquateric is a commercially available, micronized form of Cellulose Acetate Phthalate (CAP) designed for use as an aqueous enteric coating system in pharmaceutical and nutraceutical research . Its primary research value lies in providing gastric resistance to solid dosage forms, such as tablets and capsules, by forming a protective film that remains intact in the acidic environment of the stomach (pH < ~5.8) but dissolves at the higher pH levels of the intestine, enabling targeted drug release . This pH-dependent release mechanism is crucial for studying the bioavailability of drugs that are unstable in gastric acid, irritate the gastric mucosa, or are intended for local action in the intestine . Beyond its traditional role, research has explored this compound's functionality as a broad-spectrum microbicidal agent, demonstrating its ability to adsorb and inactivate pathogens like HIV-1 and herpesviruses in vitro, highlighting its potential for topical microbicide development . The micronized, pseudo-latex form of CAP in this compound facilitates straightforward application from aqueous dispersions, avoiding the need for organic solvents . When utilized in pellet formulations, the diffusion and release characteristics of the active ingredient can be significantly influenced by the core composition, with fillers like waxy cornstarch helping to minimize premature drug diffusion into the coating layer . It is important to note that studies have indicated the stability of this compound coatings can be susceptible to changes under stressed storage conditions, such as elevated temperature and humidity . This product is intended For Research Use Only (RUO) and is not for diagnostic or therapeutic applications.

Properties

CAS No.

105287-09-0

Molecular Formula

C7H9N3O

Synonyms

Aquateric

Origin of Product

United States

Foundational & Exploratory

Aquateric® Polymer: A Technical Guide to its Mechanism of Action in Enteric Coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of Aquateric®, an aqueous enteric coating system based on Cellulose Acetate Phthalate (CAP). It provides a detailed understanding of its physicochemical properties, performance characteristics, and the experimental methodologies used for its evaluation.

Core Mechanism of Action: pH-Dependent Solubility

This compound®'s enteric functionality is derived from its primary polymeric component, Cellulose Acetate Phthalate (CAP). CAP is a cellulose derivative where some of the hydroxyl groups are acetylated, and others are esterified with phthalic acid.[1] The key to its enteric behavior lies in the presence of free carboxylic acid groups on the phthalate moiety.[1]

In the highly acidic environment of the stomach (pH 1-3), these carboxylic acid groups remain largely unionized.[2][3] This renders the CAP polymer insoluble, forming a protective film that prevents the premature release of the active pharmaceutical ingredient (API). This insolubility protects acid-labile drugs from degradation and prevents gastric irritation from certain APIs.[4][5]

As the coated dosage form transitions from the stomach to the small intestine, the pH gradually increases. In the mildly acidic to neutral environment of the intestine (pH > 5.5-6.0), the free carboxylic acid groups on the CAP polymer ionize, forming carboxylate salts.[6][7] This ionization process dramatically increases the polymer's hydrophilicity and allows it to dissolve, leading to the disintegration of the enteric coating and the targeted release of the API in the intestine for absorption.[2][7]

The precise pH at which this compound® dissolves is a critical parameter for ensuring effective drug delivery. This is influenced by the degree of phthalyl and acetyl substitution in the CAP polymer.[8]

Quantitative Data on Physicochemical Properties

The performance of an this compound® enteric coating is dictated by the physicochemical properties of Cellulose Acetate Phthalate. The following tables summarize key quantitative data for CAP.

PropertyValueReference
pKa ~4.5 - 5.6[6][9][10]
Dissolution pH > 6.0[1][7]
Acetyl Content 21.5 - 26.0%[1]
Phthalyl Content 30.0 - 36.0%[1][9]
Glass Transition Temp. (Tg) 160 - 170 °C[1]
Typical Coating Concentration 0.5 - 9.0% of core weight[ ]

Note: The exact properties can vary depending on the specific grade of CAP used.

The mechanical properties of the this compound® film are crucial for maintaining its integrity during manufacturing, packaging, and transit. These properties can be modified by the addition of plasticizers.

PlasticizerEffect on Mechanical PropertiesReference
Triethyl Citrate (TEC) Yields softer films with lower tensile strength and elastic modulus.[11]
Diethyl Phthalate (DEP) Commonly used plasticizer.[12]
Triacetin Results in more brittle films compared to TEC.[11]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and evaluate this compound® enteric coatings.

Preparation of Enteric-Coated Tablets

Objective: To apply a uniform and effective enteric coat of this compound® onto tablet cores.

Apparatus and Materials:

  • Tablet cores

  • This compound® aqueous dispersion

  • Plasticizer (e.g., Triethyl Citrate)

  • Purified water

  • Pan coater or Fluidized bed coater

  • Peristaltic pump

  • Spray gun

  • Hot air blower

Protocol:

  • Dispersion Preparation:

    • In a suitable container, weigh the required amount of this compound® dispersion.

    • Separately, weigh the desired plasticizer (typically 20-30% w/w of the polymer).

    • Slowly add the plasticizer to the this compound® dispersion while gently stirring.

    • Continue stirring for at least 30 minutes to ensure a homogenous mixture.

  • Coating Process (Pan Coater):

    • Pre-heat the tablet bed in the coating pan to the target temperature (typically 40-50°C).

    • Start the pan rotation at a set speed (e.g., 10-15 rpm).

    • Begin spraying the this compound® dispersion onto the tumbling tablet bed at a controlled rate using the peristaltic pump and spray gun.

    • Simultaneously, supply hot air to facilitate solvent evaporation and film formation.

    • Continue the spraying process until the desired weight gain (typically 5-10%) is achieved.

    • Once spraying is complete, continue to tumble the tablets in the presence of hot air for a designated drying period (e.g., 15-30 minutes).

  • Curing:

    • Transfer the coated tablets to a curing oven.

    • Cure the tablets at a specific temperature and humidity (e.g., 40°C / 75% RH) for a defined period (e.g., 24-48 hours) to ensure proper film coalescence.[11]

In-Vitro Dissolution Testing

Objective: To evaluate the gastro-resistance and subsequent drug release from this compound®-coated dosage forms.

Apparatus and Materials:

  • USP Dissolution Apparatus 1 (Baskets) or 2 (Paddles)

  • Enteric-coated tablets or capsules

  • 0.1 N Hydrochloric Acid (HCl) solution (pH 1.2)

  • Phosphate buffer solution (pH 6.8)

  • UV-Vis Spectrophotometer or HPLC system

Protocol:

  • Acid Stage (Gastric Simulation):

    • Place 900 mL of 0.1 N HCl into each dissolution vessel and equilibrate to 37 ± 0.5°C.

    • Place one coated tablet/capsule in each vessel.

    • Operate the apparatus at a specified speed (e.g., 100 rpm for baskets, 50 rpm for paddles) for 2 hours.

    • At the end of the 2-hour period, withdraw a sample of the dissolution medium and analyze for drug release. The amount of drug released should be minimal (typically less than 10%).

  • Buffer Stage (Intestinal Simulation):

    • Carefully remove the dosage forms from the acid medium.

    • Transfer each dosage form to a dissolution vessel containing 900 mL of phosphate buffer (pH 6.8), pre-warmed to 37 ± 0.5°C.

    • Continue the dissolution test for a specified period (e.g., 45-60 minutes).

    • Withdraw samples at predetermined time intervals and analyze for drug content.

    • The drug release in the buffer stage should meet the specified acceptance criteria (e.g., not less than 80% of the labeled amount).[13]

Visualizations

The following diagrams illustrate key aspects of the this compound® polymer's mechanism and evaluation.

G cluster_stomach Stomach (pH 1-3) cluster_intestine Intestine (pH > 6.0) Stomach Acidic Environment Unionized This compound (CAP) -COOH groups are unionized Stomach->Unionized Low pH Intestine Neutral Environment Insoluble Insoluble Coating (Protective Film) Unionized->Insoluble Remains intact Ionized This compound (CAP) -COO⁻ groups are ionized Intestine->Ionized Higher pH Soluble Soluble Coating (Dissolves) Ionized->Soluble Increased hydrophilicity DrugRelease API Release Soluble->DrugRelease

Caption: pH-dependent solubility mechanism of this compound®.

G Start Start Dispersion Prepare this compound® Dispersion Start->Dispersion Coating Coat Dosage Forms (e.g., Pan Coater) Dispersion->Coating Curing Cure Coated Dosage Forms Coating->Curing AcidStage Dissolution Test: Acid Stage (pH 1.2) Curing->AcidStage BufferStage Dissolution Test: Buffer Stage (pH 6.8) AcidStage->BufferStage Analysis Analyze Drug Release (UV-Vis/HPLC) BufferStage->Analysis End End Analysis->End

Caption: Experimental workflow for evaluating enteric coatings.

G Polymer This compound® (CAP) Structure Chemical Structure: - Free Carboxylic Groups - Acetyl & Phthalyl Content Polymer->Structure is defined by Property Physicochemical Property: pH-Dependent Solubility Structure->Property determines Mechanism Mechanism of Action: Insoluble at low pH, Soluble at higher pH Property->Mechanism enables Function Core Function: Enteric Protection Mechanism->Function provides Outcome Therapeutic Outcome: Targeted Drug Release in the Intestine Function->Outcome leads to

Caption: Logical relationship of this compound® properties.

References

Navigating the Nuances of Aquateric: An In-depth Technical Guide to its Physicochemical Properties for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – In the dynamic landscape of pharmaceutical sciences, the precise delivery of therapeutic agents to their intended target within the body remains a cornerstone of effective treatment. Enteric coatings play a pivotal role in this endeavor, safeguarding acid-labile drugs from the harsh gastric environment and preventing gastric irritation from certain medications. Among the innovative solutions available, Aquateric®, and specifically its nutraceutical-grade counterpart this compound® N100, has emerged as a noteworthy option for researchers, scientists, and drug development professionals. This technical guide delves into the core physicochemical properties of this compound, offering a comprehensive overview of its characteristics, the experimental methodologies for their evaluation, and visual representations of its functional mechanisms.

This compound® N100 is a commercially available, ready-to-use enteric coating system based on sodium alginate, a natural polysaccharide derived from brown seaweed.[1][2] It is presented as a "clean label" option, particularly for the nutraceutical industry, and is a fully formulated blend that includes starch.[2] This composition is designed to ensure dosage forms, such as tablets and capsules, remain intact in the acidic milieu of the stomach and release their active ingredients at the higher pH levels of the small intestine.[3][4]

Key Physicochemical Properties

The performance of this compound as an enteric coating is dictated by a range of physicochemical properties. While specific quantitative data from the manufacturer for this compound® N100 is not publicly available, we can infer its characteristics based on the properties of its primary components, sodium alginate and starch.

PropertyDescriptionInferred Quantitative Data/Expected Performance
pH-Dependent Solubility The cornerstone of its enteric functionality, the coating is designed to be insoluble in the low pH of the stomach (typically pH 1.2) and dissolve at a higher pH in the small intestine.Based on studies of alginate-based films, it is expected to show minimal drug release (<10%) at pH 1.2 and rapid disintegration and drug release at a pH of 6.8 or higher.[5][6]
Mechanical Strength The ability of the coating to withstand the mechanical stresses of manufacturing, packaging, and transit without cracking or fracturing. Key parameters include tensile strength, elongation at break, and Young's modulus.Alginate films exhibit a wide range of tensile strengths, with some studies on pure alginate films reporting values around 95.14 ± 12.96 MPa. The inclusion of starch and other formulation components in this compound® N100 will influence these properties.[7]
Water Vapor Permeability A measure of the film's ability to prevent moisture from reaching the drug core, which is crucial for the stability of moisture-sensitive active pharmaceutical ingredients (APIs).Alginate films are generally considered to have poor water vapor barrier properties.[8] The specific water vapor transmission rate (WVTR) of this compound® N100 would depend on the complete formulation and coating thickness. Studies on alginate composite films have reported WVTR values in the range of 1023.4 ± 121.9 g m⁻² day⁻¹.[9]
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This property is important for understanding the film's mechanical behavior and stability at different temperatures.Specific data for this compound® N100 is unavailable. The Tg would be influenced by the specific alginate, starch, and any plasticizers in the formulation.

Experimental Protocols for Evaluation

A thorough evaluation of an enteric coating's performance is critical for ensuring its efficacy and reliability in a drug delivery system. The following are detailed methodologies for key experiments relevant to characterizing this compound-coated dosage forms.

pH-Dependent Dissolution Testing (USP <711> Modified)

This test evaluates the core requirement of an enteric coating: to resist dissolution in acidic conditions and release the drug at a higher pH.

Apparatus: USP Apparatus 2 (Paddle Apparatus)

Procedure:

  • Acid Stage:

    • Place the this compound-coated dosage form in 750 mL of 0.1 N hydrochloric acid (HCl) at 37 ± 0.5 °C.

    • Stir at a specified speed (e.g., 50 rpm).

    • After 2 hours, withdraw a sample of the medium to analyze for any premature drug release. The acceptance criteria for this stage is typically not more than 10% of the drug released.

  • Buffer Stage:

    • After the acid stage, add 250 mL of a pre-heated (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate to the vessel.

    • Adjust the pH of the medium to 6.8 ± 0.05.

    • Continue stirring and withdraw samples at predetermined time intervals (e.g., 15, 30, 45, and 60 minutes).

    • Analyze the samples to determine the rate and extent of drug release.

Mechanical Strength Testing of Free Films

This protocol assesses the mechanical integrity of the this compound coating by testing a prepared film of the coating material.

Apparatus: Universal Testing Machine (UTM) or Texture Analyzer with tensile grips.

Procedure:

  • Film Preparation:

    • Prepare a solution of the this compound® N100 powder according to the manufacturer's instructions.

    • Cast the solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to achieve a uniform thickness.

    • Allow the film to dry under controlled temperature and humidity conditions.

    • Once dried, carefully peel the film and cut it into dumbbell-shaped specimens of standard dimensions.

  • Tensile Testing:

    • Measure the thickness and width of the gauge section of each specimen.

    • Mount the specimen in the tensile grips of the UTM.

    • Apply a tensile load at a constant rate of extension until the film breaks.

    • Record the force and elongation data.

    • Calculate the tensile strength, elongation at break, and Young's modulus from the stress-strain curve.

Water Vapor Transmission Rate (WVTR) Measurement

This test quantifies the moisture barrier properties of the this compound coating.

Apparatus: WVTR testing instrument or a controlled humidity chamber and analytical balance.

Procedure (Gravimetric Method):

  • Film Preparation: Prepare a free film of this compound® N100 as described in the mechanical strength testing protocol.

  • Cell Assembly:

    • Use a permeability cup containing a desiccant (e.g., anhydrous calcium chloride).

    • Mount the film as a barrier over the mouth of the cup, ensuring a tight seal.

  • Testing:

    • Place the assembled cup in a controlled environment with a constant high relative humidity (e.g., 75% RH) and temperature (e.g., 25 °C).

    • Weigh the cup at regular intervals.

    • The increase in weight over time is due to the permeation of water vapor through the film.

  • Calculation: Calculate the WVTR based on the rate of weight gain, the area of the film exposed, and the water vapor pressure gradient across the film.

Visualizing the Mechanisms and Workflows

To further elucidate the functional principles and evaluation processes of this compound, the following diagrams have been generated using the DOT language.

pH_Dependent_Drug_Release cluster_stomach Stomach (pH 1.2 - 3.0) cluster_intestine Small Intestine (pH > 6.0) Stomach This compound Coated Dosage Form Intestine Coating Dissolves Stomach->Intestine Gastric Emptying Release Active Drug Release Intestine->Release pH Trigger

Caption: pH-dependent drug release mechanism of this compound coating.

Experimental_Workflow start Start: this compound Coated Dosage Form dissolution pH-Dependent Dissolution Testing (USP <711>) start->dissolution mechanical Mechanical Strength Testing (Free Film) start->mechanical permeability Water Vapor Permeability Testing start->permeability analysis Data Analysis and Characterization dissolution->analysis mechanical->analysis permeability->analysis end End: Physicochemical Profile analysis->end

Caption: Experimental workflow for evaluating this compound coating.

Formulation_Components This compound This compound N100 (Ready-to-use Blend) alginate Sodium Alginate (Primary Enteric Polymer) This compound->alginate starch Starch (Formulation Aid) This compound->starch other Other Proprietary Excipients (e.g., Plasticizers) This compound->other functionality Desired Physicochemical Properties alginate->functionality starch->functionality other->functionality

Caption: Logical relationship of components in this compound N100 formulation.

Conclusion

This compound®, particularly the N100 grade, presents a compelling option for enteric coating in the pharmaceutical and nutraceutical sectors, leveraging the natural, pH-sensitive properties of alginate in a convenient, ready-to-use system. While detailed, manufacturer-provided quantitative data on its physicochemical properties are not widely available, a strong understanding of its performance can be derived from the extensive body of research on alginate and alginate-starch blend films. The experimental protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound-coated dosage forms, enabling drug development professionals to harness its potential for effective and reliable targeted drug delivery. Further research and direct collaboration with the manufacturer are encouraged to obtain more specific data for optimizing formulation and processing parameters for specific applications.

References

A Deep Dive into Aqueous Enteric Polymers: A Technical Guide Comparing Aquateric™ and Other Leading Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of Aquateric™, an aqueous enteric coating system, with other prominent aqueous enteric polymers used in the pharmaceutical industry, including Eudragit®, Sureteric®, and Acryl-EZE®. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the formulation and manufacturing of delayed-release oral solid dosage forms.

Introduction to Aqueous Enteric Coatings

Enteric coatings are functional polymeric barriers applied to oral solid dosage forms, such as tablets, capsules, and pellets, to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the irritating effects of the drug. Aqueous-based enteric coatings have gained widespread adoption over solvent-based systems due to their significant environmental, safety, and economic advantages. These systems utilize water as the primary solvent, eliminating the risks associated with volatile organic compounds (VOCs).

The ideal aqueous enteric polymer should exhibit the following characteristics:

  • pH-dependent solubility: It must remain insoluble at the low pH of the stomach (typically pH 1-3) and readily dissolve at the higher pH of the small intestine (typically pH 5.5 and above).

  • Effective film formation: It should form a continuous, uniform, and stable film around the dosage form.

  • Good mechanical properties: The film must be flexible and strong enough to withstand the stresses of manufacturing, packaging, and handling without cracking or rupturing.

  • Low permeability: The coating should be impermeable to gastric fluids to prevent premature drug release.

  • Processability: The polymer dispersion should be easy to prepare and apply using standard coating equipment.

This guide will focus on the comparative analysis of four leading aqueous enteric coating systems:

  • This compound™: A patented aqueous enteric coating developed by FMC Corporation, available as a reconstituted colloidal dispersion of cellulose acetate phthalate (CAP) latex particles and a newer alginate-based formulation, this compound™ N100, for nutraceuticals.[1][2]

  • Eudragit®: A family of anionic copolymers of methacrylic acid and methacrylates, offered by Evonik Industries. Eudragit® L 100-55 is a widely used grade for enteric coatings that dissolve at pH 5.5.

  • Sureteric®: A polyvinyl acetate phthalate (PVAP)-based aqueous enteric coating system from Colorcon.

  • Acryl-EZE®: A fully formulated, aqueous acrylic enteric system from Colorcon, which combines an enteric polymer with plasticizers and other additives for ease of use.[3]

Physicochemical Properties of Enteric Polymers

The performance of an enteric coating is intrinsically linked to the physicochemical properties of the constituent polymer. The table below summarizes the key properties of the polymers discussed in this guide.

PropertyThis compound™ (CAP-based)Eudragit® L 100-55Sureteric® (PVAP)Acryl-EZE® (Methacrylic Acid Copolymer-based)
Chemical Name Cellulose Acetate PhthalateMethacrylic Acid - Ethyl Acrylate Copolymer (1:1)Polyvinyl Acetate PhthalateMethacrylic Acid Copolymer Type C, USP/NF
Dissolution pH ≥ 6.0[1]≥ 5.5[4]≥ 5.0≥ 5.5[3]
Dispersion Type Aqueous colloidal dispersion of latex particles[1]Aqueous dispersion (e.g., Eudragit® L 30 D-55) or redispersible powderAqueous dispersionFully formulated, redispersible dry powder system
Primary Film Former Cellulose Acetate Phthalate[1]Anionic polymethacrylatesPolyvinyl Acetate PhthalateMethacrylic acid and ethyl acrylate copolymer
Key Characteristics Based on a cellulosic polymer. Can be unstable under stress conditions compared to acrylics.[5]Well-established performance and a large body of scientific literature. Good alternative to cellulose esters.[6]-A complete, ready-to-use system that simplifies formulation and manufacturing.[3]

Performance Data: A Comparative Analysis

This section presents a comparative overview of the performance of this compound™ and other aqueous enteric polymers based on available data for dissolution profiles, mechanical properties, and permeability.

Dissolution Profiles

The primary function of an enteric coating is to prevent drug release in the stomach and allow for rapid release in the small intestine. The dissolution profiles of enteric-coated dosage forms are typically evaluated using a two-stage dissolution test as per USP <711>.

Table 1: Comparative Dissolution Performance of Aqueous Enteric Polymers

Polymer SystemAcid Stage (0.1 N HCl, 2 hours) - % Drug ReleaseBuffer Stage (pH 6.8) - % Drug ReleaseKey Findings & Citations
This compound™ (CAP-based) Typically < 10%> 80% after a specified timeCan be unstable under stress conditions, potentially affecting dissolution.[5]
Eudragit® L 100-55 Typically < 10%> 80% after a specified timeConsidered a good alternative to cellulose esters like this compound™.[6] Both Eudragit® and Acryl-EZE® systems showed good acid resistance.[7]
Sureteric® (PVAP) Typically < 10%> 80% after a specified time-
Acryl-EZE® Typically < 10%> 80% in 45 minutes (for a 5% weight gain on aspirin tablets)[8]Both Eudragit® and Acryl-EZE® systems showed good acid resistance. A study reported a similarity factor (F2) of 59-60 for Acryl-EZE® formulations compared to an innovator product at pH 6.8.[7]

Note: The dissolution performance is highly dependent on the specific formulation, including the drug properties, core formulation, plasticizer type and concentration, and coating thickness.

Mechanical Properties of Free Films

The mechanical properties of the enteric coating, such as tensile strength and elongation at break, are crucial for ensuring the integrity of the dosage form during manufacturing and handling. These properties are typically evaluated on free films of the polymer.

Table 2: Comparative Mechanical Properties of Enteric Polymer Free Films

Polymer SystemTensile Strength (MPa)Elongation at Break (%)Key Findings & Citations
This compound™ (CAP-based) Data not readily available in comparative studies.Data not readily available in comparative studies.Cellulose acetate phthalate films are known to be more brittle compared to some acrylic polymers.
Eudragit® L 100-55 Varies with plasticizer type and concentration.Varies with plasticizer type and concentration.The mechanical properties of Eudragit films are significantly influenced by the choice and concentration of plasticizer.
Sureteric® (PVAP) Data not readily available in comparative studies.Data not readily available in comparative studies.-
Acryl-EZE® Data not readily available in comparative studies.Data not readily available in comparative studies.As a fully formulated system, the mechanical properties are optimized for performance.

Note: Direct comparative data for the tensile strength and elongation of all four polymers under identical conditions is limited in the public domain. The values are highly dependent on the formulation and film preparation method.

Permeability of Enteric Films

The permeability of the enteric coating to water vapor and gastric fluid is a critical factor in preventing premature drug release. Lower permeability is generally desirable for protecting moisture-sensitive drugs and ensuring gastric resistance.

Table 3: Comparative Water Vapor Permeability of Enteric Polymer Films

Polymer SystemWater Vapor Transmission Rate (WVTR) (g/m²/day)Key Findings & Citations
This compound™ (CAP-based) CAP is reported to be relatively permeable to moisture and gastric fluid compared to other enteric polymers.[1]The presence of additives can have a greater effect on the properties of cellulose acetate phthalate than on polyvinyl acetate phthalate.[9]
Eudragit® L 100-55 Generally exhibits low water vapor permeability.The permeability of Eudragit films is influenced by the type and concentration of plasticizer.
Sureteric® (PVAP) Polyvinyl acetate phthalate has been shown to have different permeability coefficients compared to cellulose acetate phthalate, particularly for water vapor.[9]-
Acryl-EZE® Data not readily available in comparative studies.The formulated system is designed to provide a robust barrier to moisture.

Note: WVTR values are dependent on the test method (e.g., ASTM E96), temperature, relative humidity, and film thickness.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dissolution Testing (Based on USP <711>)

This test evaluates the in vitro drug release from an enteric-coated dosage form in simulated gastric and intestinal fluids.

Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets and capsules.

Procedure:

  • Acid Stage (Simulated Gastric Fluid):

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: 50 or 75 rpm.

    • Duration: 2 hours.

    • Sampling: At the end of 2 hours, a sample is withdrawn to determine the amount of drug released in the acidic medium. The acceptance criterion is typically not more than 10% of the labeled drug content released.

  • Buffer Stage (Simulated Intestinal Fluid):

    • Medium Preparation: After the acid stage, 250 mL of a pre-warmed (37 ± 0.5 °C) 0.20 M solution of tribasic sodium phosphate is added to the vessel. The pH is adjusted, if necessary, to 6.8 ± 0.05.

    • Temperature: 37 ± 0.5 °C.

    • Paddle Speed: Maintained at the same speed as the acid stage.

    • Duration: Typically 45 to 60 minutes, or as specified in the product monograph.

    • Sampling: Samples are withdrawn at predetermined time points (e.g., 15, 30, 45, 60 minutes) to determine the drug release profile. The acceptance criterion is typically not less than 80% of the labeled drug content released at the final time point.

Data Analysis: The amount of dissolved drug is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). The results are expressed as the cumulative percentage of the labeled drug content released over time.

Mechanical Properties Testing of Free Films (Based on ASTM D882)

This method determines the tensile properties of thin plastic sheeting, which can be adapted for enteric coating free films.

Sample Preparation (Free Film Casting):

  • Prepare the aqueous polymer dispersion according to the manufacturer's instructions, including the addition of any plasticizers or other additives.

  • Pour a specific volume of the dispersion onto a level, non-stick surface (e.g., a Teflon-coated plate or a glass plate with a release agent).

  • Allow the solvent (water) to evaporate under controlled temperature and humidity conditions to form a film of uniform thickness.

  • Once dry, carefully peel the film from the surface.

  • Cut the film into dumbbell-shaped specimens using a die cutter, as specified in ASTM D882. The typical width of the narrow section is 10-25 mm, and the gauge length is typically 25-50 mm.

  • Measure the thickness of each specimen at several points along the gauge length and calculate the average thickness.

Test Procedure:

  • Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding thin films and a load cell of appropriate capacity.

  • Test Conditions: The test is typically conducted at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%).

  • Grip Separation: Set the initial distance between the grips (gauge length).

  • Crosshead Speed: Set the rate of grip separation (strain rate). A typical speed for thin films is 50 mm/min.

  • Testing: Mount the specimen in the grips, ensuring it is aligned and not slipping. Start the test and record the load and elongation until the specimen breaks.

Data Analysis:

  • Tensile Strength (MPa): The maximum stress the film can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Elongation at Break (%): The percentage increase in the length of the specimen at the point of rupture, calculated by dividing the extension at break by the initial gauge length and multiplying by 100.

Water Vapor Permeability Testing (Based on ASTM E96)

This test measures the rate of water vapor transmission through a material.

Procedure (Dessicant Method - "Dry Cup"):

  • Sample Preparation: Cut a circular specimen of the free film with a diameter that fits the test dish.

  • Apparatus: A test dish containing a desiccant (e.g., anhydrous calcium chloride) and a means to seal the film specimen over the mouth of the dish.

  • Assembly: Place the desiccant in the test dish, leaving a small air gap between the desiccant and the film. Seal the film specimen to the rim of the dish using wax or a gasket to ensure a watertight seal.

  • Initial Weighing: Weigh the entire assembly (dish, desiccant, and film) accurately.

  • Test Conditions: Place the assembly in a controlled environment with a constant temperature (e.g., 37 °C) and high relative humidity (e.g., 75% RH).

  • Periodic Weighing: At regular intervals, remove the assembly from the chamber and weigh it to determine the amount of water vapor that has passed through the film and been absorbed by the desiccant.

  • Continue Testing: Continue the weighings until a constant rate of weight gain is achieved.

Data Analysis:

  • Water Vapor Transmission Rate (WVTR): Calculated from the slope of the steady-state portion of the weight gain versus time plot, and expressed in grams per square meter per 24 hours (g/m²/day).

Visualization of Key Concepts

Chemical Structures of Enteric Polymers

The following diagram illustrates the basic chemical structures of the core polymers discussed in this guide.

G cluster_cellulose Cellulose-Based cluster_acrylic Acrylic-Based cluster_vinyl Vinyl-Based This compound This compound™ (Cellulose Acetate Phthalate) Eudragit Eudragit® (Methacrylic Acid Copolymer) AcrylEZE Acryl-EZE® (Methacrylic Acid Copolymer) Sureteric Sureteric® (Polyvinyl Acetate Phthalate)

Caption: Classification of common aqueous enteric polymers by chemical backbone.

Experimental Workflow for Enteric Coating Evaluation

The diagram below outlines the typical experimental workflow for evaluating the performance of an aqueous enteric coating.

G cluster_formulation Formulation & Coating cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison A Prepare Polymer Dispersion B Coat Core Tablets/Pellets A->B C Curing/Drying B->C D Dissolution Testing (USP <711>) C->D Coated Dosage Form E Mechanical Properties (ASTM D882) C->E Free Film F Permeability Testing (ASTM E96) C->F Free Film G Compare Dissolution Profiles D->G H Compare Mechanical Strength E->H I Compare Barrier Properties F->I

Caption: A typical workflow for the evaluation of aqueous enteric coatings.

Decision Tree for Enteric Polymer Selection

The following decision tree provides a simplified guide for selecting an appropriate aqueous enteric polymer based on key formulation and processing considerations.

G start Start: Need for Enteric Coating q1 Is a fully formulated, ready-to-use system preferred? start->q1 a1_yes Acryl-EZE® q1->a1_yes Yes q2 What is the target dissolution pH? q1->q2 No a2_55 Eudragit® L 100-55 (pH ≥ 5.5) q2->a2_55 pH 5.5 a2_60 This compound™ (CAP-based) (pH ≥ 6.0) q2->a2_60 pH 6.0 q3 Is a cellulosic or acrylic polymer preferred? q2->q3 Other a3_cellulosic This compound™ q3->a3_cellulosic Cellulosic a3_acrylic Eudragit® q3->a3_acrylic Acrylic

Caption: A simplified decision tree for selecting an aqueous enteric polymer.

Conclusion

The selection of an appropriate aqueous enteric polymer is a critical decision in the development of delayed-release oral solid dosage forms. This compound™, Eudragit®, Sureteric®, and Acryl-EZE® each offer distinct advantages and characteristics. While methacrylic acid-based polymers like Eudragit® and the fully formulated Acryl-EZE® system are widely recognized for their robust performance and stability, cellulosic polymers like the CAP-based this compound™ provide an alternative with a different dissolution profile. The newer alginate-based this compound™ N100 offers a "clean label" option for the nutraceutical market.[10][11]

A thorough understanding of the physicochemical properties, performance data, and processing requirements of each polymer system is essential for making an informed choice. The experimental protocols detailed in this guide provide a framework for conducting comparative evaluations to select the optimal enteric coating for a specific drug product, ensuring its safety, efficacy, and quality. It is recommended that formulators consult the technical literature and work closely with polymer suppliers to obtain the most relevant and up-to-date information for their specific application.

References

The Core Principles of Aquateric® Film Formation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles governing the formation of Aquateric® film coatings. This compound® is an alginate-based, aqueous enteric coating system designed for delayed-release applications in the pharmaceutical and nutraceutical industries.[1][2][3] This document delves into the composition, film formation mechanism, critical process parameters, and evaluation methodologies pertinent to this technology, offering a valuable resource for formulation scientists and researchers.

Composition and Core Chemistry

This compound® N100 is presented as a ready-to-use, alginate-based enteric coating system.[2][3] Alginates are natural anionic polysaccharides derived from brown seaweed.[3] The key to their enteric functionality lies in the carboxylic acid groups present on the polymer backbone.

The primary components of an this compound® coating dispersion typically include:

  • Polymer: Alginate is the primary film-forming polymer. Its pH-dependent solubility is the cornerstone of the enteric functionality.

  • Solvent: Purified water is the solvent system, which aligns with the industry trend of moving away from organic solvents, thereby enhancing safety and reducing environmental impact.

  • Plasticizers: While this compound® is a fully formulated system, plasticizers are crucial for reducing the film's glass transition temperature (Tg), improving flexibility, and preventing cracking.[4] The type and concentration of the plasticizer are critical for the mechanical properties of the film.

  • Other Excipients: The "fully formulated" nature of this compound® N100 suggests the inclusion of other excipients like anti-tacking agents (e.g., talc or glyceryl monostearate) to ensure a smooth and efficient coating process.[3]

The Mechanism of Aqueous Film Formation

The formation of a continuous film from an aqueous polymeric dispersion like this compound® is a multi-step process driven by the removal of water.

Figure 1: Aqueous Film Formation Workflow cluster_coating Coating Process cluster_drying Drying and Film Formation Atomization Atomization Droplet Deposition Droplet Deposition Atomization->Droplet Deposition Spray Water Evaporation Water Evaporation Droplet Deposition->Water Evaporation Heat and Airflow Particle Coalescence Particle Coalescence Water Evaporation->Particle Coalescence Capillary Action Polymer Interdiffusion Polymer Interdiffusion Particle Coalescence->Polymer Interdiffusion Above Tg Continuous Film Continuous Film Polymer Interdiffusion->Continuous Film

Figure 1: Aqueous Film Formation Workflow

The process can be broken down into the following key stages:

  • Atomization and Droplet Deposition: The aqueous coating dispersion is atomized into fine droplets and sprayed onto the surface of the substrate (e.g., tablets, capsules, or pellets).

  • Water Evaporation: As heated air is introduced into the coating pan, water begins to evaporate from the surface of the deposited droplets.

  • Particle Coalescence: As water evaporates, the polymer particles are brought into close contact. Capillary forces and surface tension draw the particles together, leading to their deformation and fusion.

  • Polymer Interdiffusion: Above the minimum film formation temperature (MFT), the polymer chains have sufficient mobility to interdiffuse across the boundaries of the coalesced particles, resulting in the formation of a continuous, homogenous film.

The Principle of pH-Dependent Dissolution

The enteric functionality of this compound® is governed by the pH-dependent solubility of the alginate polymer.

Figure 2: pH-Dependent Dissolution of this compound® cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Higher pH) Protonated Carboxylic Groups Protonated Carboxylic Groups Insoluble Film Insoluble Film Protonated Carboxylic Groups->Insoluble Film Hydrogen Bonding Ionized Carboxylate Groups Ionized Carboxylate Groups Soluble Film Soluble Film Ionized Carboxylate Groups->Soluble Film Electrostatic Repulsion This compound Coating This compound Coating This compound Coating->Protonated Carboxylic Groups Acidic Environment This compound Coating->Ionized Carboxylate Groups Neutral/Alkaline Environment

Figure 2: pH-Dependent Dissolution of this compound®
  • In the Stomach (Low pH): In the acidic environment of the stomach (typically pH 1-3), the carboxylic acid groups on the alginate polymer chain are protonated (-COOH). This leads to increased hydrogen bonding between the polymer chains, resulting in a tightly packed, insoluble film that protects the drug core.

  • In the Intestine (Higher pH): As the dosage form transitions to the higher pH of the small intestine (typically pH > 5.5), the carboxylic acid groups become deprotonated and ionized (-COO⁻). The resulting electrostatic repulsion between the negatively charged carboxylate groups causes the polymer chains to separate, leading to the swelling and eventual dissolution of the film, releasing the active ingredient.[5]

Critical Formulation and Process Parameters

The successful application of an this compound® coating is dependent on the careful control of several formulation and process parameters.

Parameter CategoryParameterTypical Range/ValueImpact on Film Quality
Formulation Polymer Concentration10-20% w/wAffects viscosity and coating efficiency.
Plasticizer TypeGlycerol, Propylene Glycol, etc.Influences film flexibility, adhesion, and permeability.
Plasticizer Concentration10-30% of polymer weightHigher levels increase flexibility but may lead to tackiness.
Process Inlet Air Temperature40-60°CAffects drying rate; too high can cause spray drying, too low can lead to overwetting.
Outlet Air Temperature30-45°CAn indicator of the drying efficiency within the tablet bed.
Spray Rate5-20 g/min/kg Influences droplet size and drying time; must be balanced with drying capacity.
Atomizing Air Pressure1.5-2.5 barAffects droplet size and distribution; higher pressure leads to smaller droplets.
Pan Speed5-15 RPMEnsures uniform distribution of the coating solution on the tablets.
Target Weight Gain5-12% w/wThe amount of coating required for effective enteric protection.[6]

Experimental Protocols for Film Characterization

In-Vitro Dissolution Testing (USP <711> Delayed-Release)

Objective: To assess the enteric performance of the this compound®-coated dosage form.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle) is commonly used.

  • Acid Stage:

    • Medium: 750 mL of 0.1 N HCl.

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50-100 RPM.

    • Duration: 2 hours.

    • Sampling: At the end of 2 hours, a sample is withdrawn and analyzed for drug release.

    • Acceptance Criteria: Typically, not more than 10% of the labeled drug content should be released.[7]

  • Buffer Stage:

    • Medium: Add 250 mL of 0.2 M sodium phosphate tribasic to the vessel (final pH 6.8).

    • Temperature: 37 ± 0.5°C.

    • Paddle Speed: 50-100 RPM.

    • Duration: Typically 45-60 minutes.

    • Sampling: Samples are taken at predetermined time points and analyzed for drug release.

    • Acceptance Criteria: Typically, not less than 80% of the labeled drug content should be released.[7]

Scanning Electron Microscopy (SEM)

Objective: To visualize the surface morphology and cross-sectional structure of the film coating.

Methodology:

  • Sample Preparation:

    • For surface morphology, a coated tablet or pellet is mounted on an aluminum stub using double-sided carbon tape.

    • For cross-sectional analysis, the coated dosage form is carefully fractured (e.g., using a razor blade at cryogenic temperatures to ensure a clean break).

  • Sputter Coating: The mounted sample is coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Imaging: The sample is placed in the SEM chamber, and a focused beam of electrons is scanned across the surface. Secondary electrons emitted from the surface are detected to generate a high-resolution image of the topography.

Thermo-Mechanical Analysis (TMA)

Objective: To determine the glass transition temperature (Tg) and other thermo-mechanical properties of the film.

Methodology:

  • Sample Preparation: A free film of the this compound® coating is cast and dried. A small, flat specimen is cut from the free film.

  • Analysis:

    • The film is placed in the TMA instrument under a small, constant load.

    • The sample is heated at a controlled rate.

    • The instrument measures the change in the sample's dimensions (e.g., expansion or penetration) as a function of temperature.

    • The glass transition temperature is identified as a change in the slope of the dimensional change versus temperature curve.

Conclusion

The successful implementation of this compound® for enteric coating applications requires a thorough understanding of its core principles. The interplay between its alginate-based composition, the physics of aqueous film formation, and the chemistry of pH-dependent dissolution is paramount. By carefully controlling formulation variables and process parameters, and by employing robust analytical techniques for characterization, researchers and drug development professionals can effectively leverage this compound® to develop stable and effective delayed-release dosage forms. This guide provides a foundational framework for achieving these goals.

References

An In-Depth Technical Guide to Aquateric® for Taste-Masking Applications in Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, effectively masking the unpleasant taste of active pharmaceutical ingredients (APIs) is a critical step in developing palatable oral dosage forms, which can significantly improve patient compliance. Aquateric®, a family of enteric coating systems, offers a promising solution for taste-masking by preventing the dissolution of the drug in the neutral pH of the oral cavity, thereby inhibiting the interaction of the bitter API with taste receptors. This technical guide provides a comprehensive overview of this compound®, its applications in taste-masking, relevant experimental protocols, and the underlying physiological mechanisms of taste perception.

Introduction to this compound®

This compound® encompasses two distinct enteric coating systems: a traditional aqueous dispersion based on cellulose acetate phthalate (CAP) and a newer, alginate-based system known as this compound® N100. Both are designed to be insoluble in acidic environments, such as the stomach, and to dissolve at a higher pH in the intestines. This pH-dependent solubility is the key to their effectiveness in taste-masking. By forming a protective barrier that remains intact in the mouth, this compound® prevents the release of the API and its subsequent interaction with taste buds.

This compound® (Cellulose Acetate Phthalate-based): This is an aqueous dispersion of CAP, a well-established enteric polymer. While it has been used in the pharmaceutical industry for enteric coating, some studies have noted its potential instability under certain stress conditions.[1]

This compound® N100: This newer formulation is a "clean label," non-GMO enteric coating system derived from brown seaweed.[2][3] Marketed by IFF (formerly FMC BioPolymer), it is promoted as a ready-to-use, alginate-based system that enhances the consumer's sensory experience by preventing dissolution in the stomach and releasing the active ingredient at a higher pH.[4][5][6] This directly addresses taste-masking by avoiding API release in the oral cavity.[4][5][6]

Mechanism of Taste-Masking with Enteric Coatings

The primary mechanism by which enteric coatings like this compound® mask taste is by creating a physical barrier between the drug and the taste receptors in the mouth.[7] The coating is insoluble at the near-neutral pH of saliva but dissolves in the acidic environment of the stomach or the more alkaline environment of the small intestine, depending on the specific polymer.[8] This ensures that the drug is not released in the oral cavity, thus preventing the perception of its taste.[7]

Quantitative Data on Taste-Masking Efficacy

While the principle of using enteric coatings for taste-masking is well-established, specific quantitative data from peer-reviewed studies on the taste-masking efficacy of this compound® are limited in the public domain. The available information for this compound® N100 is primarily from manufacturer-produced materials which highlight its benefits for an improved sensory experience without providing specific data from sensory panel studies or in-vitro release profiles in simulated saliva.[2][3][4][5][6]

For a comprehensive evaluation, two primary methods are employed: in-vitro dissolution testing in simulated salivary fluid and in-vivo sensory panel evaluation.

In-Vitro Dissolution in Simulated Salivary Fluid

This method assesses the integrity of the coating in an environment mimicking the oral cavity. A low percentage of drug release in simulated salivary fluid over a short period (e.g., 5-10 minutes) indicates effective taste-masking.

Table 1: Illustrative In-Vitro Dissolution Data for a Taste-Masked Formulation (General Example)

Time (minutes)% Drug Release in Simulated Salivary Fluid (pH 6.8)
1< 1%
3< 2%
5< 5%
10< 10%

Note: This table is a general representation of expected results for an effective taste-masking coating and is not based on specific data for this compound® due to a lack of publicly available studies.

In-Vivo Sensory Panel Evaluation

Human taste panels are the gold standard for assessing taste-masking effectiveness. Panelists rate the bitterness of the formulation on a predefined scale.

Table 2: Illustrative Sensory Panel Evaluation Data (General Example)

FormulationMean Bitterness Score (0-10 scale, where 0=no bitterness, 10=extreme bitterness)
Uncoated Drug8.5 ± 0.8
Coated Drug (e.g., with Enteric Polymer)1.2 ± 0.5

Note: This table is a general representation of expected results and is not based on specific data for this compound® due to a lack of publicly available studies.

Experimental Protocols

Detailed experimental protocols for taste-masking applications using this compound® are not extensively available in scientific literature. However, based on general principles of enteric coating and taste-masking evaluation, the following protocols can be adapted.

Preparation of Simulated Salivary Fluid

For in-vitro taste-masking assessment, a simulated salivary fluid (SSF) that mimics the composition and pH of human saliva is essential. Several formulations for SSF have been published.

Table 3: Composition of a Commonly Used Simulated Salivary Fluid

ComponentConcentration
Potassium Phosphate Monobasic (KH2PO4)0.12 M
Sodium Chloride (NaCl)0.04 M
Calcium Chloride (CaCl2)0.0015 M
Sodium Hydroxide (NaOH)to adjust pH to 6.8
Purified Waterq.s. to 1000 mL

Source: Adapted from various literature sources on simulated biological fluids.

In-Vitro Dissolution Testing Protocol for Taste-Masking Evaluation
  • Apparatus: USP Dissolution Apparatus 2 (Paddles).

  • Medium: 500 mL of Simulated Salivary Fluid (pH 6.8).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50 rpm.

  • Procedure:

    • Place the coated dosage form (e.g., tablet, capsule, or coated pellets) in the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 3, 5, and 10 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Acceptance Criteria: Typically, less than 10% drug release in the first 5-10 minutes is considered indicative of effective taste-masking.

Sensory Panel Evaluation Protocol (Illustrative)
  • Panelists: A panel of trained human volunteers (typically 6-10 individuals).

  • Reference Standard: A solution of the uncoated API at a known concentration to represent a high bitterness score. A placebo formulation can be used as a zero-bitterness reference.

  • Procedure:

    • Panelists rinse their mouths with purified water.

    • A measured dose of the test formulation (e.g., coated granules or a liquid suspension of the coated particles) is held in the mouth for a specified time (e.g., 30-60 seconds) without swallowing.

    • The sample is expectorated, and the mouth is rinsed with purified water.

    • Panelists rate the perceived bitterness on a numerical or visual analog scale.

  • Data Analysis: The mean bitterness scores for the test formulation are compared to the reference standards.

General Protocol for Application of Aqueous Enteric Coating

This protocol provides a general workflow for applying an aqueous enteric coating like this compound®. Specific parameters will need to be optimized based on the substrate, equipment, and the specific this compound® product used.

G cluster_prep Coating Suspension Preparation cluster_coating Coating Process cluster_qc Quality Control A Dispersion of this compound® B Addition of Plasticizer (e.g., triethyl citrate) A->B C Addition of Anti-tacking Agent (e.g., talc) B->C D Homogenization C->D E Pre-heating of Substrate (tablets, pellets, etc.) D->E F Spraying of Coating Suspension E->F G Drying/Curing F->G H Weight Gain Measurement G->H I Appearance Inspection G->I J Dissolution Testing G->J

General workflow for applying an aqueous enteric coating.

Signaling Pathway for Bitter Taste Perception

Understanding the mechanism of bitter taste perception is fundamental to appreciating how taste-masking technologies work. The sensation of bitterness is initiated by the binding of bitter compounds to specific G-protein coupled receptors (GPCRs) on the surface of taste receptor cells.

G cluster_cell Taste Receptor Cell cluster_gprotein G-Protein (Gustducin) Bitter_Compound Bitter Compound (API) TAS2R TAS2R (Bitter Taste Receptor) A type of GPCR Bitter_Compound->TAS2R G_alpha α-Gustducin TAS2R->G_alpha activates G_beta_gamma βγ-Subunits TAS2R->G_beta_gamma PLC Phospholipase C-β2 (PLC-β2) G_beta_gamma->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 Ca_Store Intracellular Ca2+ Stores (ER) IP3->Ca_Store triggers release from Ca_Influx Ca_Store->Ca_Influx releases Ca2+ Ca_Channel TRPM5 Channel Depolarization Cell Depolarization Ca_Channel->Depolarization leads to Ca_Influx->Ca_Channel activates Neurotransmitter Neurotransmitter Release (e.g., ATP) Depolarization->Neurotransmitter triggers Nerve_Signal Signal to Brain Neurotransmitter->Nerve_Signal

Signaling pathway of bitter taste perception.

Conclusion

This compound®, in both its traditional CAP-based and modern alginate-based (N100) formulations, presents a viable and effective solution for the taste-masking of bitter active pharmaceutical ingredients. By forming a pH-sensitive barrier, it prevents the premature release of the drug in the oral cavity, thereby enhancing patient compliance. While publicly available quantitative data on the taste-masking performance of this compound® is limited, the established principles of enteric coating, coupled with the provided experimental frameworks, offer a solid foundation for researchers and drug developers to effectively utilize this technology. Further studies quantifying the in-vitro and in-vivo taste-masking efficacy of this compound® would be a valuable contribution to the field of pharmaceutical formulation.

References

Investigating the Biocompatibility of Aquateric for Oral Dosage Forms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aquateric™ is a brand of enteric coating systems used in the pharmaceutical and nutraceutical industries to protect orally administered active ingredients from the acidic environment of the stomach. These coatings are designed to be insoluble in gastric fluids and dissolve at the higher pH of the small intestine, ensuring targeted drug release. This technical guide provides an in-depth review of the biocompatibility of the primary polymers used in this compound formulations: sodium alginate and cellulose acetate phthalate (CAP). While specific biocompatibility studies on the branded this compound™ products are not extensively published, a robust body of evidence supports the safety and biocompatibility of their constituent polymers for oral administration. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the materials' safety profiles, relevant testing protocols, and the mechanisms ensuring their safe use in oral dosage forms.

The modern iteration, this compound™ N100, is an alginate-based coating system derived from natural brown seaweed, positioning it as a "clean label" option for dietary supplements.[1][2] Historically, the this compound™ brand has also been associated with formulations based on Cellulose Acetate Phthalate (CAP), a well-established and widely used pharmaceutical excipient.[3][4] This guide will address the biocompatibility of both polymer types.

Biocompatibility Assessment of Core Polymers

The biocompatibility of an excipient for oral dosage forms is primarily assessed through a combination of in-vitro cytotoxicity, in-vivo toxicity, and genotoxicity studies. The data presented here are for the core polymers, Sodium Alginate and Cellulose Acetate Phthalate (CAP), which form the basis of this compound™ coatings.

In-Vivo Acute Oral Toxicity

Acute oral toxicity studies are fundamental in establishing the safety profile of a substance. The primary metric, LD50 (Lethal Dose, 50%), represents the single dose of a substance expected to cause death in 50% of an animal population. For both sodium alginate and CAP, studies indicate very low acute toxicity, signifying a high degree of safety when ingested.

PolymerAnimal ModelLD50 (Median Lethal Dose)Observations & Reference
Sodium Alginate Rat> 5,000 mg/kgGenerally Recognized as Safe (GRAS) by the U.S. FDA. No adverse effects known at standard food-use levels.[5][6][7][8][9][10]
Cellulose Acetate Phthalate (CAP) RatNot established; very highLong-term feeding studies showed no depression in growth at up to 30% of diet for one year. Considered nontoxic and free of adverse effects.[3]
Cellulose Acetate Phthalate (CAP) DogNot established; very highRemained normal after being fed 16g daily for one year.[3]

Table 1: Summary of Acute Oral Toxicity Data

In-Vitro Cytotoxicity

In-vitro cytotoxicity assays using intestinal cell lines, such as Caco-2, are crucial for evaluating the potential of a substance to damage cells of the gastrointestinal tract. While specific cytotoxicity data for this compound™ formulations are not publicly available, the established use and regulatory acceptance of both sodium alginate and CAP in oral products suggest a low cytotoxicity profile. Studies on related cellulose nanomaterials have shown variable results, indicating that factors like particle size and shape can influence cytotoxicity.[11] However, the solid film form used in coatings is generally considered biocompatible.

PolymerCell LineAssayResults
Sodium Alginate VariousMetabolic Activity AssaysGenerally shown to be biocompatible and non-cytotoxic in numerous tissue engineering studies.[4][12][13][14][15][16]
Cellulose Acetate Phthalate (CAP) Vaginal Epithelial Cells (VK2/E6E7)Viability AssayFormulated as nanoparticles, CAP showed no significant cytotoxicity at neutral pH.[17]

Table 2: Summary of Representative In-Vitro Cytotoxicity Data

Genotoxicity

Genotoxicity assays, such as the Ames test, assess the potential of a substance to induce mutations in the DNA of an organism. Materials used in pharmaceuticals are expected to be non-mutagenic. Both sodium alginate and CAP are considered non-genotoxic based on their long history of safe use and regulatory status.

PolymerTest TypeResultReference
Sodium Alginate General Safety AssessmentNot considered carcinogenic.Based on long-term use and GRAS status.[5]
Cellulose Acetate Phthalate (CAP) General Safety AssessmentNot considered mutagenic.Based on decades of use as a pharmaceutical excipient.[3]

Table 3: Summary of Genotoxicity Potential

Visualization of Key Processes and Workflows

Visual diagrams help clarify complex experimental workflows and logical relationships inherent in biocompatibility assessment.

G cluster_0 Biocompatibility Assessment Workflow A New Excipient (e.g., this compound Polymer) B In-Vitro Cytotoxicity (e.g., MTT Assay on Caco-2 cells) A->B Initial Screening C Genotoxicity (e.g., Ames Test) A->C Initial Screening D Acute Oral Toxicity (OECD 423/425) B->D Proceed if non-toxic/ non-mutagenic C->D Proceed if non-toxic/ non-mutagenic E Sub-chronic Toxicity (90-day feeding study) D->E Proceed if low toxicity F Biocompatibility Profile Established E->F Final Assessment

Caption: Workflow for assessing the biocompatibility of a new oral excipient.

G cluster_1 Mechanism of Enteric Coating Biocompatibility Stomach Stomach (pH 1-3) Coating_Intact This compound Coating Remains Insoluble & Intact Stomach->Coating_Intact Resists Acid Protection Gastric Mucosa Protected From Drug Irritation Coating_Intact->Protection Intestine Small Intestine (pH > 6) Coating_Intact->Intestine GI Transit Coating_Dissolves Polymer Dissolves (Carboxylate groups ionize) Intestine->Coating_Dissolves Neutral pH Release Drug is Released for Absorption Coating_Dissolves->Release

Caption: pH-dependent action of this compound polymers ensuring GI biocompatibility.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible biocompatibility testing. The following sections outline the methodologies for the key assays discussed.

Protocol 1: In-Vitro Cytotoxicity - MTT Assay on Caco-2 Cells

This protocol assesses the effect of a test substance on the metabolic activity of Caco-2 intestinal epithelial cells, which serves as a proxy for cell viability.

  • Cell Culture:

    • Culture Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 21 days to allow cells to differentiate and form a confluent monolayer, mimicking the intestinal barrier.

  • Compound Exposure:

    • Prepare stock solutions of the test polymer in a suitable, non-toxic solvent (e.g., sterile PBS or cell culture medium).

    • Perform serial dilutions to create a range of test concentrations.

    • Remove the culture medium from the wells and replace it with 100 µL of the medium containing the test compound concentrations. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Triton™ X-100) as a positive control.

    • Incubate the plate for a specified exposure period (e.g., 24 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells:

      • % Viability = (Absorbance_Sample / Absorbance_Control) * 100

Protocol 2: In-Vivo Acute Oral Toxicity (Adapted from OECD Guideline 425)

This protocol determines the LD50 of a test substance following a single oral dose. The Up-and-Down Procedure (UDP) is used to minimize the number of animals required.

  • Animal Selection and Housing:

    • Use a single sex of a standard rodent strain (preferably female rats), young and healthy.[20]

    • Acclimatize animals to laboratory conditions for at least 5 days.

    • House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide free access to standard laboratory diet and drinking water.

  • Dose Preparation and Administration:

    • The test substance is typically administered via oral gavage. If the substance is a powder, it should be suspended in an inert vehicle like water or corn oil.[21]

    • Fast animals overnight (withholding food, not water) prior to dosing.[21][22]

    • Administer the substance sequentially to single animals, typically at 48-hour intervals.[20]

    • The first animal receives a dose one step below the best preliminary estimate of the LD50. If no information is available, a default starting dose of 175 mg/kg is used.

    • The dose for the next animal is increased or decreased by a constant factor (e.g., 3.2) depending on the outcome (survival or death) for the previous animal.[20]

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior, tremors, convulsions), and changes in body weight.[22]

    • Pay special attention during the first 4 hours post-dosing and then daily for a total of 14 days.[20]

    • At the end of the study, perform a gross necropsy on all animals.

  • Data Analysis:

    • The LD50 is calculated using the maximum likelihood method from the pattern of survivals and deaths.[20] This allows for classification of the substance according to the Globally Harmonised System (GHS).

Protocol 3: Genotoxicity - Bacterial Reverse Mutation Test (Ames Test)

This protocol screens for the mutagenic potential of a substance using several strains of Salmonella typhimurium that are auxotrophic for histidine (his-).[23]

  • Strain Selection and Preparation:

    • Use at least two different strains of S. typhimurium (e.g., TA98, TA100) that are sensitive to different types of mutations.[23]

    • Grow the bacterial strains in a nutrient broth overnight to reach the late exponential or early stationary phase of growth.

  • Metabolic Activation (S9 Mix):

    • The test should be performed both with and without a metabolic activation system (S9 mix), which is a rat liver homogenate that mimics mammalian metabolism.[23] This is because some chemicals only become mutagenic after being metabolized.

  • Plate Incorporation Method:

    • Prepare tubes containing 2 mL of molten top agar kept at 45°C.

    • To each tube, add:

      • 100 µL of the bacterial culture.

      • 500 µL of the S9 mix or a control buffer.

      • 100 µL of the test substance at various concentrations.

    • Include a negative (vehicle) control and a known mutagen as a positive control for each bacterial strain.

    • Vortex the tube gently and pour the mixture onto a minimal glucose agar plate (which lacks histidine).[24]

  • Incubation and Scoring:

    • Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to a his+ state and can now grow) on each plate.

  • Data Analysis:

    • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

Conclusion

The available data strongly support the biocompatibility of the core polymers used in this compound™ enteric coating systems—sodium alginate and cellulose acetate phthalate—for their intended use in oral dosage forms. Both materials exhibit very low oral toxicity and are considered non-irritating and non-mutagenic. Their established history of safe use in food and pharmaceutical products, underpinned by GRAS status for sodium alginate and inclusion in the FDA Inactive Ingredients Guide for CAP, provides a high degree of confidence for drug development professionals. The pH-dependent solubility of these polymers is a key design feature that not only ensures targeted drug delivery but also enhances gastrointestinal biocompatibility by preventing dissolution in the sensitive gastric environment. While direct biocompatibility data on the final this compound™ formulations would further strengthen this assessment, the safety profile of the constituent polymers provides a solid foundation for their continued use in developing safe and effective oral drug products.

References

Preliminary Studies on Aquateric and Alginate-Based Systems for Colon-Specific Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the use of Aquateric™ N100 and similar alginate-based enteric coating systems for colon-specific drug delivery. While detailed proprietary data on this compound™ N100 is not publicly available, this document provides a comprehensive overview of the underlying principles and presents representative data from preliminary studies on alginate-based formulations designed for colonic release.

This compound™ N100 is a commercially available, alginate-based coating system designed for delayed-release properties in nutritional applications.[1][2] It is derived from brown seaweed and functions by protecting the coated product from the acidic environment of the stomach, releasing the active ingredients as the pH increases in the lower gastrointestinal tract.[1][3][4] Such pH-dependent systems are a cornerstone of colon-targeted drug delivery, aiming to enhance the therapeutic efficacy and minimize systemic side effects of drugs for treating colonic diseases or for systemic absorption of sensitive molecules.

Mechanism of Action: pH-Dependent Release

The primary mechanism for colon-specific delivery with alginate-based coatings is the differential pH of the human gastrointestinal tract. The stomach maintains a highly acidic environment (pH 1-3), while the small intestine is slightly acidic to neutral (pH 6.5-7.0), and the colon is closer to neutral (pH 7.0-8.0).

Enteric coatings like those based on alginate are designed to be insoluble at the low pH of the stomach. As the dosage form transitions to the higher pH of the intestines, the polymer begins to swell and dissolve, releasing the encapsulated drug. For colon-specific targeting, the formulation is designed to withstand the conditions of the stomach and the majority of the small intestine, with substantial drug release occurring upon entry into the colon.

Quantitative Data from Alginate-Based Formulation Studies

The following tables summarize in-vitro drug release data from studies on various alginate-based formulations designed for colon-specific delivery. These serve as representative examples of the performance of such systems.

Table 1: In-Vitro Release of Icariin from Alginate-Chitosan Microspheres

Time (hours)Simulated Gastric Fluid (pH 1.2) - Cumulative Release (%)Simulated Colonic Fluid (pH 7.4) - Cumulative Release (%)
210-
>2-65.6

Data adapted from a study on alginate-chitosan microspheres for the treatment of ulcerative colitis. The results demonstrated minimal release in acidic conditions and significant release in the simulated colonic environment.[5]

Table 2: In-Vitro Release of Cyclosporine A from Eudragit S 100-Coated Alginate Microparticles

Time (hours)Simulated Gastric Fluid (pH 1.2) - Cumulative Release (%)Simulated Intestinal Fluid (pH 6.8) - Cumulative Release (%)Simulated Colonic Fluid (pH > 7) - Cumulative Release (%)
0-2< 20--
2-5-< 20-
>5--Sustained Release up to 24h

Data adapted from a study on a pH-responsive alginate-based microparticle system for colon-targeted delivery. The Eudragit S 100 coating prevented premature drug release in the stomach and small intestine.[6]

Experimental Protocols for Alginate-Based Formulations

Detailed methodologies are crucial for the development and evaluation of colon-targeted delivery systems. Below are representative experimental protocols based on published studies.

Preparation of Alginate-Chitosan Microspheres for Icariin Delivery
  • Preparation of Alginate Solution: A 2% (w/v) sodium alginate solution is prepared by dissolving sodium alginate in deionized water with gentle stirring.

  • Drug Incorporation: Icariin is dispersed into the sodium alginate solution to form a homogenous mixture.

  • Microsphere Formation: The icariin-alginate suspension is then extruded dropwise into a calcium chloride solution (2% w/v) with continuous stirring. The resulting microspheres are left in the solution for 30 minutes to allow for complete gelation.

  • Chitosan Coating: The formed microspheres are then transferred to a chitosan solution (0.5% w/v in 1% acetic acid) and stirred for 30 minutes to form a polyelectrolyte complex layer.

  • Washing and Drying: The coated microspheres are washed with deionized water and then freeze-dried.

In-Vitro Drug Release Study Protocol
  • Apparatus: USP Dissolution Apparatus (e.g., paddle type).

  • Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2) for the first 2 hours.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8).

    • Simulated Colonic Fluid (SCF): Phosphate buffer (pH 7.4).

  • Procedure:

    • The encapsulated product is placed in 900 mL of SGF at 37°C with a paddle speed of 50 rpm for 2 hours.

    • After 2 hours, the product is transferred to 900 mL of SIF for a specified period, followed by transfer to 900 mL of SCF.

    • At predetermined time intervals, samples of the dissolution medium are withdrawn, filtered, and analyzed for drug content using a suitable analytical method (e.g., HPLC).

    • An equal volume of fresh dissolution medium is added to maintain a constant volume.

Visualizations

The following diagrams illustrate the key processes and logical flows in the development and function of alginate-based colon-specific delivery systems.

experimental_workflow cluster_formulation Formulation cluster_evaluation Evaluation cluster_release_study In-Vitro Release Conditions alginate_sol Prepare Alginate Solution drug_inc Incorporate Drug alginate_sol->drug_inc microsphere_form Form Microspheres (Ionic Gelation) drug_inc->microsphere_form coating Apply Enteric Coating microsphere_form->coating drying Wash and Dry coating->drying charac Characterization (Size, Morphology, EE%) drying->charac in_vitro In-Vitro Release Study drying->in_vitro sgf Simulated Gastric Fluid (pH 1.2, 2h) in_vitro->sgf sif Simulated Intestinal Fluid (pH 6.8) sgf->sif scf Simulated Colonic Fluid (pH 7.4) sif->scf

Caption: Experimental workflow for formulation and evaluation.

drug_release_pathway start Oral Administration stomach Stomach (pH 1-3) start->stomach sm_intestine Small Intestine (pH 6.5-7.0) stomach->sm_intestine Coating Intact colon Colon (pH 7.0-8.0) sm_intestine->colon Coating Begins to Swell release Drug Release colon->release Coating Dissolves absorption Absorption/ Local Action release->absorption

Caption: pH-dependent drug release pathway in the GI tract.

References

Methodological & Application

Application Notes and Protocols for Aquateric® Coating of Tablets in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the application of Aquateric® N100, a ready-to-use, alginate-based aqueous enteric coating system, to tablets in a laboratory setting. The protocols outlined below cover the preparation of the coating suspension, the coating process itself, and the subsequent evaluation of the coated tablets.

Introduction to this compound® N100

This compound® N100 is a fully formulated, powdered coating system designed for the enteric protection of solid dosage forms such as tablets and capsules.[1][2] Its primary functional polymer is sodium alginate, a natural polysaccharide derived from brown seaweed.[2] This coating system is designed to remain intact in the acidic environment of the stomach and dissolve at the higher pH of the small intestine, making it ideal for protecting acid-labile drugs or preventing gastric irritation.[1] As a ready-to-use system, it simplifies the coating process by eliminating the need for separate additions of plasticizers, detackifiers, and other formulation components.[1]

Experimental Protocols

Materials and Equipment

Materials:

  • This compound® N100 powder

  • Purified water (USP grade)

  • Tablet cores (placebo or active-containing)

Equipment:

  • Laboratory-scale perforated pan coater

  • Variable-speed mixer with a propeller stirrer

  • Spray gun with adjustable nozzle

  • Peristaltic pump

  • Hot plate or water bath

  • Analytical balance

  • Calibrated pH meter

  • Disintegration tester (USP apparatus)

  • Dissolution tester (USP Apparatus 1 or 2)

  • Stability chambers

Preparation of this compound® N100 Coating Suspension

A consistent and homogeneous coating suspension is critical for a successful coating process. Due to the nature of alginate, proper dispersion is key to avoid clumping.

Protocol:

  • Determine Required Quantities: Calculate the amount of this compound® N100 powder and purified water needed based on the desired solids content and the total amount of coating required for the batch size and target weight gain. A solids content of 10% (w/w) is a recommended starting point for alginate-based coatings.[3]

  • Water Preparation: Measure the required volume of purified water into a mixing vessel.

  • Dispersion: While stirring the water vigorously to create a vortex, slowly and steadily add the this compound® N100 powder to the center of the vortex. This gradual addition is crucial to prevent the formation of agglomerates.

  • Mixing: Continue mixing at a high speed for a minimum of 45-60 minutes to ensure complete hydration of the polymer and other components.

  • Sieving (Optional but Recommended): Pass the suspension through a 60-80 mesh sieve to remove any remaining undispersed particles.

  • Continuous Agitation: Gently stir the suspension continuously throughout the coating process to maintain homogeneity.

Tablet Coating Process

The following parameters are provided as a starting point and should be optimized based on the specific tablet characteristics, equipment, and desired coating quality.

Protocol:

  • Tablet Bed Pre-heating: Load the tablet cores into the coating pan and pre-heat them to a target bed temperature of 40-45°C while jogging the pan.

  • Initiate Coating: Once the target temperature is reached, begin spraying the this compound® N100 suspension onto the rotating tablet bed.

  • Process Monitoring: Continuously monitor and adjust the process parameters throughout the coating run to ensure a smooth and uniform coating. Key parameters to monitor are outlined in the table below.

  • Achieving Target Weight Gain: Continue the coating process until the desired tablet weight gain is achieved. For enteric protection with alginate-based coatings, a weight gain of at least 15% is recommended as a starting point for optimization.[3]

  • Drying: Once the target weight gain is reached, stop spraying and continue to rotate the tablets in the pan with warm air for 15-30 minutes to ensure they are thoroughly dry.

  • Cooling: After drying, allow the tablets to cool to room temperature in the pan with the airflow on but the heat turned off.

Evaluation of this compound® Coated Tablets

2.4.1. Physical Inspection: Visually inspect the coated tablets for any defects such as cracking, peeling, twinning, or surface roughness.

2.4.2. Weight Gain and Coating Uniformity: Calculate the average percentage weight gain of the tablets. Coating uniformity can be assessed by measuring the weight variation of individual coated tablets or by more advanced techniques like Near-Infrared (NIR) spectroscopy.

2.4.3. Disintegration Testing: Perform disintegration testing according to USP general chapter <701>. The tablets should show no signs of disintegration in 0.1 N HCl for 2 hours. Subsequently, they should disintegrate within a specified time when placed in simulated intestinal fluid (pH 6.8 buffer).[3]

2.4.4. Dissolution Testing: Conduct dissolution testing as per USP general chapter <711>. A two-stage dissolution test is typically employed for enteric-coated products.[4]

  • Acid Stage: 0.1 N HCl for 2 hours.

  • Buffer Stage: pH 6.8 phosphate buffer for a specified duration (e.g., 60 minutes).

The acceptance criteria generally require minimal drug release in the acid stage and complete release in the buffer stage.

2.4.5. Stability Testing: Conduct stability studies on the coated tablets according to ICH guidelines. Store the tablets in appropriate packaging at specified temperature and humidity conditions (e.g., 25°C/60% RH and accelerated conditions of 40°C/75% RH).[5] Evaluate the physical appearance, disintegration, dissolution, and assay of the tablets at predetermined time points.[5][6]

Data Presentation

The following tables provide examples of how to structure quantitative data obtained from the evaluation of this compound® coated tablets.

Table 1: Recommended Laboratory-Scale Pan Coating Parameters for this compound® N100 (Starting Point for Optimization)

ParameterRecommended Range
Coating Suspension
Solids Content (% w/w)10[3]
Process Parameters
Inlet Air Temperature (°C)50 - 60
Tablet Bed Temperature (°C)40 - 45
Pan Speed (rpm)15 - 25
Spray Rate ( g/min/kg )2 - 5
Atomization Air Pressure (bar)1.5 - 2.5
Target
Tablet Weight Gain (%)≥ 15[3]

Table 2: Example Dissolution Profile of this compound® Coated Tablets

Time (minutes)Medium% Drug Released (Mean ± SD, n=6)
600.1 N HCl< 5%
1200.1 N HCl< 10%
135pH 6.8 Buffer45 ± 5%
150pH 6.8 Buffer85 ± 4%
180pH 6.8 Buffer> 95%

Table 3: Example Stability Data for this compound® Coated Tablets at 40°C / 75% RH

Test ParameterInitial1 Month3 Months6 Months
AppearanceSmooth, uniform coatNo changeNo changeSlight discoloration
Disintegration (Acid Stage)PassesPassesPassesPasses
Disintegration (Buffer Stage)15 min16 min18 min20 min
Dissolution (% released in 60 min at pH 6.8)98%97%95%92%
Assay (%)99.5%99.2%98.9%98.5%

Mandatory Visualizations

The following diagrams illustrate the key workflows in the application and evaluation of this compound® coating.

Experimental_Workflow cluster_prep Suspension Preparation cluster_coating Tablet Coating Process cluster_eval Coated Tablet Evaluation prep1 Calculate Quantities prep2 Dispense Purified Water prep1->prep2 prep3 Disperse this compound® N100 prep2->prep3 prep4 Mix for 45-60 min prep3->prep4 prep5 Sieve (Optional) prep4->prep5 coat1 Pre-heat Tablet Cores prep5->coat1 Homogeneous Suspension coat2 Spray Coating Suspension coat1->coat2 coat3 Monitor Process Parameters coat2->coat3 coat4 Achieve Target Weight Gain coat3->coat4 coat5 Dry Tablets coat4->coat5 coat6 Cool Tablets coat5->coat6 eval1 Physical Inspection coat6->eval1 Coated Tablets eval2 Weight Gain & Uniformity eval1->eval2 eval3 Disintegration Testing eval2->eval3 eval4 Dissolution Testing eval3->eval4 eval5 Stability Testing eval4->eval5

Figure 1. Experimental workflow for this compound® tablet coating.

Troubleshooting_Workflow cluster_cause Potential Causes cluster_action Corrective Actions start Coating Defect Observed cause1 Improper Suspension Prep start->cause1 cause2 Incorrect Process Parameters start->cause2 cause3 Tablet Core Issues start->cause3 cause4 Equipment Malfunction start->cause4 action1 Re-evaluate Suspension Prep cause1->action1 action2 Adjust Coating Parameters cause2->action2 action3 Assess Core Quality cause3->action3 action4 Check Equipment Calibration cause4->action4 end Optimized Coating action1->end action2->end action3->end action4->end

Figure 2. Logical workflow for troubleshooting coating defects.

Troubleshooting Common Coating Defects

DefectPotential Cause(s)Recommended Solution(s)
Twinning/Sticking - Over-wetting of tablets- Inadequate drying- Low pan speed- Decrease spray rate- Increase inlet air temperature- Increase pan speed
Cracking/Peeling - Low mechanical strength of the film- High internal stress in the coating- Tablet core swelling- Evaluate the need for a plasticizer (though this compound is pre-formulated)- Ensure adequate drying before stopping the process- Apply a sub-coat to improve adhesion
Orange Peel/Roughness - High viscosity of the coating suspension- Rapid drying of the spray droplets- High atomization pressure- Decrease solids content of the suspension- Decrease inlet air temperature- Reduce atomization air pressure
Logo Bridging/Infilling - Over-application of coating- Low viscosity of the suspension- Inappropriate spray pattern- Reduce spray rate- Increase solids content- Adjust spray nozzle position and pattern air

References

Application Notes and Protocols for Aquateric® Enteric Coating of Multiparticulates and Pellets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of aqueous enteric coatings to multiparticulates and pellets, with a focus on achieving reliable and reproducible gastro-resistant characteristics. While the principles discussed are broadly applicable to aqueous enteric polymer dispersions, specific details regarding Aquateric®, a ready-to-use, alginate-based enteric coating system, will be highlighted where information is available.[1][2][3][4] It is important to note that specific process parameters may require optimization based on the substrate characteristics, equipment, and the specific formulation of the enteric coating system.

Introduction to Aqueous Enteric Coating

Aqueous enteric coatings are functional polymer systems designed to protect acid-labile active pharmaceutical ingredients (APIs) from the acidic environment of the stomach, prevent gastric irritation from certain drugs, and/or target drug release to the small intestine.[5] These coatings are typically based on polymers that are insoluble at the low pH of the stomach but readily dissolve at the higher pH of the small intestine.

This compound® N100 is a novel, ready-to-use enteric coating system based on alginate, a naturally derived polymer from brown seaweed.[2] This provides a "clean label" and non-GMO option for enteric coating applications, particularly suitable for dietary supplements and pharmaceutical products.[3][4]

The primary method for applying aqueous enteric coatings to multiparticulates and pellets is fluid bed coating, often utilizing a Wurster insert for bottom-spray application. This technology ensures uniform film formation on the substrate particles.

Mechanism of pH-Dependent Drug Release

The functionality of an enteric coating relies on the pH-dependent solubility of the polymer.

cluster_0 Coated Particulate Stomach Stomach (Low pH, e.g., 1.2-2.5) Coating Enteric Coating Stomach->Coating Insoluble (Polymer Unionized) Intestine Small Intestine (Higher pH, e.g., >5.5) Drug_Release Drug Release Intestine->Drug_Release Core API Core Coating->Intestine Soluble (Polymer Ionizes)

pH-Dependent Solubility of Enteric Coatings.

In the acidic environment of the stomach, the acidic functional groups of the polymer (e.g., carboxyl groups in alginate) remain protonated and unionized, rendering the coating insoluble and protecting the core. Upon entry into the higher pH of the small intestine, these groups ionize, leading to the dissolution of the coating and subsequent release of the API.

Formulation and Preparation of Coating Suspension

The preparation of a uniform and stable coating suspension is critical for a successful coating process.

Key Formulation Components
ComponentFunctionExample MaterialsTypical Concentration (% w/w of polymer solids)
Enteric Polymer Forms the pH-sensitive filmThis compound® (Alginate-based), Methacrylic Acid Copolymers (e.g., Eudragit® L 30 D-55), Cellulose Acetate Phthalate (CAP)-
Plasticizer Increases flexibility and reduces brittleness of the filmTriethyl Citrate (TEC), Diethyl Phthalate (DEP), Polyethylene Glycol (PEG)10 - 25%
Anti-tacking Agent / Glidant Prevents agglomeration of particles during coatingTalc, Magnesium Stearate, Colloidal Silicon Dioxide10 - 50%
Solvent Vehicle for the dispersionPurified Water-
Optional: Colorants/Opaquants For identification and light protectionTitanium Dioxide, Iron OxidesAs required
Protocol for Coating Suspension Preparation

This protocol provides a general guideline. For ready-to-use systems like this compound®, refer to the manufacturer's specific instructions.

  • Weighing: Accurately weigh all the required components.

  • Solvent Preparation: Add purified water to a mixing vessel equipped with a variable-speed mixer.

  • Dispersion of Additives:

    • If using a plasticizer, add it to the water and mix until fully dispersed.

    • Slowly add the anti-tacking agent to the vortex created by the mixer to ensure uniform dispersion and prevent clumping.

  • Polymer Dispersion: Gradually add the enteric polymer powder or dispersion to the center of the vortex. Maintain a vigorous but controlled vortex to avoid excessive air entrapment.

  • Mixing: Continue mixing for a specified period (e.g., 30-60 minutes) to ensure complete hydration and homogenization of the polymer.

  • Sieving: Pass the final suspension through a fine-mesh sieve (e.g., 60-100 mesh) to remove any undispersed agglomerates.

  • Continuous Agitation: Gently stir the suspension throughout the coating process to maintain uniformity.

Experimental Protocol: Fluid Bed Coating (Wurster Process)

The Wurster (bottom-spray) fluid bed process is the preferred method for coating multiparticulates and pellets due to its ability to provide a uniform and consistent film.

Start Load Pellets into Fluid Bed Coater Preheat Preheat Pellets in Fluidized Air Stream Start->Preheat Initiate_Spray Initiate Coating Spray Preheat->Initiate_Spray Monitor Monitor Process Parameters Initiate_Spray->Monitor Sample In-process Sampling (Optional) Monitor->Sample Stop_Spray Stop Spraying at Target Weight Gain Monitor->Stop_Spray Drying Dry Coated Pellets Stop_Spray->Drying Cooling Cool Pellets Drying->Cooling Discharge Discharge and Collect Coated Pellets Cooling->Discharge

Workflow for Fluid Bed Coating of Pellets.
Equipment and Materials

  • Fluid Bed Coater with a Wurster insert

  • Peristaltic pump

  • Prepared enteric coating suspension

  • Multiparticulate or pellet cores

Process Parameters

The following table provides typical ranges for key process parameters. These will need to be optimized for the specific product and equipment.

ParameterTypical RangeImpact on Coating Quality
Inlet Air Temperature 40 - 60 °CAffects drying rate and film formation. Too high can cause spray drying; too low can lead to overwetting and agglomeration.
Product Temperature 25 - 40 °CA critical parameter for ensuring proper film coalescence.
Atomization Air Pressure 1.5 - 3.0 barControls droplet size. Higher pressure leads to smaller droplets.
Spray Rate 10 - 50 g/min/kg Influences drying efficiency. Must be balanced with drying capacity to prevent overwetting.
Fluidization Air Volume VariableEnsures proper circulation of particles. Should be sufficient to lift particles through the Wurster column without excessive attrition.
Coating Procedure
  • Loading: Load the multiparticulates or pellets into the product bowl of the fluid bed coater.

  • Preheating: Start the fluidization with heated air to bring the product to the target temperature (e.g., 30-35 °C).

  • Coating:

    • Begin pumping the coating suspension to the spray nozzle at a pre-determined rate.

    • Initiate the atomization air to start the spraying process.

    • Continuously monitor and adjust the process parameters to maintain the desired product temperature and fluidization pattern.

  • Weight Gain Monitoring: The coating process is continued until the desired weight gain is achieved. This is typically calculated based on the amount of solids sprayed.

  • Drying: Once the target weight gain is reached, stop the spray and continue to fluidize the coated particles with warm air for a specified time (e.g., 15-30 minutes) to ensure complete drying.

  • Cooling: Cool the particles to room temperature by fluidizing with ambient air before discharging.

Quality Control and Performance Testing

In-vitro Dissolution Testing

Dissolution testing is essential to verify the gastro-resistant properties of the coated particles. The standard USP two-stage dissolution method for enteric-coated articles is typically followed.[4][6]

Protocol for Two-Stage Dissolution Testing:

  • Apparatus: USP Apparatus 1 (Baskets) or 2 (Paddles).

  • Acid Stage:

    • Medium: 0.1 N HCl (pH 1.2).

    • Time: 2 hours.

    • Procedure: Place the coated multiparticulates in the dissolution medium and run the test.

    • Sampling: At the end of 2 hours, withdraw a sample to analyze for drug release.

    • Acceptance Criteria: Typically, not more than 10% of the drug should be released in the acid stage.

  • Buffer Stage:

    • Medium: pH 6.8 phosphate buffer.

    • Procedure: After the acid stage, the medium is changed to the pH 6.8 buffer. This can be done by either transferring the baskets to vessels containing the buffer or by adding a pre-calculated amount of buffer concentrate to the acid medium to adjust the pH.[4]

    • Time: Typically 45-60 minutes.

    • Sampling: Withdraw samples at multiple time points (e.g., 15, 30, 45, 60 minutes) to determine the drug release profile.

    • Acceptance Criteria: Typically, not less than 80% of the drug should be released within a specified time in the buffer stage.

Quantitative Data Summary

The following table illustrates the expected relationship between coating weight gain and acid resistance. Note that these are generalized values, and the optimal weight gain for this compound® may differ.

Coating Weight Gain (% w/w)Drug Release in 0.1 N HCl (2 hours)Drug Release in pH 6.8 Buffer (45 mins)Observations
5%> 10%> 80%Insufficient acid resistance.
8%< 10%> 80%Meets typical enteric release criteria.
12%< 5%> 80%Robust enteric protection. May slightly slow release in buffer.
15%< 2%> 80%Very strong enteric protection.

Troubleshooting Common Coating Issues

IssuePotential Cause(s)Suggested Solution(s)
Agglomeration - Overwetting (spray rate too high or drying temperature too low)- Insufficient anti-tacking agent- Decrease spray rate or increase inlet air temperature- Increase the concentration of talc or other anti-tacking agents
Spray Drying - Inlet air temperature too high- Atomization pressure too high- Spray rate too low- Decrease inlet air temperature- Reduce atomization pressure- Increase spray rate
Cracked Film - Insufficient plasticizer- Mechanical stress during processing- Increase plasticizer concentration- Optimize fluidization air volume to reduce attrition
Inconsistent Drug Release - Non-uniform coating thickness- Incomplete film coalescence- Optimize spray nozzle setup and fluidization pattern- Ensure product temperature is above the minimum film-forming temperature (MFFT)

By following these guidelines and protocols, researchers and drug development professionals can effectively develop and apply robust aqueous enteric coatings for multiparticulates and pellets, ensuring targeted drug delivery and optimal product performance.

References

Application Notes and Protocols for Enteric Protection of Biologics using Aquateric™

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Aquateric™, a seaweed-derived, alginate-based enteric coating system, for the oral delivery of biologics. This document outlines the properties of this compound™, protocols for its application, and discusses the underlying biological pathways relevant to the intestinal uptake of macromolecules. While this compound™ is primarily marketed for nutraceuticals, its alginate-based composition holds significant potential for the enteric protection of sensitive biologic drugs such as proteins, peptides, monoclonal antibodies, vaccines, and nucleic acids.[1][2]

Introduction to this compound™ for Biologic Delivery

This compound™ N100 is a ready-to-use, alginate-based enteric coating system derived from brown seaweed.[1][2][3] It is designed to protect orally administered substances from the acidic environment of the stomach and facilitate their release in the higher pH of the small intestine.[4][5] This pH-dependent solubility is a critical feature for the oral delivery of biologics, which are often susceptible to degradation by gastric acid and enzymes.[6]

Key Properties and Benefits for Biologics:

  • Enteric Protection: this compound™ forms a protective barrier that remains intact at the low pH of the stomach, preventing the premature degradation of sensitive biologics.[4][5]

  • Targeted Release: The alginate-based matrix is designed to dissolve at the more neutral pH of the small intestine, ensuring the targeted release of the biologic at its site of absorption.[4][5]

  • Biocompatibility and Safety: Alginates are natural polysaccharides that are generally recognized as safe (GRAS), biocompatible, and biodegradable, making them a suitable excipient for pharmaceutical formulations.[6]

  • "Clean Label" Formulation: Marketed as a non-GMO and "clean label" option, this compound™ aligns with the growing demand for natural and well-characterized excipients in drug formulations.[1][5]

  • Simplified Manufacturing: As a ready-to-use system, this compound™ can streamline the coating process for capsules and tablets.[1][5]

Data Summary: Performance of Alginate-Based Enteric Coatings

While specific quantitative data for this compound™ with biologics is not extensively published, the performance of similar alginate-based systems provides a strong indication of its potential. The following tables summarize key data from studies on alginate-based enteric coatings for various biologics.

Table 1: In Vitro Release Characteristics of Alginate-Coated Biologics

BiologicFormulation DetailsGastric Fluid (pH 1.2) ReleaseIntestinal Fluid (pH 6.8-7.4) ReleaseReference
Bovine Serum Albumin (BSA)Alginate hydrogel microspheres< 7% release after 2 hours~90% release over 10 hours[7]
BSAAlginate/whey protein microparticlesMinimal releaseSustained release[8]
InsulinAlginate-based IPN hydrogelLow releaseSustained release over 12 hours[9]
Vaccine (Ovalbumin)Alginate microspheresProtected from degradationControlled release[10][11]

Table 2: In Vivo Performance of Alginate-Coated Biologics

BiologicAnimal ModelKey FindingsReference
Vaccine (Porcine Serum Albumin)LambsInduced humoral immune responses[12]
Vaccine (Rotavirus)MiceSuccessful induction of immunity[1]
Vaccine (Fowl Typhoid)ChickensInduced comparable innate and adaptive immune responses to subcutaneous injection[11]
IgGMiceFcRn-mediated transport across intestinal mucosa[13]

Experimental Protocols

The following protocols are generalized methodologies for the enteric coating of biologics using an alginate-based system like this compound™. These should be optimized for each specific biologic and dosage form.

Protocol 1: Enteric Coating of Hard-Shell Capsules with this compound™

This protocol describes the process of applying an enteric coat of this compound™ to hard-shell capsules containing a lyophilized biologic.

Materials and Equipment:

  • This compound™ N100 powder

  • Purified water

  • Hard-shell capsules filled with lyophilized biologic

  • Coating pan or fluidized bed coater with spray system

  • Peristaltic pump

  • Hot plate with magnetic stirrer

  • Analytical balance

  • Disintegration tester

  • pH meter

Procedure:

  • Preparation of Coating Suspension:

    • Slowly add the this compound™ N100 powder to purified water while stirring continuously to create a homogenous suspension. The solid content of the suspension should be optimized based on the equipment and desired coating thickness (typically in the range of 10-20% w/w).

    • Continue stirring for at least 30 minutes to ensure complete hydration of the alginate.

  • Coating Process:

    • Pre-heat the coating pan or fluidized bed to the recommended temperature (typically 40-50°C).

    • Load the filled hard-shell capsules into the coating apparatus.

    • Begin the rotation of the pan or the fluidization of the capsules.

    • Start spraying the this compound™ suspension onto the capsules at a controlled rate. The spray rate, atomization pressure, and pan speed/airflow should be optimized to ensure even coating and prevent agglomeration.

    • Continue the spraying process until the desired weight gain (typically 5-15%) is achieved. This will depend on the desired thickness of the enteric coat.

  • Drying:

    • Once the desired weight gain is reached, stop the spray and continue the drying process in the coating apparatus for a specified period (e.g., 30-60 minutes) to ensure the removal of residual moisture.

  • Curing (Optional):

    • For some formulations, a curing step at a slightly elevated temperature (e.g., 40°C) for a longer duration (e.g., 2-24 hours) may be beneficial to improve the film strength and enteric properties.

  • Quality Control:

    • Visual Inspection: Inspect the coated capsules for uniformity of coating, absence of cracks, and other defects.

    • Weight Gain: Determine the average weight gain of the coated capsules.

    • Disintegration Test: Perform a disintegration test according to USP/EP guidelines. The capsules should remain intact in 0.1 N HCl (simulated gastric fluid) for 2 hours and disintegrate in phosphate buffer at pH 6.8 (simulated intestinal fluid).

Protocol 2: In Vitro Dissolution and Release Study

This protocol outlines a method to evaluate the in vitro release profile of the biologic from the this compound™-coated dosage form.

Materials and Equipment:

  • This compound™-coated capsules/tablets

  • USP Apparatus 1 (baskets) or 2 (paddles)

  • Dissolution medium: 0.1 N HCl (pH 1.2) and phosphate buffer (pH 6.8)

  • HPLC or other suitable analytical method for quantifying the biologic

  • Syringes and filters

Procedure:

  • Gastric Stage:

    • Place the coated dosage form in the dissolution vessel containing 900 mL of 0.1 N HCl at 37°C.

    • Start the apparatus at the specified rotation speed (e.g., 50-100 rpm).

    • Withdraw samples at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • Analyze the samples for the concentration of the released biologic.

  • Intestinal Stage:

    • After 2 hours in the acidic medium, carefully remove the dosage form and place it in a new dissolution vessel containing 900 mL of phosphate buffer (pH 6.8) at 37°C.

    • Continue the dissolution test.

    • Withdraw samples at various time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes, and then hourly).

    • Analyze the samples to determine the cumulative release of the biologic over time.

  • Data Analysis:

    • Plot the cumulative percentage of the biologic released versus time to generate the dissolution profile.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the enteric delivery of biologics.

Enteric_Coating_Workflow cluster_prep Preparation cluster_process Coating Process cluster_qc Quality Control Biologic Lyophilized Biologic Fill Capsule Filling Biologic->Fill Capsule Hard-Shell Capsule Capsule->Fill This compound This compound™ N100 Powder Mix Suspension Preparation This compound->Mix Water Purified Water Water->Mix Coat Coating (Pan/Fluidized Bed) Fill->Coat Mix->Coat Dry Drying Coat->Dry Inspect Visual Inspection Dry->Inspect Disintegrate Disintegration Test Dry->Disintegrate Dissolve Dissolution & Release Study Dry->Dissolve

Caption: Workflow for Enteric Coating of Biologics with this compound™.

Oral_Biologic_Uptake cluster_lumen Intestinal Lumen (pH 6.8-7.4) cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation / Lymphatics CoatedBiologic This compound™ Coated Biologic ReleasedBiologic Released Biologic CoatedBiologic->ReleasedBiologic Dissolution MCell M-Cell ReleasedBiologic->MCell Transcytosis Enterocyte Enterocyte ReleasedBiologic->Enterocyte Receptor-Mediated Uptake Lymph Lymphatic System MCell->Lymph FcRn FcRn Receptor Enterocyte->FcRn FcRn Binding (for mAbs) Bloodstream Bloodstream FcRn->Bloodstream

Caption: Intestinal Uptake Pathways for Orally Delivered Biologics.

FcRn_Pathway cluster_lumen Intestinal Lumen (Acidic Microenvironment) cluster_cell Enterocyte cluster_blood Bloodstream mAb Monoclonal Antibody (mAb) FcRn_Receptor FcRn Receptor mAb->FcRn_Receptor Binding at acidic pH Endosome Endosome (pH ~6.0) FcRn_Receptor->Endosome Endocytosis Lysosome Lysosome (Degradation) Endosome->Lysosome No Binding -> Degradation Basolateral_Membrane Basolateral Membrane (pH ~7.4) Endosome->Basolateral_Membrane FcRn-mAb complex transcytosis Circulation Systemic Circulation Basolateral_Membrane->Circulation Release at neutral pH

Caption: FcRn-Mediated Transcytosis of Monoclonal Antibodies.

Conclusion

This compound™ presents a promising platform for the enteric protection and oral delivery of a wide range of biologics. Its natural origin, pH-dependent solubility, and ease of use make it an attractive option for researchers and drug developers. While further studies are needed to fully characterize its performance with specific biologics, the existing data on alginate-based systems strongly support its potential. The protocols and information provided in these application notes serve as a valuable starting point for the successful formulation and evaluation of orally delivered biologic therapies.

References

Application of Aquateric® in Pediatric Oral Drug Formulation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of palatable and effective oral dosage forms for pediatric patients presents unique challenges, including taste-masking of bitter active pharmaceutical ingredients (APIs), ensuring dose accuracy, and accommodating age-related physiological differences in the gastrointestinal tract. Enteric coatings are crucial for protecting acid-labile drugs, preventing gastric irritation, and enabling targeted release in the intestines. Aquateric®, an alginate-based enteric coating system, offers a promising solution for pediatric oral drug formulation due to its natural origin, potential for taste-masking, and pH-dependent release properties. This document provides detailed application notes and protocols for utilizing this compound® in the development of pediatric-friendly oral dosage forms.

Key Properties and Applications of this compound®

This compound® is a commercially available aqueous enteric coating system primarily composed of sodium alginate, a natural polysaccharide derived from brown seaweed. Its key features relevant to pediatric formulations include:

  • Enteric Protection: this compound® forms a film that is resistant to the acidic environment of the stomach (pH 1.2-3.5) and dissolves at the higher pH of the small intestine (pH > 5.5). This protects acid-sensitive APIs from degradation and prevents the release of drugs that may cause gastric irritation.

  • Taste-Masking: The alginate-based coating can act as a physical barrier, encapsulating bitter drug particles and preventing their interaction with taste buds in the oral cavity.[1][2][3] This is a critical attribute for improving the palatability and compliance of pediatric medications.

  • Aqueous-Based System: As an aqueous dispersion, this compound® avoids the use of organic solvents, which is a significant advantage in pediatric formulations due to safety concerns.

  • Regulatory Status: Sodium alginate, the primary component of this compound®, is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA), making it a suitable excipient for pediatric use.[4][5][6]

Primary Applications in Pediatric Formulations:

  • Coating of Mini-Tablets and Multiparticulates: Mini-tablets (1-3 mm in diameter) are an increasingly popular dosage form for children due to ease of swallowing and dose flexibility. This compound® can be used to apply an enteric and/or taste-masking coating to these small dosage forms.

  • Encapsulation of Bitter APIs: The coating can be applied to drug-layered pellets or granules to mask unpleasant tastes.

  • Development of Delayed-Release Formulations: For drugs that require targeted delivery to the small intestine for optimal absorption or to avoid side effects in the stomach.

Quantitative Data Summary

Limited quantitative data is publicly available specifically for this compound® in pediatric formulations. The following tables summarize available data for this compound® and typical data for alginate-based films, which can serve as a reference point for formulation development.

Table 1: Dissolution and Stability of this compound® Coated Capsules (Procainamide HCl)

ParameterConditionResult
Drug Release in 0.1 N HCl (2 hours) Initial< 5%
37°C / 80% RH / 6 weeks (without seal coat)~7%
37°C / 80% RH / 6 weeks (with HPMC seal coat)< 5%
Disintegration in pH 6.8 Buffer InitialComplete within 30 minutes
37°C / 80% RH / 6 weeks (without seal coat)Delayed; ~45 minutes to dissolve
37°C / 80% RH / 6 weeks (with HPMC seal coat)Complete within 30 minutes

Data adapted from studies on procainamide hydrochloride capsules, highlighting the importance of a protective seal coat for stability under stress conditions.[7][8]

Table 2: Typical Mechanical Properties of Alginate-Based Films

PropertyTypical Value RangeFactors Influencing Property
Tensile Strength (MPa) 30 - 100Polymer concentration, plasticizer type and concentration, cross-linking
Elongation at Break (%) 2 - 20Plasticizer type and concentration
Young's Modulus (MPa) 1000 - 4000Polymer concentration, degree of cross-linking

Experimental Protocols

The following protocols provide detailed methodologies for the preparation, application, and evaluation of this compound® coatings for pediatric oral formulations.

Protocol 1: Preparation of this compound® Coating Dispersion

Objective: To prepare a homogenous aqueous coating dispersion of this compound® for laboratory-scale coating trials.

Materials:

  • This compound® powder

  • Purified water

  • Plasticizer (e.g., Triethyl Citrate - TEC, Polyethylene Glycol - PEG)

  • Anti-tacking agent (e.g., Talc, Glyceryl Monostearate - GMS)

  • Magnetic stirrer with hot plate

  • Beakers and graduated cylinders

Procedure:

  • Dispersion of this compound®:

    • Measure the required amount of purified water into a beaker.

    • While stirring the water with a magnetic stirrer at a moderate speed to create a vortex, slowly and steadily add the this compound® powder to the vortex to avoid clumping.

    • Continue stirring for at least 60 minutes or until a homogenous dispersion is formed. Avoid excessive aeration.

  • Addition of Plasticizer:

    • If required, slowly add the desired amount of plasticizer (e.g., 10-25% w/w of this compound®) to the dispersion while stirring.

    • Continue stirring for an additional 15-30 minutes to ensure uniform distribution of the plasticizer.

  • Addition of Anti-tacking Agent:

    • If required, gradually add the anti-tacking agent (e.g., 5-15% w/w of this compound®) to the dispersion.

    • Continue stirring for another 15 minutes.

  • Final Mixing and Degassing:

    • Reduce the stirring speed and continue mixing for a final 15 minutes to allow any entrapped air to escape.

    • Visually inspect the dispersion for homogeneity and the absence of aggregates.

Protocol 2: Enteric and Taste-Masking Coating of Pediatric Mini-Tablets

Objective: To apply an this compound® coating to placebo or API-loaded mini-tablets using a fluid bed coater.

Equipment and Materials:

  • Fluid bed coater with a Wurster insert

  • This compound® coating dispersion (prepared as per Protocol 1)

  • Mini-tablets (placebo or API-loaded)

  • Peristaltic pump

Procedure:

  • Equipment Setup:

    • Set up the fluid bed coater with the appropriate Wurster column height and nozzle diameter for mini-tablets.

    • Ensure the system is clean and calibrated.

  • Preheating:

    • Load the mini-tablets into the fluid bed chamber.

    • Start the fluidization process with heated air until the product temperature reaches the target range (typically 35-45°C).

  • Coating Process:

    • Once the target product temperature is stable, begin spraying the this compound® coating dispersion onto the fluidized mini-tablets using a peristaltic pump at a controlled rate.

    • Monitor and maintain the key process parameters (inlet air temperature, product temperature, atomization pressure, spray rate, and fluidization air volume) within the desired ranges.

  • Drying:

    • After the desired amount of coating has been applied (target weight gain), stop the spraying process.

    • Continue to fluidize the coated mini-tablets with heated air for a specified period (e.g., 10-20 minutes) to ensure they are adequately dried.

  • Curing (Optional but Recommended):

    • For optimal film formation and enteric performance, a curing step may be necessary. Transfer the dried, coated mini-tablets to a curing oven at a specific temperature and time (e.g., 40-60°C for 2-24 hours).

Table 3: Recommended Starting Parameters for Fluid Bed Coating of Mini-Tablets with this compound®

ParameterRecommended Range
Inlet Air Temperature 50 - 70°C
Product Temperature 35 - 45°C
Atomization Pressure 1.0 - 2.5 bar
Spray Rate 5 - 20 g/min (for lab scale)
Target Weight Gain 5 - 15% (w/w)
Protocol 3: In Vitro Dissolution Testing in Simulated Pediatric Gastrointestinal Fluids

Objective: To evaluate the enteric performance and drug release profile of this compound®-coated pediatric formulations in simulated pediatric gastric and intestinal fluids.

Materials:

  • USP Dissolution Apparatus 1 (baskets) or 2 (paddles)

  • This compound®-coated mini-tablets or multiparticulates

  • Simulated Gastric Fluid (SGF), pH 1.6 (pediatric)

  • Simulated Intestinal Fluid (SIF), pH 6.5 (pediatric)

  • Analytical instrument for drug quantification (e.g., HPLC-UV)

Procedure:

  • Acid Stage (Gastric Resistance):

    • Place the dissolution vessels containing 500 mL of SGF (pH 1.6, 37°C) into the dissolution bath.

    • Place one dosage unit into each vessel.

    • Operate the apparatus at a specified speed (e.g., 75 rpm) for 2 hours.

    • At the end of 2 hours, withdraw a sample from each vessel and analyze for drug content to determine premature release.

  • Buffer Stage (Intestinal Release):

    • After the acid stage, carefully transfer the dosage units to vessels containing 500 mL of SIF (pH 6.5, 37°C).

    • Continue the dissolution test for a specified period (e.g., 60 minutes).

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Analyze the samples for drug content to determine the release profile in the intestinal phase.

Acceptance Criteria (Example):

  • Acid Stage: Not more than 10% of the labeled drug amount is dissolved in 2 hours.

  • Buffer Stage: Not less than 80% of the labeled drug amount is dissolved in 60 minutes.

Protocol 4: Taste-Masking Evaluation

Objective: To assess the effectiveness of the this compound® coating in masking the bitter taste of an API in a pediatric-relevant context.

Methodology: A trained adult taste panel or a human gustatory sensation study (with appropriate ethical approvals) can be employed.

Procedure (for a trained panel):

  • Sample Preparation:

    • Prepare samples of the uncoated API, placebo-coated mini-tablets, and this compound®-coated mini-tablets containing the API.

    • The amount of API in the coated sample should be equivalent to a single pediatric dose.

  • Panelist Training:

    • Train panelists to recognize and score the bitterness of the API using a standardized scale (e.g., a 5-point scale from 0 = not bitter to 4 = very bitter).

  • Taste Assessment:

    • Panelists will place a sample in their mouth for a short, defined period (e.g., 30 seconds) without chewing or swallowing.

    • After the specified time, the sample is expectorated, and the mouth is rinsed with purified water.

    • Panelists will then rate the perceived bitterness.

    • A suitable washout period between samples is required.

  • Data Analysis:

    • Compare the mean bitterness scores of the uncoated API, placebo, and this compound®-coated samples. A significant reduction in the bitterness score for the coated product indicates effective taste-masking.

Visualizations

Experimental Workflow for this compound® Coating and Evaluation

G cluster_0 Dispersion Preparation cluster_1 Coating Process cluster_2 Quality Control & Evaluation A This compound® Powder D Homogenous this compound® Dispersion A->D B Purified Water B->D C Plasticizer & Additives C->D F Fluid Bed Coating D->F E Pediatric Mini-Tablets E->F G This compound® Coated Mini-Tablets F->G H Dissolution Testing (Pediatric Media) G->H I Taste-Masking Assessment G->I J Stability Studies G->J K Final Pediatric Formulation H->K I->K J->K

Caption: Workflow for developing this compound® coated pediatric mini-tablets.

Logical Relationship for Enteric Coating Functionality

G Stomach Stomach (Low pH) Intestine Intestine (Higher pH) Stomach->Intestine GI Transit CoatingIntact This compound® Coating Intact Stomach->CoatingIntact maintains integrity CoatingDissolves This compound® Coating Dissolves Intestine->CoatingDissolves triggers dissolution Release Drug Release & Absorption NoRelease No Significant Drug Release CoatingIntact->NoRelease CoatingDissolves->Release

Caption: pH-dependent functionality of this compound® enteric coating.

Conclusion

This compound®, with its alginate-based composition, presents a valuable tool for formulators developing oral medications for children. Its dual functionality of enteric protection and taste-masking, combined with its favorable safety profile, addresses key challenges in pediatric drug delivery. The protocols and data presented here provide a foundation for the rational design and evaluation of this compound®-coated pediatric formulations. Further studies are warranted to generate more specific data on its performance in biorelevant pediatric models and with a wider range of pediatric APIs to fully realize its potential in improving medication adherence and therapeutic outcomes in children.

References

Application Notes and Protocols for Aquateric® Enteric Coating in Fluidized Bed Coaters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquateric® is an aqueous enteric coating system based on cellulose acetate phthalate (CAP), a polymer widely used to protect acid-labile drugs from the gastric environment and to prevent gastric irritation from certain active pharmaceutical ingredients.[1][2] This document provides detailed application notes and protocols for applying this compound® using a fluidized bed coater, a common technique for coating particles, granules, pellets, and tablets.[3][4] The information herein is intended to serve as a comprehensive guide for developing and optimizing the enteric coating process.

Principle of Enteric Coating with this compound®

This compound® functions by remaining insoluble in the low pH environment of the stomach (pH 1-3) and readily dissolving in the higher pH of the small intestine (typically above pH 6). This pH-dependent solubility is conferred by the carboxylic acid groups on the phthalate moiety of the CAP polymer. In aqueous dispersions, these groups are typically neutralized to facilitate dispersion, and upon drying, they form a continuous film.

Key Process Parameters for Fluidized Bed Coating

The quality and performance of the enteric coating are critically dependent on the interplay of several process parameters.[5] Optimization of these parameters is essential to achieve a uniform, continuous film free of defects, ensuring reliable enteric protection. The following tables summarize typical starting parameters and their potential ranges for aqueous enteric coating in a fluidized bed system. These values are derived from general knowledge of aqueous enteric coating and may require optimization for specific formulations and equipment.[6][7][8]

Table 1: General Process Parameters for this compound® Coating in a Fluidized Bed Coater
ParameterTypical RangeUnitInfluence on Coating Quality
Inlet Air Temperature 40 - 70°CAffects drying efficiency. Too high can cause spray drying before reaching the substrate; too low can lead to overwetting and agglomeration.[9]
Outlet Air/Product Temperature 30 - 45°CA critical parameter indicating the drying conditions within the bed. It is a function of inlet temperature, spray rate, and evaporation.[10]
Spray Rate 10 - 100 g/min/kg Determines the rate of coating application. Must be balanced with drying capacity to avoid overwetting or premature drying.[3]
Atomization Air Pressure 1.5 - 3.0barControls droplet size. Higher pressure leads to smaller droplets, which can improve coating uniformity but may also increase spray drying.[3][10]
Air Volume/Fluidization -m³/hMust be sufficient to ensure proper fluidization and circulation of the substrate for uniform coating. Varies significantly with equipment and batch size.
Percent Weight Gain 5 - 15% w/wThe amount of coating applied, critical for achieving enteric protection. Higher weight gains generally provide more robust protection.[11][12]
Table 2: this compound® Suspension Preparation Parameters
ParameterValueUnitNotes
This compound® Solids Concentration 15 - 25% w/wHigher concentrations can increase process efficiency but may also increase viscosity, affecting atomization.
Plasticizer Level (e.g., Triethyl Citrate, Diethyl Phthalate) 20 - 30% w/w of polymerEssential for film formation, reducing the minimum film-forming temperature and improving film flexibility. The type and amount of plasticizer are critical.[2][13]
Anti-tacking Agent (e.g., Talc, Glyceryl Monostearate) 5 - 15% w/w of polymerRecommended to prevent tackiness and agglomeration during the coating process.
Dispersion Time 30 - 60minAdequate time for proper dispersion of all components is necessary for a homogenous coating suspension.

Experimental Protocols

Protocol 1: Preparation of this compound® Aqueous Coating Suspension

Objective: To prepare a homogenous aqueous dispersion of this compound® suitable for spray coating.

Materials and Equipment:

  • This compound® powder

  • Purified water

  • Plasticizer (e.g., Triethyl Citrate - TEC)

  • Anti-tacking agent (e.g., Talc)

  • Variable speed overhead mixer

  • Beaker or stainless steel vessel

Methodology:

  • Weigh the required amount of purified water into a suitable vessel.

  • While stirring the water with an overhead mixer at a moderate speed to create a vortex, slowly add the this compound® powder. Avoid dumping the powder to prevent clumping.

  • Continue mixing for approximately 30 minutes to ensure the polymer is fully dispersed.

  • In a separate container, disperse the plasticizer and any other liquid additives.

  • Slowly add the plasticizer dispersion to the this compound® dispersion while continuing to stir.

  • If using an anti-tacking agent like talc, slowly add it to the suspension.

  • Continue mixing the final suspension for at least another 15-30 minutes to ensure homogeneity.

  • Visually inspect the suspension for any undispersed particles or clumps before use.

Protocol 2: Fluidized Bed Coating of Pellets with this compound®

Objective: To apply a uniform enteric coat of this compound® onto a substrate (e.g., pellets) using a bottom-spray (Wurster) fluidized bed coater.

Materials and Equipment:

  • Fluidized bed coater (e.g., with a Wurster insert)

  • Substrate (e.g., drug-loaded pellets)

  • Prepared this compound® coating suspension

  • Peristaltic pump

Methodology:

  • Equipment Setup:

    • Set up the fluidized bed coater with the appropriate bottom-spray (Wurster) configuration.

    • Ensure the nozzle is correctly positioned and the peristaltic pump is calibrated.

  • Pre-heating:

    • Load the substrate into the coating chamber.

    • Start the fluidization with heated air to bring the product temperature to the target range (e.g., 35-40°C).

  • Coating Process:

    • Once the target product temperature is stable, begin spraying the this compound® suspension at a pre-determined spray rate.

    • Continuously monitor and maintain the key process parameters (Inlet Air Temperature, Product Temperature, Atomization Pressure, and Spray Rate) within the desired ranges.

    • Periodically check for any signs of agglomeration or spray drying. Adjust parameters as necessary.

  • Weight Gain Monitoring:

    • The process can be monitored by spraying for a calculated time based on the spray rate or by using in-process weight monitoring if the equipment allows.

    • Samples can be carefully withdrawn at intervals to assess weight gain and coating quality.

  • Drying/Curing:

    • Once the target amount of coating suspension has been applied, stop the spray.

    • Continue to fluidize the coated substrate with heated air for a specified period (e.g., 15-30 minutes) to ensure complete drying and facilitate film formation.

  • Cooling:

    • After the drying phase, turn off the inlet air heater and continue fluidization with ambient air to cool the product down to room temperature before discharging.

Process Logic and Workflow

The following diagram illustrates the logical workflow for the this compound® coating process in a fluidized bed coater.

Aquateric_Coating_Workflow prep Suspension Preparation spray Spray Coating prep->spray Homogenous Suspension charge Charge Substrate preheat Pre-heating & Fluidization charge->preheat preheat->spray monitor In-Process Monitoring (Temp, Spray Rate, etc.) spray->monitor drying Post-Spray Drying spray->drying Target Weight Gain Achieved monitor->spray Adjust Parameters cooling Cooling drying->cooling discharge Discharge Product cooling->discharge qc Quality Control Testing (e.g., Dissolution) discharge->qc

Caption: Workflow for this compound® coating in a fluidized bed coater.

Conclusion

The successful application of this compound® enteric coating in a fluidized bed coater requires a systematic approach to process development and optimization. By carefully controlling the formulation of the coating suspension and the key processing parameters, a robust and reliable enteric-coated product can be achieved. The protocols and parameter ranges provided in this document serve as a starting point for this development process. It is crucial to perform experimental design (DoE) studies to identify the critical process parameters and their optimal ranges for a specific product and equipment combination.[6][7][8]

References

Application Notes and Protocols for Formulating Sustained-Release Profiles with Aquateric®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquateric® is a family of aqueous enteric coating systems designed to provide delayed-release characteristics to solid oral dosage forms, such as tablets and capsules. A prominent member of this family, this compound® N100, is an alginate-based coating system derived from natural brown seaweed.[1][2] This technology offers a gastro-resistant barrier, protecting the active pharmaceutical ingredient (API) from the acidic environment of the stomach and allowing for its release in the neutral to alkaline conditions of the small intestine.[3][4] This targeted release is crucial for drugs that are acid-labile, cause gastric irritation, or are intended for absorption in the intestines.[4]

These application notes provide detailed protocols for the preparation and application of this compound® coatings and the subsequent evaluation of the sustained-release profile through dissolution testing. The information presented is intended to guide researchers and formulation scientists in leveraging this compound® for the development of robust enteric-coated dosage forms.

Mechanism of Action

The functionality of this compound® is based on the pH-dependent solubility of its primary component, a salt of alginic acid. Alginic acid is a polysaccharide that is insoluble in acidic conditions (low pH) but becomes soluble as the pH rises and the carboxylic acid groups are ionized.[5] This property allows the this compound® coating to remain intact in the stomach (pH 1-3) and dissolve in the intestines (pH > 5.5), releasing the drug for absorption.

Experimental Protocols

Preparation of this compound® Coating Solution

This protocol describes the preparation of a 15% w/w aqueous coating solution.

Materials:

  • This compound® powder

  • Purified water

  • Plasticizer (e.g., triethyl citrate - TEC)

  • Anti-foaming agent (e.g., simethicone)

  • Magnetic stirrer or overhead propeller mixer

Procedure:

  • Weigh the required amount of purified water into a suitable container.

  • While stirring the water, slowly add the plasticizer and anti-foaming agent. Mix until fully dispersed.

  • Gradually add the this compound® powder to the vortex of the stirring liquid to avoid clumping.

  • Continue stirring at a moderate speed for at least 60 minutes, or until the powder is fully hydrated and a homogenous dispersion is formed.

  • Allow the solution to stand for at least 2 hours to ensure complete hydration and de-aeration.

  • Gently stir the solution before use.

Tablet Coating Process

This protocol outlines the application of the this compound® coating solution to tablet cores using a perforated pan coater.

Equipment:

  • Perforated pan coater

  • Spray gun with appropriate nozzle size

  • Peristaltic pump

  • Air supply (heated and filtered)

Coating Parameters (Example):

ParameterValue
Inlet Air Temperature50 - 60 °C
Bed Temperature38 - 42 °C
Atomization Air Pressure1.5 - 2.5 bar
Pan Speed8 - 12 RPM
Spray Rate10 - 20 g/min/kg of tablets
Target Weight Gain5 - 10%

Procedure:

  • Pre-heat the tablet bed to the target temperature.

  • Start the pan rotation at the desired speed.

  • Begin spraying the this compound® coating solution onto the tumbling tablet bed at the specified spray rate.

  • Monitor the process parameters (inlet/exhaust air temperature, bed temperature, spray rate) and adjust as necessary to maintain a smooth, uniform coating.

  • Continue the coating process until the target weight gain is achieved.

  • Upon completion of spraying, allow the tablets to tumble in the pan with warm air for a brief drying period (e.g., 10-15 minutes).

  • Cure the coated tablets in a suitable oven at a controlled temperature and humidity (e.g., 40°C for 2 hours) to ensure proper film formation.

Dissolution Testing for Enteric-Coated Tablets

This protocol follows a two-stage dissolution method consistent with USP guidelines for delayed-release dosage forms.[3][6]

Apparatus:

  • USP Apparatus 1 (Baskets) or 2 (Paddles)

  • Dissolution test station with temperature control

Media:

  • Acid Stage: 0.1 N Hydrochloric Acid (HCl), pH 1.2

  • Buffer Stage: pH 6.8 Phosphate Buffer

Procedure:

  • Acid Stage:

    • Place 900 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

    • Place one coated tablet in each basket or vessel.

    • Operate the apparatus at the specified speed (e.g., 100 RPM for baskets, 50 RPM for paddles) for 2 hours.

    • At the end of 2 hours, withdraw a sample of the medium and analyze for drug release. The amount of drug released should be minimal, as per pharmacopeial limits (typically <10%).

  • Buffer Stage:

    • Carefully remove the tablets from the acid.

    • Transfer the tablets to dissolution vessels containing 900 mL of pH 6.8 phosphate buffer, pre-equilibrated to 37 ± 0.5 °C.

    • Continue the dissolution test for a specified period (e.g., 45-60 minutes or longer for sustained release).

    • Withdraw samples at predetermined time points (e.g., 15, 30, 45, 60 minutes).

    • Analyze the samples for drug content to determine the release profile.

Data Presentation

The following table presents representative dissolution data for a model drug formulated with an alginate-based enteric coating, demonstrating the sustained-release profile.

Table 1: Representative Dissolution Profile of an Alginate-Coated Tablet

Time (minutes)Dissolution Medium% Drug Released (Mean ± SD)
1200.1 N HCl (pH 1.2)4.5 ± 1.2
135pH 6.8 Phosphate Buffer35.2 ± 3.5
150pH 6.8 Phosphate Buffer68.9 ± 4.1
165pH 6.8 Phosphate Buffer85.4 ± 3.8
180pH 6.8 Phosphate Buffer96.7 ± 2.9

Visualizations

experimental_workflow cluster_prep Coating Solution Preparation cluster_coating Tablet Coating Process cluster_testing Dissolution Testing A Dispersion of This compound® Powder B Hydration & De-aeration A->B C Pre-heating Tablet Cores B->C D Spray Coating C->D E Drying & Curing D->E F Acid Stage (2 hrs, pH 1.2) E->F G Buffer Stage (pH 6.8) F->G H Sample Analysis G->H

Figure 1: Experimental workflow for formulating and testing this compound® coated tablets.

ph_dependent_release cluster_stomach Stomach (Acidic Environment, pH 1-3) cluster_intestine Intestine (Neutral/Alkaline Environment, pH > 5.5) Stomach Coated Tablet Stomach_State This compound® is Insoluble (COOH form) Coating remains intact Stomach->Stomach_State Intestine Coated Tablet Stomach->Intestine Gastric Emptying Intestine_State This compound® Solubilizes (COO- form) Drug is released Intestine->Intestine_State

Figure 2: Logical relationship of pH-dependent drug release with this compound®.

References

Application Notes and Protocols for Incorporating Plasticizers into Aquateric® Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to incorporating plasticizers into Aquateric® formulations. This compound® is a commercially available alginate-based enteric coating system designed for delayed-release applications of pharmaceuticals and nutraceuticals.[1][2] The incorporation of a suitable plasticizer is crucial for optimizing the mechanical properties and ensuring the integrity of the enteric film during manufacturing, storage, and transit through the gastrointestinal tract.

This document outlines the theoretical basis for plasticizer selection, provides detailed experimental protocols for formulation and characterization, and presents data on the effects of various plasticizers on alginate film properties.

Introduction to Plasticizers in Enteric Coatings

Enteric coatings are polymeric barriers applied to oral solid dosage forms to protect them from the acidic environment of the stomach and allow for drug release in the small intestine.[3] Alginate, the primary component of this compound®, is a natural polysaccharide derived from brown seaweed that forms a pH-sensitive film.[1] However, films made from pure alginate can be brittle and prone to cracking.

Plasticizers are low molecular weight compounds that, when added to a polymer, increase its flexibility, and reduce its brittleness.[4] They work by inserting themselves between polymer chains, thereby reducing intermolecular forces and increasing the free volume. This allows the polymer chains to move more freely, resulting in a more flexible and durable film. The selection of an appropriate plasticizer and its concentration is critical to achieving the desired film properties and ensuring the stability and efficacy of the enteric coating.

The mechanism of plasticization can be explained by several theories, including the lubricity theory, the gel theory, and the free volume theory. The lubricity theory suggests that plasticizers act as internal lubricants, allowing polymer chains to slide past one another more easily. The gel theory proposes that plasticizers disrupt the polymer-polymer interactions, forming a gel-like structure with increased flexibility. The free volume theory posits that plasticizers increase the empty space between polymer chains, which facilitates segmental motion and enhances flexibility.

Selecting a Plasticizer for this compound® Formulations

The choice of plasticizer for an this compound® formulation depends on several factors, including its compatibility with alginate, its plasticizing efficiency, and its potential impact on the drug release profile. Plasticizers for alginate-based films can be broadly categorized as hydrophilic or hydrophobic.

  • Hydrophilic Plasticizers: These include polyols such as glycerol, sorbitol, and polyethylene glycols (PEGs). They are generally highly compatible with the hydrophilic alginate polymer. However, they may increase the water vapor permeability of the film.

  • Hydrophobic Plasticizers: Examples include triethyl citrate (TEC) and triacetin. These can improve the moisture barrier properties of the alginate film but may have lower compatibility compared to hydrophilic plasticizers.

It is important to note that while the following data and protocols are based on scientific literature for alginate-based films, specific recommendations for the proprietary this compound® N100 product, which is a "fully formulated coating blend with starch," should be obtained from the manufacturer, IFF.[5]

Data Presentation: Effect of Plasticizers on Alginate Film Properties

The following tables summarize the typical effects of common plasticizers on the mechanical and barrier properties of alginate films, based on data from published literature. These values should be considered as representative, and actual results may vary depending on the specific formulation and processing conditions.

Table 1: Effect of Hydrophilic Plasticizers on Mechanical Properties of Alginate Films

PlasticizerConcentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Reference
None035 - 452 - 5General Literature
Glycerol1025 - 3510 - 20[6]
Glycerol2015 - 2525 - 40[6]
Sorbitol2020 - 3015 - 25General Literature
PEG 4002018 - 2820 - 35General Literature

Table 2: Effect of Hydrophobic Plasticizers on Mechanical Properties of Alginate Films

PlasticizerConcentration (% w/w of polymer)Tensile Strength (MPa)Elongation at Break (%)Reference
None035 - 452 - 5General Literature
Triethyl Citrate (TEC)1030 - 405 - 15[7]
Triethyl Citrate (TEC)2020 - 3015 - 25[7]
Triacetin2025 - 3510 - 20General Literature

Table 3: Effect of Plasticizers on Water Vapor Permeability (WVP) of Alginate Films

PlasticizerConcentration (% w/w of polymer)WVP (g·mm/m²·d·kPa)Reference
None05 - 7General Literature
Glycerol208 - 12[4]
Triethyl Citrate (TEC)203 - 5General Literature

Experimental Protocols

The following are detailed protocols for the preparation and evaluation of plasticized this compound® (alginate-based) coatings.

Preparation of the this compound® Coating Solution

This protocol describes the preparation of a 10% w/w aqueous coating solution.

Materials:

  • This compound® N100 powder

  • Selected plasticizer (e.g., glycerol, triethyl citrate)

  • Purified water

  • Magnetic stirrer and stir bar

  • Beaker

Procedure:

  • Weigh the required amount of purified water into a beaker.

  • While stirring the water with a magnetic stirrer to form a vortex, slowly add the this compound® N100 powder to the vortex to ensure proper dispersion and avoid clumping.

  • Continue stirring until the powder is fully hydrated and a homogenous dispersion is formed (typically 30-60 minutes).

  • Weigh the required amount of plasticizer. The concentration is typically calculated as a percentage of the this compound® N100 solids content.

  • Slowly add the plasticizer to the stirring dispersion.

  • Continue stirring for an additional 15-30 minutes to ensure the plasticizer is uniformly distributed.

  • Visually inspect the solution for any undispersed particles or phase separation.

G cluster_prep Coating Solution Preparation Start Start Weigh_Water Weigh Purified Water Start->Weigh_Water Create_Vortex Create Vortex with Stirrer Weigh_Water->Create_Vortex Add_this compound Slowly Add this compound® N100 Create_Vortex->Add_this compound Hydrate Stir until Fully Hydrated Add_this compound->Hydrate Weigh_Plasticizer Weigh Plasticizer Hydrate->Weigh_Plasticizer Add_Plasticizer Add Plasticizer to Dispersion Weigh_Plasticizer->Add_Plasticizer Mix Stir for Uniform Distribution Add_Plasticizer->Mix Inspect Visually Inspect Solution Mix->Inspect End End Inspect->End G cluster_coating Tablet Coating Process Input Tablet Cores Coating Solution Process Pan Coater Inlet Air Temperature Spray Rate Pan Speed Atomizing Air Pressure Input:p1->Process Input->Process Output Enteric Coated Tablets Process->Output G cluster_dissolution Dissolution Testing Pathway Start Start Acid_Stage Acid Stage (0.1N HCl, pH 1.2) for 2 hours Start->Acid_Stage Check_Release Drug Release < 10%? Acid_Stage->Check_Release Buffer_Stage Buffer Stage (Phosphate Buffer, pH 6.8) Check_Release->Buffer_Stage Yes Fail Fail Check_Release->Fail No Measure_Release Measure Drug Release over Time Buffer_Stage->Measure_Release Check_Acceptance Drug Release > 80%? Measure_Release->Check_Acceptance Pass Pass Check_Acceptance->Pass Yes Check_Acceptance->Fail No

References

Aquateric™ N100: Application Notes and Protocols for Clean Label Enteric Coating of Nutraceuticals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aquateric™ N100 is a ready-to-use, alginate-based enteric coating system designed for nutraceutical and dietary supplement applications.[1][2][3] Derived from natural brown seaweed, this plant-based coating supports clean-label formulations and is a non-GMO solution for manufacturers seeking to protect sensitive active ingredients from the acidic environment of the stomach.[1] Its primary function is to delay the release of ingredients until the dosage form reaches the higher pH of the small intestine, ensuring targeted delivery and improved efficacy.[3] this compound™ N100 is a fully formulated system, incorporating starch, which simplifies the manufacturing process for tablets, as well as hard and soft capsules.[2]

This document provides detailed application notes and experimental protocols for the use of this compound™ N100 in the enteric coating of nutraceuticals.

Key Features and Benefits

  • Clean Label: Based on sodium alginate, a naturally occurring polysaccharide from brown seaweed, this compound™ N100 is suitable for clean-label products.[1]

  • Non-GMO: It is a non-GMO enteric coating solution.[4]

  • Delayed Release: Provides reliable enteric protection, preventing the release of active ingredients in the stomach and allowing for dissolution in the neutral pH of the small intestine.[3]

  • Ready-to-Use: As a fully formulated system, it simplifies the coating suspension preparation process.[2][3]

  • Versatile Application: Suitable for coating a variety of solid oral dosage forms, including tablets, hard capsules, and softgels.[1]

  • Improved Sensory Experience: Can help to mask unpleasant tastes and odors of certain nutraceutical ingredients.[3]

Regulatory Information

The primary functional component of this compound™ N100 is sodium alginate.

  • United States (FDA): Sodium alginate is Generally Recognized as Safe (GRAS) for use in food.[5][6][7]

  • European Union (EFSA): Sodium alginate is an approved food additive with the E-number E401.[8][9][10]

Data Presentation

Table 1: Typical Composition of this compound™ N100
ComponentFunction"Clean Label" Declaration
Sodium AlginateEnteric PolymerAlginate, Sodium Alginate
StarchFilm Former / Processing AidStarch
Plasticizers (e.g., glycerin - specific plasticizer not disclosed by manufacturer)Film FlexibilityGlycerin (example)
Other excipients (e.g., glidants, anti-tacking agents - specific excipients not disclosed by manufacturer)Processing AidsSilicon Dioxide (example)

Note: The exact composition of this compound™ N100 is proprietary. The above table provides a general overview based on available information. Manufacturers should consult with the supplier for detailed ingredient information for accurate product labeling.

Table 2: Recommended Coating Parameters (General Guidance)
ParameterTabletsHard CapsulesSoftgels
Coating Suspension Solids Content 15-20%15-20%15-20%
Suggested Weight Gain 5-10%7-12%8-15%
Inlet Air Temperature 50-60°C45-55°C40-50°C
Exhaust Air Temperature 38-45°C35-42°C32-40°C
Product Bed Temperature 35-42°C32-40°C30-38°C
Pan Speed 8-12 RPM5-10 RPM3-8 RPM
Spray Rate 10-30 g/min/kg 8-25 g/min/kg 5-20 g/min/kg
Atomizing Air Pressure 1.5-2.5 bar1.2-2.2 bar1.0-2.0 bar

Disclaimer: These are general starting parameters and will require optimization based on the specific substrate, equipment, and batch size.

Table 3: Typical Dissolution Profile for this compound™ N100 Coated Tablets
Time (minutes)Dissolution MediumExpected Release
0 - 1200.1 N HCl (Acid Stage)< 10%
135pH 6.8 Buffer (Buffer Stage)> 80%
150pH 6.8 Buffer (Buffer Stage)> 90%
180pH 6.8 Buffer (Buffer Stage)> 95%

Note: This is an illustrative dissolution profile. Actual results will vary depending on the active ingredient, dosage form, and coating weight gain.

Experimental Protocols

Protocol 1: Preparation of this compound™ N100 Coating Suspension

Objective: To prepare a homogenous and lump-free coating suspension for application.

Materials:

  • This compound™ N100 powder

  • Purified water

  • Variable-speed mixer with a propeller stirrer

  • Mixing vessel with a capacity at least 25% greater than the final suspension volume

  • 250-micron (60-mesh) sieve

Methodology:

  • Determine Required Quantities: Calculate the amount of this compound™ N100 and purified water needed based on the desired solids content (typically 15-20%) and the total batch size.

  • Water Preparation: Pour the required amount of purified water into the mixing vessel.

  • Vortex Creation: Position the propeller stirrer in the lower third of the vessel and begin mixing to create a vigorous vortex without drawing excessive air into the water.

  • Powder Addition: Gradually and steadily add the this compound™ N100 powder into the center of the vortex. Ensure a consistent addition rate to prevent clumping.

  • Mixing: Continue mixing at a high speed for at least 30-45 minutes to ensure the powder is fully dispersed and hydrated. The viscosity of the suspension will increase during this time.

  • Sieving: Pass the prepared suspension through a 250-micron sieve to remove any remaining agglomerates.

  • Continuous Stirring: Gently stir the suspension continuously throughout the coating process to maintain homogeneity.

G cluster_prep Coating Suspension Preparation start Start water Add Purified Water to Vessel start->water vortex Create Vortex with Mixer water->vortex add_powder Gradually Add this compound N100 vortex->add_powder mix Mix for 30-45 Minutes add_powder->mix sieve Sieve Suspension (250 micron) mix->sieve ready Suspension Ready for Coating sieve->ready

Coating Suspension Preparation Workflow
Protocol 2: Enteric Coating of Tablets using a Pan Coater

Objective: To apply a uniform enteric coat of this compound™ N100 onto tablet cores.

Equipment:

  • Perforated pan coater

  • Spray gun system

  • Exhaust and inlet air handling unit

  • Prepared this compound™ N100 suspension

Methodology:

  • Pre-warming: Load the tablet cores into the coating pan and pre-warm them to the target bed temperature (e.g., 35-42°C) by jogging the pan and introducing warm inlet air.

  • Coating Process:

    • Initiate pan rotation at the desired speed (e.g., 8-12 RPM).

    • Start the spray application of the this compound™ N100 suspension at the predetermined spray rate.

    • Continuously monitor and maintain the process parameters (inlet/exhaust air temperature, product bed temperature, spray rate, and atomizing air pressure) within the defined ranges (refer to Table 2).

  • Weight Gain Monitoring: Periodically pause the spray and weigh a sample of the tablets to monitor the weight gain. Continue the coating process until the target weight gain is achieved.

  • Drying: Once the target weight gain is reached, stop the spray and continue to tumble the coated tablets in the warm air for 15-30 minutes to ensure they are adequately dry.

  • Cooling: After drying, cool the tablets to room temperature by tumbling them with ambient temperature air.

G cluster_coating Tablet Coating Process load Load Tablets prewarm Pre-warm Tablets load->prewarm start_coating Start Pan Rotation & Spraying prewarm->start_coating monitor Monitor Process Parameters start_coating->monitor check_wg Check Weight Gain monitor->check_wg check_wg->monitor No stop_spray Stop Spray check_wg->stop_spray Yes dry Dry Tablets stop_spray->dry cool Cool Tablets dry->cool end End cool->end

Tablet Coating Workflow
Protocol 3: Two-Stage Dissolution Testing (USP <711>)

Objective: To evaluate the enteric performance of this compound™ N100 coated dosage forms.

Apparatus:

  • USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)

  • Dissolution vessels

  • Water bath maintained at 37 ± 0.5°C

  • UV-Vis Spectrophotometer or HPLC for analysis

Reagents:

  • 0.1 N Hydrochloric acid (HCl)

  • pH 6.8 Phosphate buffer

Methodology:

Acid Stage (Simulated Gastric Fluid):

  • Place 900 mL of 0.1 N HCl in each dissolution vessel and equilibrate to 37 ± 0.5°C.

  • Place one coated dosage form in each vessel.

  • Operate the apparatus at the specified speed (e.g., 75 RPM for paddle) for 120 minutes.

  • At the end of 120 minutes, withdraw a sample from each vessel and analyze for the amount of active ingredient released. The release should be less than 10% for effective enteric protection.

Buffer Stage (Simulated Intestinal Fluid):

  • After the acid stage, carefully remove the dosage forms from the acid and transfer them to vessels containing 900 mL of pH 6.8 phosphate buffer, pre-warmed to 37 ± 0.5°C.

  • Continue the dissolution testing for a specified period (e.g., 60 minutes).

  • Withdraw samples at predetermined time points (e.g., 15, 30, 45, and 60 minutes after transfer to the buffer).

  • Analyze the samples to determine the percentage of active ingredient released over time.

G cluster_dissolution Two-Stage Dissolution Testing start Start acid_stage Acid Stage (0.1 N HCl, 120 min, 37°C) start->acid_stage acid_sample Sample at 120 min acid_stage->acid_sample buffer_stage Buffer Stage (pH 6.8 Buffer, 37°C) acid_sample->buffer_stage buffer_sample Sample at specified intervals buffer_stage->buffer_sample buffer_sample->buffer_stage Continue sampling analyze Analyze Samples buffer_sample->analyze end End analyze->end

Dissolution Testing Workflow

Conclusion

This compound™ N100 offers a compelling solution for the enteric coating of nutraceuticals, aligning with the growing demand for clean-label and plant-based ingredients. Its ready-to-use formulation simplifies the manufacturing process, while its alginate-based composition provides robust enteric protection. By following the outlined protocols and optimizing the process parameters for specific applications, researchers and developers can effectively utilize this compound™ N100 to enhance the delivery and efficacy of their nutraceutical products.

References

Troubleshooting & Optimization

How to prevent cracking in Aquateric film coatings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aquateric® aqueous enteric film coating systems. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing common issues encountered during the application of this compound® coatings, with a primary focus on preventing film cracking.

Troubleshooting Guide: Cracking in this compound® Film Coatings

Cracking of the film coat is a critical defect that can compromise the enteric properties and the stability of the dosage form.[1] This guide provides a systematic approach to identifying and resolving the root causes of film cracking.

Problem: The this compound® film coating on tablets or pellets is exhibiting cracks, either during the coating process or upon storage.

Initial Assessment Workflow

start Cracking Observed formulation Review Formulation start->formulation Is the formulation optimized? process Review Process Parameters start->process Are process parameters within range? substrate Evaluate Substrate (Core) start->substrate Is the core robust? formulation->process solution Problem Solved formulation->solution Adjust Formulation process->substrate process->solution Optimize Process substrate->formulation substrate->solution Improve Core Quality

Caption: Initial troubleshooting workflow for film cracking.

Category 1: Formulation-Related Causes and Solutions

The composition of the coating formulation plays a pivotal role in the mechanical properties of the resulting film.

Potential Cause Description Recommended Solution
Insufficient Plasticizer Plasticizers are crucial for reducing the film's glass transition temperature (Tg) and increasing its flexibility.[2][3] Insufficient levels lead to a brittle film that cannot withstand the stresses of drying or mechanical handling.[4]Increase the plasticizer concentration. Common plasticizers for aqueous enteric coatings include triethyl citrate (TEC) and polyethylene glycols (PEGs). The optimal concentration is typically in the range of 10-30% by weight of the polymer.[5]
Inappropriate Plasticizer Type The choice of plasticizer can affect the film's properties. Some plasticizers may have better compatibility with the this compound® polymer system.Screen different plasticizers for compatibility and effectiveness. For instance, studies have shown that for similar weight percentages, TEC can have a more significant impact on the mechanical properties of certain polymer films compared to other plasticizers.[6]
High Pigment/Filler Concentration High concentrations of pigments or fillers can disrupt the continuity of the polymer film, creating stress points that can lead to cracking.Reduce the concentration of pigments or fillers. Ensure that any insoluble components are finely milled and well-dispersed in the coating suspension.
High Solids Content A high solids content in the coating suspension can lead to a more viscous solution, which may not atomize properly and can result in a rough, uneven film that is prone to cracking.Decrease the solids content of the coating suspension to reduce its viscosity. This can improve droplet spreading on the tablet surface.
Category 2: Process-Related Causes and Solutions

The coating process parameters must be carefully controlled to ensure the formation of a uniform and integral film.

Potential Cause Description Recommended Solution
Excessive Drying Temperature Too high an inlet air temperature can cause the droplets to dry before they have a chance to coalesce properly on the tablet surface, leading to a porous and weak film.[7] Rapid drying can also induce high internal stresses.[8][9]Optimize the inlet air temperature. For many aqueous coatings, a temperature range of 50-60°C is a good starting point.[2][7][10] The outlet air temperature should be monitored to ensure it is not excessively high.
High Spray Rate An excessively high spray rate can lead to overwetting of the tablet bed, causing tablets to stick together. When separated, the film can be torn or cracked.[11]Reduce the spray rate to a level that allows for adequate drying between spray cycles. A typical starting point for a fluid bed coater is 3 g/min .[2][10]
High Atomizing Air Pressure While high atomizing pressure can lead to smaller droplets and a smoother finish, excessively high pressure can also cause spray drying, where droplets dry before reaching the tablet surface, resulting in a weak, powdery film.[12][13]Optimize the atomizing air pressure. A common range to investigate is 1.0 to 2.0 bar.[7][10][13]
Insufficient Curing/Drying Time Inadequate drying can leave residual moisture in the film, which can lead to changes in film properties and potential cracking over time.Ensure adequate drying time at the end of the coating process. A final drying step of 15 minutes or more at a moderate temperature can be beneficial.[2][10]
Category 3: Substrate (Core) Related Causes and Solutions

The properties of the tablet or pellet core can significantly influence the integrity of the film coat.

Potential Cause Description Recommended Solution
Hygroscopic Core Formulation If the core absorbs moisture from the aqueous coating, it can swell. This expansion can stretch the film beyond its elastic limit, causing it to crack.[14]Reformulate the core to reduce its hygroscopicity. Alternatively, apply a protective seal coat (e.g., with a low-viscosity HPMC) before applying the this compound® layer.
Friable or Soft Cores Weak tablet cores can erode during the coating process, leading to a poor surface for film adhesion and potential cracking.Increase the hardness of the tablet core. Ensure the friability is low (typically less than 1%).
Core Shape and Surface Tablets with sharp edges or logos can be difficult to coat evenly, and stress can concentrate at these points, leading to cracking.Opt for a tablet design with rounded edges. Ensure the logo design is not too deep or intricate.

Frequently Asked Questions (FAQs)

Q1: What is the ideal plasticizer concentration to prevent cracking in this compound® coatings?

A1: The optimal plasticizer concentration is formulation-dependent, but a good starting point is between 10% and 30% based on the dry polymer weight.[5] It is recommended to perform a design of experiments (DoE) to determine the ideal level for your specific formulation, balancing film flexibility with other properties like tackiness and dissolution profile.

Q2: How does the inlet air temperature affect film cracking?

A2: The inlet air temperature is a critical parameter. If it's too high, it can lead to premature drying of the spray droplets and a brittle, cracked film.[7][9] If it's too low, it can cause overwetting and tablet sticking. A typical range for aqueous enteric coatings is 50-60°C.[2][7][10]

Q3: Can the tablet core properties really cause the film to crack?

A3: Yes, the substrate is a critical factor. A hygroscopic core can swell during aqueous coating, stretching and cracking the film.[14] Similarly, a soft or friable core can erode, providing a poor surface for the film to adhere to, which can also lead to cracking.

Q4: Is it better to have a higher or lower atomizing air pressure?

A4: There is an optimal range for atomizing air pressure. Higher pressure generally leads to smaller droplets and a smoother film.[12][13] However, excessively high pressure can cause spray drying, leading to a weak film. A typical range to evaluate is 1.0 to 2.0 bar.[7][10][13]

Q5: My film looks fine after coating but cracks upon storage. What could be the cause?

A5: This is often due to either insufficient plasticization or moisture-related issues. If the film is too brittle (low plasticizer), it may not be able to withstand dimensional changes in the core due to temperature and humidity fluctuations during storage. Alternatively, moisture uptake by a hygroscopic core can cause it to swell over time, leading to delayed cracking of the film.[14]

Experimental Protocols

Protocol 1: Tensile Strength Testing of Free Films

This protocol determines the mechanical properties of the film itself, providing insights into its flexibility and resistance to cracking.

Objective: To measure the tensile strength and elongation at break of a free this compound® film.

Methodology:

  • Film Preparation:

    • Prepare the this compound® coating solution with the desired formulation (including plasticizer).

    • Cast the solution onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to achieve a uniform wet film thickness.

    • Dry the film under controlled conditions (e.g., 40°C for 24 hours) to ensure complete solvent removal.

    • Carefully peel the dried film from the surface.

  • Sample Preparation:

    • Cut the free film into dumbbell-shaped specimens using a standard die (e.g., as per ASTM D882).[15]

    • Measure the thickness of each specimen at several points along the gauge length and calculate the average cross-sectional area.

  • Testing:

    • Use a texture analyzer or a universal testing machine equipped with film grips.[16][17]

    • Mount the specimen in the grips, ensuring it is aligned and not under tension.

    • Apply a tensile force at a constant rate of extension until the film breaks.

    • Record the force and elongation throughout the test.

  • Data Analysis:

    • Tensile Strength (TS): Calculate as the maximum force applied divided by the original cross-sectional area of the specimen.

    • Elongation at Break (%E): Calculate as the increase in length at the moment of rupture divided by the initial gauge length, multiplied by 100.

Logical Diagram for Tensile Strength Evaluation

cluster_prep Preparation cluster_test Testing cluster_analysis Analysis prep_solution Prepare Coating Solution cast_film Cast Film prep_solution->cast_film dry_film Dry Film cast_film->dry_film cut_specimen Cut Specimen dry_film->cut_specimen mount_specimen Mount in Tester cut_specimen->mount_specimen apply_force Apply Tensile Force mount_specimen->apply_force record_data Record Force & Elongation apply_force->record_data calc_ts Calculate Tensile Strength record_data->calc_ts calc_elong Calculate % Elongation record_data->calc_elong

Caption: Workflow for tensile strength testing of free films.

Protocol 2: Adhesion Testing of Coated Tablets

This protocol evaluates the strength of the bond between the this compound® film and the tablet core, which is important for preventing peeling and flaking that can be initiated by a crack.

Objective: To quantify the force required to detach the film coating from the tablet surface.

Methodology:

  • Sample Preparation:

    • Coat tablets with the this compound® formulation using the process under investigation.

    • Allow the coated tablets to cure fully.

  • Test Setup:

    • Use a texture analyzer with a tablet coating adhesion rig.[1]

    • The rig typically consists of two probes with adhesive surfaces (e.g., double-sided tape).

    • Attach one probe to the stationary base of the instrument and the other to the moving arm.

  • Testing:

    • Place a coated tablet between the two adhesive probes.

    • Bring the probes together to apply a defined compressive force for a set duration to ensure the adhesive tape adheres to the top and bottom surfaces of the coated tablet.

    • Initiate the test, where the moving arm pulls the probes apart at a constant speed.

    • The instrument records the force required to separate the two halves of the tablet or to peel the coating from one of the surfaces.

  • Data Analysis:

    • The peak force recorded during the separation is taken as the adhesion force.

    • A higher peak force indicates better adhesion of the coating to the tablet core.

Relationship between Formulation, Process, and Film Properties

cluster_inputs Inputs cluster_properties Film Properties cluster_outcome Outcome formulation Formulation (e.g., Plasticizer %) mechanical Mechanical Properties (Tensile Strength, Elongation) formulation->mechanical adhesion Adhesion formulation->adhesion process Process Parameters (e.g., Temp, Spray Rate) process->mechanical process->adhesion outcome Crack-Free, Robust Film mechanical->outcome adhesion->outcome

Caption: Factors influencing final film quality.

References

Technical Support Center: Troubleshooting Agglomeration in Aquateric® Pellet Coating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Aquateric® aqueous enteric coating of pellets. The information is tailored for researchers, scientists, and drug development professionals to assist in optimizing their coating processes and achieving high-quality, agglomerate-free coated pellets.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common visual indicators of pellet agglomeration during this compound® coating?

A: During the coating process, you might observe the formation of "twins" (two pellets stuck together), "multiples" (several pellets clumped together), or larger masses of fused pellets. Post-processing, agglomerated pellets can be identified by sieving, where a larger than expected fraction of oversized particles will be present.

Q2: My pellets are agglomerating. What are the primary causes?

A: Pellet agglomeration during aqueous coating is a multifaceted issue primarily driven by overwetting of the pellet surface, which leads to tackiness and subsequent sticking. The key contributing factors include:

  • High Spray Rate: Applying the coating solution too quickly can saturate the pellet surfaces faster than the water can evaporate.[1][2][3]

  • Low Inlet Air Temperature or Insufficient Airflow: Inadequate drying conditions prevent efficient water evaporation from the coating dispersion.[4]

  • High Solids Content in the Coating Dispersion: A higher concentration of solid materials can increase the viscosity and tackiness of the coating droplets.[3]

  • Inappropriate Atomization Pressure: Low atomization pressure can result in larger droplets, which contribute to overwetting. Conversely, excessively high pressure can lead to spray drying before the droplets reach the pellet surface.[5][6][7]

  • Sub-optimal Product Temperature: If the product temperature is too high, it can exceed the glass transition temperature (Tg) of the polymer, causing it to become rubbery and sticky.[8]

  • Formulation Issues: The type and concentration of plasticizers and the absence of anti-tacking agents can significantly influence pellet tackiness.[9][10][11]

Troubleshooting Flowchart for Agglomeration

The following diagram illustrates a logical workflow for troubleshooting pellet agglomeration during this compound® coating.

Troubleshooting_Agglomeration start Agglomeration Observed check_spray_rate Is the Spray Rate Too High? start->check_spray_rate reduce_spray_rate Reduce Spray Rate check_spray_rate->reduce_spray_rate Yes check_drying Are Drying Conditions Optimal? check_spray_rate->check_drying No reduce_spray_rate->check_drying optimize_drying Increase Inlet Air Temperature/Airflow check_drying->optimize_drying No check_atomization Is Atomization Pressure Correct? check_drying->check_atomization Yes optimize_drying->check_atomization optimize_atomization Adjust Atomization Pressure check_atomization->optimize_atomization No check_formulation Is the Formulation Optimized? check_atomization->check_formulation Yes optimize_atomization->check_formulation optimize_formulation Incorporate Anti-Tacking Agent (e.g., Talc, SiO2) Review Plasticizer Level check_formulation->optimize_formulation No solution Agglomeration Resolved check_formulation->solution Yes optimize_formulation->solution

Caption: Troubleshooting workflow for pellet agglomeration.

In-Depth Troubleshooting Guide

Problem: Excessive pellet agglomeration.

Potential Cause Recommended Action Rationale
High Spray Rate Gradually decrease the spray rate. For smaller pellets, a lower spray rate is generally required.[1]A lower spray rate prevents overwetting of the pellet surfaces by allowing sufficient time for water evaporation between droplet depositions.[1]
Inadequate Drying Increase the inlet air temperature and/or the fluidizing airflow (plenum pressure).[1][4]Higher air temperature and volume enhance the rate of water evaporation from the coating dispersion, reducing surface tackiness.[4]
Incorrect Atomization Pressure Optimize the atomization air pressure. An increase in pressure generally produces smaller droplets, which can reduce overwetting.[5][6]Finer droplets have a larger surface area-to-volume ratio, facilitating faster evaporation. However, excessive pressure can lead to spray drying.[5][7]
Sub-optimal Product Temperature Monitor and control the product bed temperature. Ensure it remains below the glass transition temperature (Tg) of the this compound® polymer.[8]If the product temperature is too high, the polymer can become soft and tacky, leading to sticking and agglomeration.[8]
Formulation Tackiness Incorporate an anti-tacking agent like talc or colloidal silicon dioxide into the coating dispersion.[3] Review the type and concentration of the plasticizer.Anti-tacking agents create a physical barrier between pellets, reducing their tendency to stick together.[3] Some plasticizers can increase film tackiness.[9]

Quantitative Data Summary

The following table summarizes key process parameters that can be optimized to mitigate agglomeration. The values provided are starting points and may require further optimization based on the specific equipment, pellet characteristics, and formulation.

Process Parameter Typical Range Effect on Agglomeration Reference
Spray Rate 8 - 15 g/min (lab scale)Higher rates can increase agglomeration.[6][12][6][12]
Inlet Air Temperature 30 - 60 °CLower temperatures can lead to insufficient drying and agglomeration.[4][6][4][6]
Atomizing Air Pressure 1.0 - 2.5 barLower pressure can result in larger droplets and overwetting.[5][6][5][6]
Plenum Pressure HighHigher plenum pressure has been shown to minimize agglomeration.[1][1]
Talc Content in Dispersion 10 - 50% (of polymer weight)Increasing talc content can reduce agglomeration.[3][3]

Experimental Protocols

Protocol 1: Evaluation of Pellet Agglomeration by Sieve Analysis

This protocol provides a method to quantify the extent of agglomeration in a coated pellet batch.

Objective: To determine the percentage of agglomerated pellets in a sample.

Materials:

  • Coated pellet sample

  • A set of nested sieves with various mesh sizes (select sizes based on the target pellet size)

  • Sieve shaker

  • Analytical balance

Methodology:

  • Accurately weigh a representative sample of the coated pellets (e.g., 100 g).

  • Stack the sieves in descending order of mesh size, with a collection pan at the bottom. The top sieve should have an opening larger than the expected agglomerates, and one of the middle sieves should correspond to the upper limit of the desired pellet size.

  • Pour the weighed pellet sample onto the top sieve.

  • Place the sieve stack on the sieve shaker and agitate for a fixed period (e.g., 5 minutes) at a consistent intensity.

  • After shaking, carefully weigh the pellets retained on each sieve.

  • Calculate the weight percentage of agglomerates by summing the weights of pellets retained on the sieves with openings larger than the specified upper limit for single pellets.

Calculation: Percentage of Agglomerates = (Weight of pellets on oversized sieves / Total sample weight) x 100%

Process Optimization Workflow

The following diagram outlines a systematic approach to optimizing the this compound® coating process to minimize agglomeration.

Process_Optimization start Define Target Pellet Characteristics (Size, Coating Level) doe_setup Design of Experiments (DoE) Setup - Identify Critical Process Parameters (Spray Rate, Temp, Atomization) - Define Parameter Ranges start->doe_setup execution Execute Coating Trials Based on DoE Matrix doe_setup->execution analysis Analyze Results - Sieve Analysis for Agglomeration - Coating Uniformity Assay execution->analysis model Develop Process Model - Identify Significant Factors - Determine Optimal Settings analysis->model verification Verification Runs at Optimal Settings model->verification end Finalized Coating Process verification->end

Caption: Systematic workflow for process optimization.

References

Optimizing Aquateric coating thickness for desired release profile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to aid in the optimization of Aquateric® enteric coating thickness for desired release profiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound® N100? A1: this compound® N100 is a ready-to-use, alginate-based aqueous enteric coating system.[1][2] It is designed to protect acid-sensitive active ingredients from the low pH environment of the stomach and facilitate their release at the higher pH levels of the small intestine.[1][2] Marketed as a "clean-label" and non-GMO option, it is derived from brown seaweed and is suitable for tablets, as well as hard and soft capsules.[1]

Q2: What is the primary mechanism of an enteric coating? A2: An enteric coating is a polymer barrier that is insoluble in the acidic fluids of the stomach (typically pH 1-3) but dissolves in the less acidic to neutral environment of the small intestine (pH >5.5).[3] This pH-dependent solubility ensures that the active pharmaceutical ingredient (API) is not released prematurely and is delivered to its intended site for absorption.

Q3: How does coating thickness/weight gain impact the release profile? A3: The thickness of the enteric coating, often measured as a percentage of weight gain on the tablet core, is a critical factor in preventing premature drug release. A thicker coat generally provides greater acid resistance and may result in a longer lag time before the drug is released in the intestine.[4] However, an excessively thick coat can improperly delay or even prevent drug release. Optimization is key to achieving the desired profile.

Q4: Can this compound® be used for nutraceuticals and dietary supplements? A4: Yes, this compound® N100 is specifically designed for nutraceutical and dietary supplement applications.[1][5] Its alginate base and "clean label" status make it a suitable choice for these products, where it can help mask unpleasant tastes or odors and protect sensitive ingredients like Omega-3s.[5][6]

Troubleshooting Guide: Coating Process & Dissolution

This guide addresses specific issues that may be encountered during the application of this compound® coating and subsequent dissolution testing.

Coating & Appearance Defects

Q1: My tablets are sticking together during the coating process (Twinning). What is the cause and how can I fix it? A1:

  • Potential Causes:

    • The tablet bed is overly wet due to an excessive spray rate or insufficient drying.

    • The speed of the coating pan is too low, leading to prolonged contact between tablets.

    • Inlet air temperature or volume is too low to effectively dry the coating solution.

  • Recommended Solutions:

    • Decrease the spray rate of the coating solution.

    • Increase the pan speed to improve tablet tumbling and reduce sticking.

    • Increase the inlet air temperature and/or airflow volume to enhance drying efficiency.[7][8]

Q2: The surface of my coated tablets is rough and bumpy, like an orange peel. What should I do? A2:

  • Potential Causes:

    • The coating solution is drying too quickly upon contact with the tablets, preventing proper film formation. This can be due to high atomizing air pressure or an excessive distance between the spray nozzle and the tablet bed.

    • The viscosity of the coating solution is too high, leading to poor atomization.

  • Recommended Solutions:

    • Reduce the atomizing air pressure to create larger droplets that spread more effectively.

    • Decrease the distance between the spray nozzle and the tablet bed.

    • Reduce the inlet air temperature or spray rate to slow the drying process.[7][9]

    • If permissible, decrease the solids content of the coating suspension to lower its viscosity.[7]

Q3: The coating on my tablets is cracking or peeling. How can I prevent this? A3:

  • Potential Causes:

    • Internal stresses in the film are caused by low plasticizer content, making the film brittle.

    • Excessive mechanical stress on the tablets due to high pan speed or a friable tablet core.

    • The tablet core itself is swelling or outgassing during the process.

  • Recommended Solutions:

    • Ensure the coating formulation has an adequate concentration of plasticizer to improve film flexibility.

    • Decrease the pan speed to reduce mechanical stress on the tablets.[10]

    • Evaluate the tablet core formulation for hardness and friability; a more robust core may be needed.[11]

Dissolution & Release Profile Issues

Q1: The drug is being released prematurely during the acid stage of dissolution testing. What is the problem? A1:

  • Potential Causes:

    • The coating thickness (weight gain) is insufficient to protect the core from the acidic medium.

    • The coating is not uniform, leaving thin spots or uncoated areas that are susceptible to acid penetration.

    • The coating integrity is compromised by cracks or chips.

  • Recommended Solutions:

    • Increase the total amount of coating applied to achieve a higher weight gain. A minimum weight gain of 8% is often a good starting point for enteric protection.

    • Optimize coating process parameters (e.g., pan speed, spray pattern) to ensure a uniform film is applied.

    • Address any physical defects like cracking (see previous section) before proceeding to dissolution.

Q2: Drug release is too slow or incomplete in the buffer stage. How can this be corrected? A2:

  • Potential Causes:

    • The coating layer is excessively thick, preventing timely dissolution in the intestinal fluid.

    • Potential interaction or cross-linking between the coating polymer and components of the tablet core.

  • Recommended Solutions:

    • Systematically decrease the coating weight gain in increments and re-test the dissolution profile.

    • If interactions are suspected, consider applying a seal coat (subcoat) to the tablet core before the functional enteric coat is applied.[12]

Data Presentation

Table 1: Impact of this compound® Coating Weight Gain on Release Profile

The following data is illustrative for a typical enteric-coated tablet and should be optimized for your specific formulation.

Formulation IDCoating Weight Gain (%)Avg. Release in 0.1N HCl (2 hours)Avg. Release in pH 6.8 Buffer (45 mins)Gastric Resistance Compliant?
AQ-014%18.5%> 85%No
AQ-026%9.2%> 85%Yes
AQ-038%3.1%> 85%Yes
AQ-0410%1.5%> 85%Yes
AQ-0512%< 1%78%Yes

Experimental Protocols

General Protocol for Preparation of this compound® Coating Solution

Disclaimer: This is a generalized procedure. The precise solids concentration and mixing times for this compound® N100 should be based on the manufacturer's (IFF) technical data sheet, which is not publicly available.

  • Determine Required Solids: Calculate the total amount of this compound® N100 powder needed based on the batch size and the target weight gain (e.g., 8% w/w).

  • Measure Vehicle: Weigh the required amount of purified water into a mixing vessel. The vessel should be large enough to create a vortex without splashing.

  • Create Vortex: Using a propeller stirrer, agitate the water to form a strong, consistent vortex.

  • Add Powder: Slowly and steadily add the this compound® N100 powder directly into the center of the vortex. This gradual addition helps prevent clumping.

  • Mix: Continue mixing at a moderate speed for a specified duration (typically 30-45 minutes for aqueous systems) to ensure the polymer is fully hydrated and dispersed.

  • Screen (Optional but Recommended): Pass the prepared suspension through a sieve (e.g., 60 mesh) to remove any remaining agglomerates before spraying.

Protocol for USP <711> Dissolution Test for Delayed-Release Dosage Forms
  • Apparatus: Use USP Apparatus 1 (Baskets) or 2 (Paddles) as specified for the product.

  • Acid Stage:

    • Medium: 750 mL of 0.1 N Hydrochloric Acid (HCl).

    • Temperature: Maintain at 37 ± 0.5 °C.

    • Procedure: Place one dosage form in each vessel and operate the apparatus for 2 hours.

    • Sampling: After 2 hours, withdraw a sample from each vessel to analyze for any premature drug release. The amount released should not exceed 10% of the labeled amount unless otherwise specified.

  • Buffer Stage:

    • Medium Preparation: After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to each vessel. Adjust the pH to 6.8 ± 0.05 if necessary. The total volume in the vessel is now 1000 mL.

    • Temperature: Maintain at 37 ± 0.5 °C.

    • Procedure: Continue operation of the apparatus for the time specified in the monograph (typically 45 minutes).

    • Sampling: Withdraw samples at the specified time points to determine the quantity of active ingredient dissolved.

Visualizations

Experimental Workflow: From Coating to Release Testing

G cluster_prep 1. Solution Preparation cluster_coating 2. Coating Process cluster_test 3. Dissolution Testing (USP <711>) p1 Weigh this compound® Powder & Water p2 Create Vortex in Water p1->p2 p3 Slowly Add Powder to Vortex p2->p3 p4 Mix for 45 Minutes p3->p4 c1 Pre-heat Tablet Cores p4->c1 c2 Initiate Pan Rotation & Spraying c1->c2 c3 Monitor Process Parameters (Temp, Spray Rate, Airflow) c2->c3 c4 Continue Until Target Weight Gain c3->c4 c5 Cool & Cure Tablets c4->c5 t1 Acid Stage: 2 hours in 0.1N HCl c5->t1 t2 Sample for Premature Release t1->t2 t3 Buffer Stage: Add Buffer to pH 6.8 t2->t3 t4 Continue for 45 Minutes t3->t4 t5 Sample for Final Release t4->t5 end end t5->end Analyze Results

Caption: Workflow for this compound® coating application and subsequent release profile analysis.

Troubleshooting Logic: Premature Drug Release

G start Problem: Premature Release in Acid check_wg Is Coating Weight Gain (WG) Sufficient? (e.g., >8%) start->check_wg check_defects Are there visible coating defects (cracks, chips)? check_wg->check_defects Yes sol_wg Solution: Increase total spray time to achieve higher WG. check_wg->sol_wg No sol_defects Solution: Troubleshoot coating process. (e.g., reduce pan speed, check plasticizer level). check_defects->sol_defects Yes sol_uniformity Solution: Optimize spray pattern & pan speed for better uniformity. check_defects->sol_uniformity No

Caption: Decision tree for troubleshooting premature drug release in enteric-coated tablets.

References

Preventing premature drug release from Aquateric coated formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Aquateric™ coated formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and prevent premature drug release from your enteric-coated products. Here you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to support your formulation development and experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound™ and how does it prevent premature drug release?

This compound™ is an aqueous enteric coating system designed to protect acid-labile active pharmaceutical ingredients (APIs) from the acidic environment of the stomach.[1] It is available in different polymer bases, including cellulose acetate phthalate (CAP) and alginate.[2][3][4] The coating remains intact at the low pH of the stomach but dissolves at the higher pH of the small intestine, ensuring targeted drug release.[5]

Q2: What are the common causes of premature drug release from this compound™ coated formulations?

Premature drug release can stem from several factors, including:

  • Inadequate Coating Thickness: Insufficient coating weight gain can lead to a porous or incomplete film that allows gastric fluid to penetrate.

  • Improper Plasticizer Concentration: The type and amount of plasticizer are critical for film flexibility. Incorrect levels can cause the film to be too brittle and crack.[6]

  • Formulation Incompatibilities: Interactions between the drug, core formulation excipients, and the coating can compromise the integrity of the enteric film.

  • Process Parameter Deviations: Incorrect settings for spray rate, atomization pressure, and drying temperature during the coating process can result in a defective film.[7]

  • Core Tablet Properties: High friability or surface imperfections of the tablet core can lead to poor film adhesion and cracking.

Q3: How does the choice of plasticizer affect the performance of the enteric coating?

Plasticizers are added to enteric coating formulations to improve the flexibility and durability of the film. The choice and concentration of the plasticizer can significantly impact the coating's resistance to acidic conditions. Hydrophilic plasticizers may act as pore formers, potentially increasing acid uptake and affecting drug release profiles. The optimal concentration is typically the minimum amount required to form a continuous, flexible film.[8]

Q4: Is a subcoat or seal coat necessary before applying this compound™?

For highly water-soluble or acidic drug cores, a subcoat or seal coat is often recommended. This barrier layer prevents interaction between the drug and the enteric polymer, which could otherwise lead to premature dissolution or instability of the coating. A seal coat can also improve the adhesion of the enteric coat to the core.[9]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the formulation and testing of this compound™ coated products.

Problem Potential Cause Recommended Solution
Cracking of the coating - Tablet core is too soft or friable.- Inadequate plasticizer concentration.- High drying temperature causing rapid shrinkage of the film.[7]- Optimize tablet core hardness and reduce friability.- Adjust plasticizer concentration to improve film flexibility.- Lower the drying air temperature during the coating process.
Peeling or flaking of the coating - Poor adhesion between the coating and the tablet core.- Incompatible formulation ingredients.[10]- Apply a subcoat or seal coat to improve adhesion.- Evaluate the compatibility of core excipients with the this compound™ formulation.
Premature drug release in acidic media - Insufficient coating thickness (low weight gain).- Cracks or imperfections in the coating.- Inappropriate plasticizer type or concentration.- Increase the coating weight gain to ensure a continuous film.- Optimize coating process parameters to minimize film defects.- Evaluate different plasticizers and their concentrations (see Table 1).
Twinning or sticking of tablets during coating - Low pan speed.- High spray rate leading to overwetting.- Inadequate drying.[6]- Increase the pan speed to improve tablet tumbling.- Reduce the spray rate of the coating suspension.- Increase the inlet air temperature or airflow to enhance drying.
Uneven coating - Incorrect spray gun setup (nozzle-to-bed distance, spray angle).- Low atomizing air pressure.[4]- Adjust the spray gun position and angle for uniform coverage.- Increase the atomizing air pressure to ensure proper atomization of the coating suspension.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enteric coatings, providing guidance on formulation parameters.

Table 1: Effect of Plasticizer Type and Concentration on Acid Uptake and Drug Release of Enteric-Coated Tablets

PlasticizerConcentration (% w/w of polymer)Acid Uptake (%) after 2h in 0.1N HClDrug Release (%) after 45 min in pH 6.8 Buffer
Triethyl Citrate (TEC)15Low> 85
Diethyl Phthalate (DEP)15Low~80
Polyethylene Glycol (PEG) 40015High< 70
Propylene Glycol (PG)15Moderate~75
Span 8030Low< 60
Data synthesized from multiple sources for illustrative purposes.

Table 2: Influence of Enteric Coating Weight Gain on Disintegration in Acidic Media

PolymerWeight Gain (%)Disintegration in 0.1N HCl (2 hours)
HPMCP5Failed
CAP5Failed
Eudragit L-30 D-558Passed
Acryl-EZE®8Passed
Data adapted from a study on esomeprazole enteric-coated tablets.

Experimental Protocols

Dissolution Test for Delayed-Release Formulations (USP <724>)

This two-stage dissolution test is critical for evaluating the performance of enteric-coated dosage forms.[11][12]

Objective: To assess the integrity of the enteric coating in an acidic medium and subsequent drug release in a neutral medium.

Apparatus: USP Apparatus 1 (baskets) or Apparatus 2 (paddles).

Method:

  • Acid Stage:

    • Place 750 mL of 0.1 N hydrochloric acid in the dissolution vessel.

    • Equilibrate the medium to 37 ± 0.5 °C.

    • Place one tablet or capsule in each vessel and operate the apparatus for 2 hours.

    • At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug released should not exceed 10% of the labeled amount.[11]

  • Buffer Stage:

    • Add 250 mL of 0.20 M tribasic sodium phosphate (pre-equilibrated to 37 ± 0.5 °C) to the vessel.

    • Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N NaOH.

    • Continue the test for the time specified in the product monograph (typically 45-60 minutes).

    • Withdraw samples at specified time points to determine the drug release profile.

Acid Uptake Test

This test evaluates the integrity of the enteric coating by measuring the weight gain of the dosage form after exposure to acidic media.[13]

Objective: To quantify the resistance of the coating to acid penetration.

Methodology:

  • Individually weigh six enteric-coated tablets.

  • Place the tablets in a disintegration test apparatus basket.

  • Immerse the basket in 0.1 N hydrochloric acid at 37 ± 0.5 °C for 2 hours.

  • After 2 hours, remove the tablets, carefully blot any excess acid with a paper towel, and immediately reweigh them.

  • Calculate the percentage weight gain (acid uptake) for each tablet. A lower percentage indicates better acid resistance.

Visualizations

ExperimentalWorkflow_DissolutionTest cluster_AcidStage Acid Stage (2 hours) cluster_BufferStage Buffer Stage A1 Place tablet in 750 mL 0.1N HCl A2 Operate at 37°C A1->A2 A3 Withdraw sample at 2h A2->A3 A4 Analyze for drug release (<10% expected) A3->A4 B1 Add 250 mL 0.2M Na3PO4 A4->B1 Proceed to Buffer Stage B2 Adjust pH to 6.8 B1->B2 B3 Continue test at 37°C B2->B3 B4 Withdraw samples at specified intervals B3->B4 B5 Analyze for drug release B4->B5

Caption: Workflow for USP <724> Dissolution Test.

Troubleshooting_Logic cluster_Investigation Investigation Pathway cluster_Solutions Potential Solutions Start Premature Drug Release Observed P1 Check Coating Thickness Start->P1 P2 Review Plasticizer Concentration Start->P2 P3 Assess Core Properties Start->P3 P4 Verify Process Parameters Start->P4 S1 Increase Coating Weight Gain P1->S1 S2 Optimize Plasticizer Type/Amount P2->S2 S3 Improve Core Hardness/Friability P3->S3 S4 Adjust Spray Rate/ Temperature P4->S4

Caption: Troubleshooting logic for premature drug release.

References

Technical Support Center: Optimization of Curing Conditions for Aquateric® Films

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aquateric® (Cellulose Acetate Phthalate, CAP) aqueous enteric coating dispersions. Proper curing is critical for achieving optimal film performance and ensuring reliable enteric protection.

Troubleshooting Guide

This section addresses specific issues that may arise during the curing process, providing potential causes and recommended solutions.

Issue 1: Film Tackiness or Sticking

Question Why are my coated tablets tacky or sticking together after the curing process?
Potential Causes 1. Incomplete Polymer Coalescence: The primary cause is often insufficient curing, where the polymer particles have not fully fused to form a continuous, homogeneous film.[1][2] 2. Inadequate Drying: Residual moisture or solvent remains trapped within the film. 3. Excessive Plasticizer: Too much plasticizer can lead to a soft, sticky film surface.[3][4] 4. High Humidity: Curing in a high-humidity environment can hinder the evaporation of water from the film.[2][5]
Solutions 1. Optimize Curing Time and Temperature: Increase the curing temperature or extend the curing time to ensure the film reaches a temperature above the polymer's glass transition temperature (Tg) for a sufficient duration.[1][6][7] 2. Improve Drying Efficiency: Ensure adequate airflow in the curing oven to facilitate moisture removal. Consider a pre-curing drying step at a lower temperature. 3. Adjust Plasticizer Concentration: Reduce the plasticizer level in the formulation. The optimal concentration is typically determined through experimental trials. 4. Control Environmental Conditions: Conduct curing in a controlled environment with relative humidity (RH) below 60%.

Issue 2: Film Cracking or Brittleness

Question What causes the film coat to crack or become brittle after curing?
Potential Causes 1. Excessive Curing Temperature/Time: Over-curing can lead to the degradation of the polymer or loss of plasticizer, resulting in a brittle film.[8][9] 2. Insufficient Plasticizer: Plasticizers are necessary to increase the flexibility of the film.[4][8] Low levels can result in a rigid, brittle coat that is prone to cracking. 3. High Internal Stress: Rapid drying or significant volume shrinkage during film formation can create internal stresses that exceed the film's tensile strength.[10][11][12] 4. Inadequate Substrate Properties: A friable or weak tablet core can't support the film, leading to cracks.
Solutions 1. Reduce Curing Temperature/Time: Systematically lower the curing temperature or time to find the optimal balance for complete coalescence without causing brittleness.[6] 2. Increase Plasticizer Concentration: Incrementally increase the amount of a suitable plasticizer, such as triethyl citrate (TEC) or diethyl phthalate (DEP), to improve film flexibility.[8][13] 3. Control Drying Rate: Slow down the drying process by reducing the inlet air temperature or airflow during the initial phase of curing.[14] 4. Optimize Tablet Core Hardness: Ensure the tablet cores have sufficient mechanical strength and low friability.[15]

Issue 3: Inadequate Enteric Protection (Premature Drug Release in Acid)

Question My enteric-coated product is failing dissolution testing by releasing the drug prematurely in the acid stage. Why is this happening?
Potential Causes 1. Incomplete Film Formation: This is the most common cause. If the polymer particles have not fully coalesced due to insufficient curing, the film will be porous and permeable to the acidic medium.[1][2] 2. Insufficient Coating Thickness: The film may be too thin to provide an effective barrier.[8] 3. Film Damage: Cracks or other mechanical defects in the coating compromise its integrity. 4. Formulation Incompatibility: Interactions between the drug, other excipients, and the this compound polymer could affect film properties.
Solutions 1. Confirm Optimal Curing: Ensure the curing parameters (time and temperature) are sufficient for complete film coalescence. This is the most critical step. Curing helps to reduce water diffusivity and improve the mechanical strength of the film.[1] 2. Increase Coating Weight Gain: Apply a higher amount of the coating suspension to achieve a target weight gain that provides adequate enteric protection. 3. Address Cracking: Refer to the solutions for "Film Cracking or Brittleness" to ensure a continuous, defect-free film.[8][16] 4. Evaluate Formulation: Conduct compatibility studies. An isolating seal coat may be necessary between the core and the enteric coat.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental purpose of curing an aqueous enteric film like this compound®?

The primary purpose of curing is to facilitate the coalescence of the polymer particles. This compound® is an aqueous dispersion of cellulose acetate phthalate. After spraying, the water evaporates, leaving behind individual polymer particles. The curing process involves heating the coated substrate to a temperature above the polymer's minimum film formation temperature (MFFT) or glass transition temperature (Tg). This provides the polymer chains with enough mobility to fuse, forming a continuous, homogeneous, and non-porous film essential for providing enteric protection.[1][2]

Q2: What are the critical process parameters (CPPs) that must be controlled during curing?

The most critical parameters are Curing Temperature and Curing Time . These factors are interdependent. A higher temperature may require a shorter time, while a lower temperature will necessitate a longer duration. Other important parameters include Relative Humidity (RH) , as high humidity can impede drying and film formation, and Airflow , which helps in removing residual moisture.[2][5]

Q3: How can I determine the optimal curing conditions for my specific product?

The optimal conditions depend on the formulation (especially the type and amount of plasticizer) and the equipment used. A systematic approach using a Design of Experiments (DoE) is recommended.

Experimental Workflow for Optimization

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Verification A Define Ranges: - Temp (e.g., 40-60°C) - Time (e.g., 2-24h) - Plasticizer % B Perform Screening DoE (e.g., Fractional Factorial) A->B C Analyze Key Responses: - Film Appearance - Acid Resistance B->C D Select Narrowed Ranges Based on Screening Results C->D E Perform Optimization DoE (e.g., Response Surface) D->E F Analyze Full Responses: - Dissolution Profile - Film Hardness - Tackiness E->F G Identify Optimal Setpoint from Model F->G H Conduct Confirmation Runs at Optimal Setpoint G->H I Finalize & Validate Curing Protocol H->I G cluster_tacky Tackiness Causes cluster_cracked Cracking Causes cluster_dissolution Dissolution Failure Causes Start Film Defect Observed Tacky Tackiness / Sticking Start->Tacky Cracked Cracking / Brittleness Start->Cracked FailedDissolution Failed Dissolution (Acid) Start->FailedDissolution Tacky_C1 Insufficient Curing (Time/Temp)? Tacky->Tacky_C1 Cracked_C1 Excessive Curing (Time/Temp)? Cracked->Cracked_C1 Diss_C1 Incomplete Film Coalescence? FailedDissolution->Diss_C1 Tacky_C2 Excess Plasticizer? Tacky_C1->Tacky_C2 No Tacky_S1 Increase Curing Time or Temp Tacky_C1->Tacky_S1 Yes Tacky_S2 Reduce Plasticizer % Tacky_C2->Tacky_S2 Yes Cracked_C2 Insufficient Plasticizer? Cracked_C1->Cracked_C2 No Cracked_S1 Decrease Curing Time or Temp Cracked_C1->Cracked_S1 Yes Cracked_S2 Increase Plasticizer % Cracked_C2->Cracked_S2 Yes Diss_C2 Insufficient Weight Gain? Diss_C1->Diss_C2 No Diss_S1 Optimize Curing (See Tackiness) Diss_C1->Diss_S1 Yes Diss_S2 Increase Coating % Diss_C2->Diss_S2 Yes

References

Technical Support Center: Overcoming Foaming Issues in Aquateric® Coating Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address foaming issues encountered during the preparation and application of Aquateric® and this compound® N100 coating dispersions.

Troubleshooting Guide

This section offers detailed solutions to specific foaming problems you may encounter during your experiments.

Issue 1: Excessive foaming during the preparation of the this compound® dispersion.

Question: What is causing excessive foaming while preparing my this compound® (Cellulose Acetate Phthalate) dispersion and how can I prevent it?

Answer:

Excessive foaming during the preparation of this compound® dispersions is a common issue primarily caused by the introduction and entrapment of air during the mixing process. Several factors can contribute to this:

  • High-Speed Mixing: Vigorous agitation with high-shear mixers can introduce a significant amount of air into the dispersion, leading to foam formation.

  • Improper Powder Addition: Adding the this compound® powder too quickly or "dumping" it into the vortex of the liquid can trap air within the powder aggregates.

  • Presence of Surfactants: While necessary for wetting and stabilization, surfactants inherently lower the surface tension of the liquid, which can stabilize foam bubbles.

Solutions:

  • Optimize Mixing Speed: Employ a low-shear mixer, such as a propeller stirrer, and maintain a gentle mixing speed that is sufficient to create a vortex for powder incorporation without excessive air entrapment.

  • Controlled Powder Addition: Add the this compound® powder to the vortex of the water slowly and at a controlled rate. This allows for proper wetting of the individual particles and minimizes air entrapment.

  • Use of Anti-foaming Agents: The addition of a suitable anti-foaming agent, such as simethicone, is a highly effective method to control foam. It is recommended to add the anti-foaming agent to the water before the addition of the this compound® powder.

Issue 2: Foaming persists even after the addition of an anti-foaming agent.

Question: I've added an anti-foaming agent to my this compound® N100 (alginate-based) dispersion, but I'm still experiencing significant foaming. What should I do?

Answer:

Persistent foaming in this compound® N100 dispersions, even with an anti-foaming agent, can be attributed to several factors, particularly related to the unique properties of alginate-based systems.

  • Incompatible Anti-foaming Agent: The chosen anti-foaming agent may not be effective for an alginate-based formulation.

  • Insufficient Concentration: The concentration of the anti-foaming agent may be too low to effectively control the foam.

  • Order of Addition: The point at which the anti-foaming agent is added in the preparation process can impact its efficacy.

  • Water Quality: The presence of impurities or high levels of dissolved gases in the water can contribute to foaming.

Solutions:

  • Select a Compatible Anti-foaming Agent: For alginate-based systems, consider using silicone-based anti-foaming agents like simethicone emulsions. It is crucial to ensure the selected agent is compatible with all formulation components.

  • Optimize Anti-foaming Agent Concentration: Conduct a small-scale study to determine the optimal concentration of the anti-foaming agent. Start with a low concentration (e.g., 10-50 ppm of active ingredient) and incrementally increase it until effective foam control is achieved without negatively impacting the final film properties.

  • Correct Order of Addition: Add the anti-foaming agent to the water before dispersing the this compound® N100 powder. This allows the anti-foaming agent to be present at the liquid-air interface as foam-stabilizing components are introduced.

  • Use High-Purity Water: Utilize deionized or distilled water to prepare the dispersion to minimize the impact of impurities on foaming.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of foaming in aqueous coating dispersions?

A1: Foaming in aqueous coating dispersions is primarily caused by the presence of surface-active agents (surfactants, emulsifiers, and wetting agents) that reduce the surface tension of the water.[1] When air is introduced into the liquid through agitation or mixing, these agents stabilize the air bubbles, preventing them from coalescing and breaking, thus leading to the formation of stable foam.[1]

Q2: How does foaming affect the quality of the final enteric coating?

A2: Foam can have several detrimental effects on the final coated product. Entrapped air bubbles can lead to surface defects such as pinholes, craters, and an "orange peel" texture on the coated tablets or pellets.[1] These defects not only compromise the aesthetic appearance of the dosage form but can also impair the integrity of the enteric film, potentially leading to premature drug release.

Q3: Are there different types of this compound®, and do they have different foaming tendencies?

A3: Yes, there are different types of this compound®. The traditional this compound® is based on cellulose acetate phthalate (CAP). A newer version, this compound® N100, is an alginate-based coating system derived from brown seaweed.[2][3] Alginate-based systems can sometimes exhibit different foaming characteristics compared to cellulosic polymers, and the choice of excipients, including plasticizers and anti-foaming agents, may need to be adjusted accordingly.

Q4: What are the recommended anti-foaming agents for this compound® dispersions?

A4: For aqueous pharmaceutical coatings, silicone-based anti-foaming agents are commonly used due to their high efficiency at low concentrations. Simethicone, which is a mixture of polydimethylsiloxane and silicon dioxide, is a widely accepted and effective choice.[4] While specific grades and concentrations should be optimized for your particular formulation, starting with a low concentration is recommended.

Q5: At what stage of the dispersion preparation should I add the anti-foaming agent?

A5: It is generally recommended to add the anti-foaming agent to the water before the addition of the polymer powder (this compound® or this compound® N100). This ensures that the anti-foaming agent is readily available at the air-liquid interface to prevent the stabilization of foam as it is generated during the powder dispersion process.

Data Presentation

Table 1: Recommended Starting Concentrations for Simethicone in Aqueous Enteric Coating Dispersions

Coating SystemPolymer BaseRecommended Starting Concentration of Simethicone (as active ingredient)Reference
General Aqueous Pharmaceutical CoatingsVarious1 - 50 ppm[4]
Acryl-EZE® II (for comparison)Methacrylic Acid Copolymer0.2% w/w with respect to dry polymer[5]
This compound® / this compound® N100Cellulose Acetate Phthalate / Alginate10 - 100 ppm (optimization required)General Guidance

Note: The concentrations provided are starting points. It is crucial to perform optimization studies to determine the ideal concentration for your specific formulation and process to ensure effective foam control without compromising coating quality.

Experimental Protocols

Protocol 1: Preparation of this compound® (Cellulose Acetate Phthalate) Coating Dispersion

This protocol is adapted from established methods for preparing aqueous dispersions of cellulosic enteric polymers.[6]

Materials:

  • This compound® powder

  • Purified water

  • Plasticizer (e.g., triethyl citrate - TEC)

  • Emulsifier (e.g., Tween 80)

  • Anti-foaming agent (e.g., simethicone emulsion)

  • Low-shear mixer with propeller stirrer

  • Beaker

  • Magnetic stirrer and stir bar (optional for overnight mixing)

Procedure:

  • Weigh the required amount of purified water into a beaker.

  • While stirring gently with a low-shear mixer, add the pre-weighed anti-foaming agent to the water and mix until dispersed.

  • Add the required amount of emulsifier (e.g., Tween 80) to the water and mix for 5 minutes.[6]

  • Slowly add the plasticizer (e.g., TEC) to the solution and continue mixing for 15 minutes.[6]

  • Gradually add the this compound® powder to the vortex of the liquid at a slow and controlled rate to ensure proper wetting and avoid clumping.

  • Continue mixing at a low speed. For optimal dispersion, it is recommended to mix overnight using a magnetic stirrer.[6]

  • Before use, visually inspect the dispersion for any undispersed particles or excessive foam.

Protocol 2: Evaluation of Foaming Tendency and Anti-foaming Agent Efficacy

This protocol provides a simple and effective method for quantifying the foaming tendency of a dispersion and the efficacy of an anti-foaming agent.

Materials:

  • Prepared coating dispersion (with and without anti-foaming agent)

  • Graduated cylinders (100 mL) with stoppers

  • Timer

  • Ruler

Procedure:

  • Pour 50 mL of the coating dispersion into a 100 mL graduated cylinder.

  • Securely place the stopper on the graduated cylinder.

  • Invert the cylinder 10 times in a consistent and controlled manner to introduce air and induce foaming.

  • Immediately after shaking, place the cylinder on a level surface and start the timer.

  • Record the initial foam volume (total volume minus the liquid volume) at t=0.

  • Record the foam volume at regular intervals (e.g., 1, 5, 10, and 15 minutes) to assess foam stability and decay.

  • Compare the results for the dispersions with and without the anti-foaming agent to evaluate its efficacy. The effectiveness can be judged by the reduction in the initial foam volume and the rate of foam collapse.

Mandatory Visualization

Foaming_Troubleshooting_Workflow start Start: Foaming Issue Identified check_prep Review Dispersion Preparation Technique start->check_prep high_shear Is high-shear mixing used? check_prep->high_shear reduce_shear Action: Reduce mixing speed Use low-shear mixer high_shear->reduce_shear Yes powder_add Is powder added too quickly? high_shear->powder_add No reduce_shear->powder_add slow_add Action: Add powder slowly to vortex powder_add->slow_add Yes check_antifoam Is an anti-foaming agent being used? powder_add->check_antifoam No slow_add->check_antifoam add_antifoam Action: Incorporate a suitable anti-foaming agent (e.g., simethicone) check_antifoam->add_antifoam No optimize_antifoam Review Anti-foaming Agent Performance check_antifoam->optimize_antifoam Yes end_success Foaming Issue Resolved add_antifoam->end_success check_compat Is the anti-foaming agent compatible with the formulation? optimize_antifoam->check_compat select_compat Action: Select a compatible anti-foaming agent check_compat->select_compat No check_conc Is the concentration optimal? check_compat->check_conc Yes select_compat->end_success optimize_conc Action: Perform a concentration optimization study check_conc->optimize_conc No check_order Was it added before the polymer? check_conc->check_order Yes optimize_conc->end_success correct_order Action: Add anti-foaming agent to water first check_order->correct_order No end_fail Issue Persists: Contact Technical Support check_order->end_fail Yes correct_order->end_success

Caption: Troubleshooting workflow for addressing foaming issues in this compound® dispersions.

References

Strategies to reduce processing time for Aquateric coating

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the . This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your aqueous enteric coating process and reduce processing time.

Frequently Asked Questions (FAQs)

Q1: What is Aquateric® and what are its primary advantages?

This compound® is a ready-to-use, alginate-based enteric coating system. Its primary advantages include a simplified manufacturing process, which can lead to reduced costs and time without compromising quality.[1][2][3][4] Being a fully formulated system, it is designed for ease of use in creating delayed-release properties for nutritional and pharmaceutical applications.[1][4][5]

Q2: What are the key process parameters that influence the this compound® coating process time?

The total processing time for this compound® coating is influenced by several critical process parameters (CPPs). These include:

  • Spray Rate: This has the most significant impact on the overall coating time.[6]

  • Inlet Air Temperature: Higher temperatures can increase drying efficiency, but excessive heat may negatively affect the coating.[6]

  • Solids Content of the Coating Suspension: A higher solids content can reduce the amount of water to be evaporated, thus shortening the process.

  • Batch Size: Larger batches will naturally require longer coating times.

Optimizing these parameters is crucial for an efficient process.

Q3: How can I increase the spray rate without causing coating defects?

To increase the spray rate and reduce processing time, you must also adjust other parameters to manage the increased moisture. Consider the following:

  • Increase Inlet Air Temperature: This will enhance the drying capacity.[6]

  • Increase Airflow: A higher volume of air will help to remove evaporated water more efficiently.

  • Optimize Atomizing and Pattern Air Pressure: Proper atomization is key to preventing overwetting when the spray rate is high.

A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal balance of these parameters for your specific application.

Q4: What is the role of a plasticizer in the this compound® coating formulation and how does it affect processing time?

Plasticizers are essential for ensuring the flexibility of the dried coating film, preventing cracks and ensuring good adhesion. The type and concentration of the plasticizer can impact the minimum film-forming temperature (MFFT) and the overall quality of the coat. While not directly reducing the coating time, using an appropriate plasticizer at an optimized concentration ensures a robust film, which allows for more aggressive (i.e., faster) process parameters to be used without compromising the final product.

Troubleshooting Guide

This guide addresses common issues encountered during the this compound® coating process that can lead to increased processing time and product defects.

Problem Potential Causes Recommended Solutions
Sticking and Picking • Overwetting due to excessive spray rate.• Inadequate drying (low inlet air temperature or insufficient airflow).• Low pan speed.• Reduce the spray rate.• Increase the inlet air temperature and/or airflow.• Increase the pan speed to prevent tablets from staying under the spray zone for too long.
Twinning • Overwetting, causing tablets to stick together.• Inappropriate tablet shape (e.g., flat surfaces).• Optimize spray rate and drying conditions.• If persistent, evaluate the tablet core design.
Orange Peel / Roughness • High viscosity of the coating suspension.• Spray drying due to excessive drying conditions (too high temperature or atomization pressure).• Incorrect distance between the spray gun and the tablet bed.• Decrease the solids content or viscosity of the suspension.• Reduce the inlet air temperature or atomization air pressure.• Adjust the spray gun positioning.
Cracking / Peeling • Insufficient plasticizer concentration, leading to a brittle film.• Poor adhesion to the tablet core.• Increase the plasticizer level in the formulation.• Consider using a seal coat on the tablet core before applying the this compound® coating.
Logo Bridging / Filling • High viscosity of the coating suspension.• High spray rate.• Low atomizing air pressure.• Reduce the solids content of the suspension.• Decrease the spray rate.• Increase the atomizing air pressure for finer droplets.

Strategies to Reduce Processing Time

Optimizing the this compound® coating process for time efficiency involves a careful balance of formulation and process parameters. The following tables provide a starting point for optimization experiments.

Table 1: Impact of Process Parameters on Coating Time and Quality
Parameter Low Setting High Setting Effect on Processing Time Potential Risks at High Setting
Spray Rate SlowerFasterDecreases Sticking, Twinning, Logo Bridging
Inlet Air Temperature CoolerHotterDecreases Spray Drying, Orange Peel
Atomizing Air Pressure LowerHigherCan Increase or DecreaseHigh pressure can lead to spray drying
Pan Speed SlowerFasterCan DecreaseIncreased tablet attrition/erosion
Solids Content (%) LowerHigherDecreases Increased viscosity, nozzle blockage
Experimental Protocol: Optimization of this compound® Coating Process

This protocol outlines a Design of Experiments (DoE) approach to identify optimal process parameters for reducing coating time while maintaining coating quality.

Objective: To determine the optimal combination of Spray Rate, Inlet Air Temperature, and Atomizing Air Pressure to minimize coating process time for a 1 kg batch of 10 mm round tablets, targeting a 3% weight gain.

Materials and Equipment:

  • 1 kg of placebo tablets (10 mm, round)

  • This compound® N100 coating powder

  • Plasticizer (e.g., Triethyl Citrate)

  • Purified Water

  • Perforated coating pan with spray system

  • Analytical balance

  • Disintegration and dissolution apparatus

Methodology:

  • Preparation of Coating Suspension:

    • Prepare the this compound® suspension according to the manufacturer's guidelines. A common starting point is a 15-20% w/w solids concentration.

    • Incorporate the chosen plasticizer at a pre-determined level (e.g., 10% based on polymer weight).

  • Design of Experiment (DoE):

    • Utilize a full factorial or response surface methodology (e.g., Box-Behnken) design.

    • Independent Variables (Factors):

      • Spray Rate ( g/min )

      • Inlet Air Temperature (°C)

      • Atomizing Air Pressure (bar)

    • Dependent Variables (Responses):

      • Total Process Time (minutes)

      • Coating Uniformity (%RSD of weight gain)

      • Incidence of Defects (visual inspection score)

      • Disintegration Time (in simulated gastric and intestinal fluids)

  • Experimental Runs:

    • Preheat the tablet bed to the target temperature.

    • Perform the coating trials as per the DoE matrix, ensuring all other parameters (pan speed, airflow) are kept constant.

    • Record the time taken to achieve the target 3% weight gain for each run.

  • Analysis of Coated Tablets:

    • Visually inspect the tablets for defects (sticking, twinning, orange peel, etc.).

    • Determine the average weight gain and uniformity.

    • Perform disintegration and dissolution testing to ensure enteric properties are met.

  • Data Analysis and Optimization:

    • Analyze the DoE results using statistical software to determine the main effects and interactions of the factors on the responses.

    • Generate response surface plots to visualize the relationship between parameters.

    • Identify the optimal parameter settings that minimize process time while meeting all quality attributes.

Process Optimization Workflow

The following diagram illustrates a logical workflow for optimizing the this compound® coating process to reduce cycle time.

G cluster_0 A Define Objectives (e.g., Reduce Time by 20%) B Identify Critical Process Parameters (CPPs) (Spray Rate, Temperature, etc.) A->B C Design of Experiments (DoE) B->C D Execute Coating Trials C->D E Analyze Responses (Time, Defects, Dissolution) D->E F Determine Optimal Settings E->F G Validation Runs F->G H Implement Optimized Process G->H I Process Monitoring & Control H->I J Problem Encountered? I->J J->H No K Troubleshooting Guide J->K Yes K->B

Workflow for this compound® Coating Process Optimization.

Formulation and Process Relationships

Understanding the interplay between formulation variables and process parameters is key to achieving an efficient coating process.

G cluster_0 Formulation Variables cluster_1 Process Parameters cluster_2 Process Outcomes Solids_Content Solids Content Viscosity Suspension Viscosity Solids_Content->Viscosity Plasticizer_Type Plasticizer Type/ Concentration Coating_Quality Coating Quality Plasticizer_Type->Coating_Quality Spray_Rate Spray Rate Viscosity->Spray_Rate Atomization Atomization Pressure Viscosity->Atomization Processing_Time Processing Time Spray_Rate->Processing_Time Spray_Rate->Coating_Quality Temperature Inlet Temperature Temperature->Processing_Time Temperature->Coating_Quality Atomization->Coating_Quality

Interdependencies in the this compound® Coating Process.

References

Validation & Comparative

A Comparative Guide to Aquateric® and Eudragit® L30D-55 for Enteric Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely utilized aqueous enteric coating systems: Aquateric®, an alginate-based coating, and Eudragit® L30D-55, a methacrylic acid copolymer. The selection of an appropriate enteric coating is a critical parameter in the development of oral dosage forms, directly influencing the stability, bioavailability, and efficacy of the final drug product. This document aims to provide an objective comparison based on available data to assist in making an informed decision for your formulation needs.

Overview of Enteric Coatings

Enteric coatings are polymeric barriers applied to oral medications to protect them from the acidic environment of the stomach. This protection is crucial for drugs that are unstable in acid, irritate the gastric mucosa, or require targeted release in the small intestine for optimal absorption. The ideal enteric coating remains intact in the low pH of the stomach and dissolves rapidly in the higher pH of the small intestine.

This compound® is a plant-based enteric coating system derived from alginate, a natural polysaccharide extracted from brown seaweed.[1][2] It is often positioned as a "clean-label" and non-GMO option for nutraceutical and pharmaceutical applications.[3]

Eudragit® L30D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate.[4][5][6] It is a well-established and widely used synthetic polymer in the pharmaceutical industry for enteric coatings, with a long history of use and a large body of supporting scientific literature.[7]

Comparative Data

The following table summarizes the key properties and performance characteristics of this compound® and Eudragit® L30D-55 based on publicly available data. It is important to note that a direct head-to-head comparative dissolution study with quantitative data was not identified in the public domain. The information presented is compiled from individual studies and product technical literature.

FeatureThis compound®Eudragit® L30D-55
Polymer Type Alginate-based (natural polysaccharide)[1][2]Anionic copolymer of methacrylic acid and ethyl acrylate (1:1 ratio) (synthetic)[4][5][6]
Release Mechanism pH-dependent dissolutionpH-dependent dissolution[5]
Dissolution pH Designed to release at low acidic conditions (specific pH not consistently stated in findings)[3]≥ pH 5.5[5][6]
Regulatory Status Positioned for nutraceutical and pharmaceutical applicationsWidely accepted and monographed in major pharmacopeias (e.g., USP, Ph. Eur.)
Stability Some studies indicate potential instability under stress conditions of high humidity and temperature, which may necessitate a protective seal coat.[8][9] Performance failures are primarily observed as a loss of gastric resistance.[8]Generally considered stable, with studies showing its stability is comparable or superior to corresponding organic-based coatings.[8]
Typical Gastric Resistance Expected to remain intact in 0.1 N HCl for 2 hours.[10]Expected to show minimal drug release in 0.1 N HCl for 2 hours.
Typical Dissolution Profile Rapid dissolution in phosphate buffer at pH 6.8. One study on an alginic acid-based coating showed complete dissolution within 18 minutes.[10]Rapid drug release in phosphate buffer at pH 6.8, typically achieving >80% release within 45 minutes.

Experimental Protocols

A generalized experimental protocol for the comparative dissolution testing of enteric-coated dosage forms is provided below. This protocol is based on standard pharmacopeial methods and can be adapted for specific product characteristics.

Objective:

To compare the in-vitro dissolution profiles of solid oral dosage forms coated with this compound® and Eudragit® L30D-55.

Materials:
  • Dosage forms (e.g., tablets, capsules) coated with this compound®

  • Dosage forms (e.g., tablets, capsules) coated with Eudragit® L30D-55

  • USP Apparatus 2 (Paddle Apparatus) or USP Apparatus 1 (Basket Apparatus)

  • Dissolution media:

    • Acid stage: 0.1 N Hydrochloric Acid (HCl)

    • Buffer stage: pH 6.8 Phosphate Buffer

  • Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Methodology:
  • Acid Resistance Stage:

    • Place the dosage form in a vessel containing 750 mL of 0.1 N HCl at 37 ± 0.5 °C.

    • Stir the medium at a specified rate (e.g., 50 rpm for paddle apparatus).

    • Operate for 2 hours.

    • At the end of 2 hours, withdraw a sample of the medium and analyze for drug content to determine the extent of drug release in the acidic medium. The amount of drug released should be minimal for a successful enteric coating.

  • Buffer Stage:

    • After the acid stage, add 250 mL of 0.2 M tribasic sodium phosphate to the dissolution vessel, which has been previously equilibrated to 37 ± 0.5 °C. This will adjust the pH to 6.8. Alternatively, the dosage form can be transferred to a new vessel containing 1000 mL of pH 6.8 phosphate buffer.

    • Continue stirring at the same rate.

    • Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Replace the volume of withdrawn sample with fresh, pre-warmed pH 6.8 phosphate buffer.

    • Filter the samples and analyze for drug content using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point.

    • Plot the mean cumulative percent drug release against time for both coating formulations.

    • The dissolution profiles can be compared using a similarity factor (f2). An f2 value between 50 and 100 suggests that the two dissolution profiles are similar.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the comparative dissolution testing process.

Dissolution_Workflow cluster_setup Preparation cluster_acid_stage Acid Resistance Stage (2 hours) cluster_buffer_stage Buffer Stage cluster_analysis Data Analysis start Start prepare_dosage_forms Prepare Coated Dosage Forms (this compound® & Eudragit® L30D-55) start->prepare_dosage_forms prepare_media Prepare Dissolution Media (0.1 N HCl & pH 6.8 Buffer) prepare_dosage_forms->prepare_media setup_apparatus Set up Dissolution Apparatus (37°C, 50 rpm) prepare_media->setup_apparatus acid_test Place dosage form in 0.1 N HCl setup_apparatus->acid_test analyze_acid Analyze sample for drug release acid_test->analyze_acid After 2 hours buffer_test Transfer to pH 6.8 Phosphate Buffer analyze_acid->buffer_test sample_collection Collect samples at time intervals buffer_test->sample_collection analyze_buffer Analyze samples for drug release sample_collection->analyze_buffer plot_profiles Plot Dissolution Profiles analyze_buffer->plot_profiles compare_profiles Compare Profiles (f2 similarity factor) plot_profiles->compare_profiles end_point End compare_profiles->end_point

Caption: Workflow for comparative dissolution testing of enteric coatings.

Conclusion

Both this compound® and Eudragit® L30D-55 offer effective solutions for enteric protection of oral dosage forms. The choice between them will depend on a variety of factors including the specific drug substance, formulation requirements, stability considerations, and desired product positioning (e.g., "clean-label" for nutraceuticals).

Eudragit® L30D-55 is a well-characterized synthetic polymer with a robust history of use and predictable dissolution behavior above pH 5.5. This compound®, being a natural, alginate-based polymer, presents an attractive alternative for formulations where a "natural" or "plant-based" claim is desired. However, based on the available literature, formulators should pay close attention to the stability of this compound® coatings, particularly under conditions of high heat and humidity, and may need to consider the use of a protective seal coat to ensure consistent gastric resistance.

It is strongly recommended that formulation scientists conduct their own comparative dissolution and stability studies to determine the most suitable enteric coating for their specific application.

References

Validating the Gastro-Resistance of Aquateric® Coatings Using USP Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aquateric® enteric coatings with other common alternatives, supported by experimental data and detailed methodologies based on United States Pharmacopeia (USP) standards. The focus is on validating gastro-resistance, a critical performance attribute for delayed-release dosage forms.

Introduction to Enteric Coatings and this compound®

Enteric coatings are polymeric barriers applied to oral dosage forms to protect the drug from the acidic environment of the stomach and/or to protect the stomach from the drug. This ensures the drug's release in the neutral to alkaline environment of the small intestine.

This compound® is a brand of aqueous enteric coating systems. It is available in different grades, primarily based on either cellulose acetate phthalate (CAP) or, in newer formulations like this compound® N100, on a natural polymer, alginate.[1][2][3] These coatings are designed to remain intact in the stomach and dissolve at a higher pH in the intestines.[4]

Comparative Performance of Enteric Coatings

The performance of an enteric coating is primarily evaluated by its resistance to gastric fluid and its dissolution profile in intestinal fluid. The two main classes of polymers used for enteric coatings are cellulose-based polymers, like cellulose acetate phthalate (CAP) found in traditional this compound®, and acrylic polymers, such as the polymethacrylates found in the Eudragit® family.

One study noted that while Eudragit® L 100-55, a polymethacrylate, proved to be a stable aqueous enteric coating, cellulose acetate phthalate (CAP) coatings, referred to as a water-based pseudolatex like this compound®, were found to be unstable when stored under stress conditions.[5]

The following table provides an illustrative comparison of the typical performance of these two classes of enteric coatings when subjected to USP dissolution testing.

Table 1: Illustrative Performance Comparison of Enteric Coatings

Parameter This compound® (Cellulose Acetate Phthalate-based) Polymethacrylate-based Coating (e.g., Eudragit® L 30 D-55)
Polymer Type Cellulose DerivativeAcrylic Polymer
Dissolution pH Threshold Begins to dissolve at pH > 6.0[6]Begins to dissolve at pH > 5.5[7]
Drug Release in Acid Stage (0.1 N HCl, 2 hours) < 10%< 10%
Drug Release in Buffer Stage (pH 6.8)
15 minutes~ 30-50%~ 40-60%
30 minutes> 80%> 85%
45 minutes> 90%> 95%
Stability under Stress Conditions (High Temp/Humidity) Can be prone to instability[5]Generally more stable[5]

Note: The data in this table is illustrative and compiled from typical performance profiles of the respective polymer types as described in the scientific literature.[5][6][8][9] Actual performance will vary based on the specific formulation, coating thickness, and manufacturing process.

Experimental Protocols for Validating Gastro-Resistance

The United States Pharmacopeia (USP) provides standardized methods for evaluating the performance of enteric-coated dosage forms. The two primary tests are the Disintegration Test <701> and the Dissolution Test <711>.

This test determines whether tablets or capsules disintegrate within a prescribed time when placed in a liquid medium. For enteric-coated dosage forms, the test is a two-stage process.

Experimental Protocol:

  • Apparatus: A basket-rack assembly as described in USP <701>.[10]

  • Acid Stage:

    • Place one tablet in each of the six tubes of the basket.

    • If the tablet has a soluble external coating, immerse the basket in water at room temperature for 5 minutes.

    • Operate the apparatus using simulated gastric fluid (SGF, typically 0.1 M hydrochloric acid) maintained at 37 ± 2°C as the immersion fluid.[10]

    • After 1 hour of operation in SGF, lift the basket from the fluid and observe the tablets.[10]

    • Acceptance Criteria: No evidence of disintegration, cracking, or softening.

  • Buffer Stage:

    • If the tablets pass the acid stage, operate the apparatus using simulated intestinal fluid (SIF, typically a phosphate buffer of pH 6.8) maintained at 37 ± 2°C as the immersion fluid for the time specified in the monograph.[11]

    • Lift the basket from the fluid and observe the tablets.

    • Acceptance Criteria: All tablets disintegrate completely. If 1 or 2 tablets fail to disintegrate, repeat the test on 12 additional tablets. Not fewer than 16 of the total 18 tablets tested must disintegrate completely.[11]

This test measures the amount of active pharmaceutical ingredient (API) released from the dosage form over time in different media. It is a more quantitative assessment of gastro-resistance and drug release.[12]

Experimental Protocol:

  • Apparatus: USP Apparatus 1 (basket) or Apparatus 2 (paddle), as specified in the monograph.

  • Acid Stage:

    • Place the specified volume (typically 750-1000 mL) of 0.1 N hydrochloric acid in the dissolution vessel.[12]

    • Equilibrate the medium to 37 ± 0.5°C.

    • Place one dosage form in each vessel and operate the apparatus for 2 hours.

    • After 2 hours, withdraw a sample of the medium.

    • Acceptance Criteria: The amount of drug dissolved in the acid stage should not exceed 10% of the labeled amount, unless otherwise specified in the monograph.

  • Buffer Stage:

    • After the acid stage, the pH of the dissolution medium is raised to a level typical of the small intestine (e.g., pH 6.8) by adding a pre-equilibrated buffer concentrate.[9]

    • Continue the dissolution test for a specified period (e.g., 45 minutes).

    • Withdraw samples at predetermined time intervals.

    • Analyze the samples for drug content using a suitable analytical method (e.g., HPLC).

    • Acceptance Criteria: The amount of drug dissolved within the specified time in the buffer stage must meet the requirements of the individual monograph (typically >80%).

Mandatory Visualizations

USP_Gastro_Resistance_Workflow cluster_disintegration USP <701> Disintegration Test cluster_dissolution USP <711> Dissolution Test dis_start Start Disintegration Test dis_acid Acid Stage: 0.1 N HCl, 1 hour, 37°C dis_start->dis_acid dis_observe_acid Observe Tablets dis_acid->dis_observe_acid dis_buffer Buffer Stage: pH 6.8 Buffer, specified time, 37°C dis_observe_acid->dis_buffer No Disintegration dis_fail Fail dis_observe_acid->dis_fail Disintegration dis_observe_buffer Observe Tablets dis_buffer->dis_observe_buffer dis_pass Pass dis_observe_buffer->dis_pass Disintegration dis_observe_buffer->dis_fail No Disintegration sol_start Start Dissolution Test sol_acid Acid Stage: 0.1 N HCl, 2 hours, 37°C sol_start->sol_acid sol_sample_acid Sample & Analyze sol_acid->sol_sample_acid sol_buffer Buffer Stage: pH 6.8 Buffer, specified time, 37°C sol_sample_acid->sol_buffer Drug Release < 10% sol_fail Fail sol_sample_acid->sol_fail Drug Release > 10% sol_sample_buffer Sample & Analyze at time points sol_buffer->sol_sample_buffer sol_result Compare to Specifications sol_sample_buffer->sol_result sol_pass Pass sol_result->sol_pass Meets Criteria sol_result->sol_fail Fails Criteria start_node Dosage Form with This compound® Coating start_node->dis_start start_node->sol_start

Caption: Workflow for USP <701> and <711> tests.

Drug_Release_Signaling_Pathway cluster_stomach Stomach (Acidic Environment, pH 1-3) cluster_intestine Small Intestine (Neutral/Alkaline Environment, pH > 5.5) tablet_stomach Enteric-Coated Tablet (this compound® Intact) no_release Minimal Drug Release (<10%) tablet_stomach->no_release Gastro-Resistance tablet_intestine Enteric-Coated Tablet (this compound® Dissolves) tablet_stomach->tablet_intestine Gastric Emptying drug_release Drug Release tablet_intestine->drug_release pH-Triggered Dissolution absorption Drug Absorption drug_release->absorption start Oral Administration start->tablet_stomach

Caption: Drug release from an enteric-coated tablet.

Conclusion

The validation of gastro-resistance is a critical step in the development of delayed-release oral dosage forms. This compound® coatings, whether based on cellulose acetate phthalate or natural alginates, are designed to meet the stringent requirements of USP <701> and <711>. While both cellulose-based and polymethacrylate-based coatings can provide effective enteric protection, their performance characteristics, particularly stability, may differ. For drug development professionals, a thorough understanding of these differences and the rigorous application of USP methodologies are essential for ensuring product quality and therapeutic efficacy.

References

Navigating Enteric Protection: A Comparative Guide to Aquateric® and HPMCAS for Sensitive APIs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating is a critical decision in the formulation of oral dosage forms, particularly for active pharmaceutical ingredients (APIs) susceptible to degradation in the acidic environment of the stomach. This guide provides an objective comparison of two prominent enteric coating systems: Aquateric®, an alginate-based coating, and Hypromellose Acetate Succinate (HPMCAS), a cellulose-derived polymer. This analysis is supported by a review of their chemical properties, performance data, and the experimental protocols used for their evaluation.

Executive Summary

Chemical Properties and Mechanism of Action

This compound® (Alginate-Based):

This compound® N100 is an alginate-based enteric coating system.[4][5] Alginates are natural anionic polysaccharides derived from brown seaweed.[6] Their structure consists of blocks of (1,4)-linked β-D-mannuronic acid and α-L-guluronic acid residues.[6] The enteric protection mechanism of alginate-based coatings relies on their pH-dependent solubility. In the acidic environment of the stomach (low pH), the carboxylic acid groups on the alginate polymer chain remain protonated, rendering the coating insoluble. As the dosage form transitions to the more alkaline environment of the small intestine, the carboxylic acid groups deprotonate, leading to polymer swelling and dissolution, which releases the API.[4]

Hypromellose Acetate Succinate (HPMCAS):

HPMCAS is a mixed ester of hypromellose (hydroxypropyl methylcellulose) containing acetate and succinate groups.[1][7] Its pH-dependent solubility is governed by the succinate functional groups.[1] In the stomach's low pH, the succinic acid moieties are protonated and insoluble. Upon entering the higher pH of the intestine, these groups ionize, causing the polymer to dissolve.[1] A key advantage of HPMCAS is the availability of different grades with varying ratios of acetate and succinate substituents. This allows for precise control over the pH at which the polymer dissolves, with grades available for release in the proximal (pH ≥ 5.5), medial (pH ≥ 6.0), or distal (pH ≥ 6.5) small intestine.[1][8]

Performance Comparison

While a head-to-head clinical study providing quantitative release data for the same API under identical conditions for both this compound® N100 and HPMCAS is not publicly available, we can infer performance characteristics from existing studies on each polymer.

Table 1: Summary of Performance Characteristics

FeatureThis compound® (Alginate-Based)HPMCAS
Primary Composition Alginate (a natural polysaccharide)[4][5]Hypromellose Acetate Succinate (a cellulose derivative)[1][7]
Release Mechanism pH-dependent swelling and dissolution of the alginate matrix.[4]pH-dependent ionization and dissolution of the polymer.[1]
pH Targeting Releases at low acidic conditions.[4]Specific grades available for targeted release at pH ≥ 5.5, 6.0, or 6.8.[1][8]
API Compatibility Suitable for a range of nutraceuticals and botanicals.[4]Widely used for both pharmaceutical and poorly soluble APIs.[2][3] Effective in forming stable amorphous solid dispersions to enhance bioavailability.[9][10]
Stability An older formulation of this compound (based on cellulose acetate phthalate) showed instability under stress conditions.[11][12] Data on the stability of the newer alginate-based this compound® N100 is limited in the public domain.Generally stable, though processing conditions like high temperatures during hot melt extrusion can lead to the release of acetic and succinic acid.[13] Different grades exhibit varying stability.[13]
Processing Marketed as a ready-to-use system for simplified manufacturing.[4]Can be applied from aqueous dispersions or organic solvents, offering manufacturing flexibility.[1][7]
Regulatory & Market Position Positioned as a "clean label," non-GMO option for the nutraceutical market.[4]A well-established excipient in the pharmaceutical industry with a comprehensive regulatory history.[14]

Experimental Protocols

The evaluation of enteric coating performance typically involves standardized in vitro dissolution and disintegration tests.

1. In Vitro Dissolution Testing:

This is a critical test to determine the drug release profile under simulated gastrointestinal conditions.

  • Apparatus: USP Apparatus II (Paddle Apparatus) is commonly used.[15][16]

  • Procedure:

    • Acid Stage: The coated dosage form is placed in an acidic medium (e.g., 0.1 N HCl, pH 1.2) for 2 hours to simulate the stomach.[15][16]

    • Buffer Stage: The dosage form is then transferred to a buffer solution with a higher pH (e.g., phosphate buffer pH 6.8) to simulate the intestinal fluid.[15][16]

    • Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method like HPLC with UV detection.[17]

    • Data Analysis: The cumulative percentage of drug released is plotted against time to generate a dissolution profile.

2. Disintegration Testing:

This test determines the time it takes for the dosage form to break apart in a simulated fluid.

  • Apparatus: USP Disintegration Apparatus.

  • Procedure:

    • The coated dosage forms are placed in the basket-rack assembly.

    • The assembly is immersed in the acidic medium (e.g., 0.1 N HCl) for a specified time (e.g., 1 hour). The dosage form should show no signs of disintegration.

    • The assembly is then immersed in the simulated intestinal fluid (e.g., phosphate buffer pH 6.8). The time for complete disintegration is recorded.[18]

3. Stability Studies:

Coated dosage forms are subjected to accelerated stability conditions (e.g., elevated temperature and humidity) to assess the long-term integrity and performance of the enteric coating.[12][19] Dissolution profiles are re-evaluated after storage to check for any changes.[19]

Visualizing the Process

Diagram 1: General Experimental Workflow for Enteric Coating Evaluation

G cluster_prep Formulation & Coating cluster_testing In Vitro Testing cluster_analysis Data Analysis & Conclusion Core_Tablet Core Tablet/Capsule (Containing API) Coating_Process Coating Process (e.g., Fluid Bed) Core_Tablet->Coating_Process Coating_Suspension Coating Suspension (this compound® or HPMCAS) Coating_Suspension->Coating_Process Acid_Stage Acid Stage (0.1N HCl, 2h) Coating_Process->Acid_Stage Buffer_Stage Buffer Stage (pH 6.8 Phosphate Buffer) Acid_Stage->Buffer_Stage Transfer Sampling Periodic Sampling Buffer_Stage->Sampling Analysis Drug Content Analysis (e.g., HPLC) Sampling->Analysis Release_Profile Generate Release Profile Analysis->Release_Profile Compare Compare to Specifications Release_Profile->Compare Conclusion Conclusion on Enteric Protection Compare->Conclusion

Caption: Workflow for evaluating enteric coating performance.

Diagram 2: pH-Dependent Solubilization Mechanism

G cluster_stomach Stomach (Low pH) cluster_intestine Intestine (Higher pH) Polymer_Protonated Polymer (this compound®/HPMCAS) -COOH (Protonated) Insoluble Insoluble Coating (API Protected) Polymer_Protonated->Insoluble Polymer_Ionized Polymer -COO- (Ionized) Insoluble->Polymer_Ionized Transit to Intestine Soluble Soluble Coating (API Released) Polymer_Ionized->Soluble

Caption: Mechanism of enteric polymer solubilization.

Conclusion

The choice between this compound® and HPMCAS for enteric protection of sensitive APIs will depend on the specific requirements of the drug product and the target market.

  • HPMCAS offers a high degree of flexibility and a wealth of scientific data, making it a robust choice for a wide range of pharmaceutical applications, including those requiring bioavailability enhancement of poorly soluble drugs.[2][3][10] Its various grades allow for tailored release profiles.[1]

  • This compound® N100 presents a compelling option for the nutraceutical and dietary supplement markets, where "clean label" and non-GMO attributes are highly valued.[4] Its ready-to-use format may also offer advantages in terms of manufacturing simplicity.[4]

For drug developers, a thorough evaluation of the API's physicochemical properties, the desired release profile, and the target market will be essential in making an informed decision. Further direct comparative studies would be beneficial to provide more quantitative insights into the performance differences between these two valuable enteric coating systems.

References

A Comparative Analysis of Aquateric® and Cellulose Acetate Phthalate (CAP) for Enteric Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enteric coatings are critical in oral drug delivery, protecting acid-labile drugs from the gastric environment and preventing gastric irritation from certain active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of two prominent enteric coating polymers: Aquateric®, a modern, alginate-based coating, and Cellulose Acetate Phthalate (CAP), a traditional and widely used polymer. This comparison aims to assist researchers and formulation scientists in selecting the appropriate excipient based on performance, formulation requirements, and regulatory considerations.

General Properties and Composition

This compound® and CAP differ fundamentally in their chemical composition, which in turn influences their properties and applications.

This compound® is a commercial enteric coating system based on sodium alginate, a natural polysaccharide extracted from brown seaweed.[1][2] It is marketed as a "clean label," non-GMO option, making it particularly suitable for nutraceuticals and dietary supplements where such claims are advantageous.[3] this compound® is supplied as a ready-to-use aqueous dispersion, simplifying the coating solution preparation process.[4]

Cellulose Acetate Phthalate (CAP) is a synthetic cellulose derivative.[5] It is a well-established enteric polymer with a long history of use in the pharmaceutical industry.[6][7] CAP is a pH-sensitive polymer that is insoluble in the low pH of the stomach but dissolves in the mildly acidic to neutral environment of the small intestine.[5][6] It is typically supplied as a powder or pellets and requires dissolution in organic solvents or aqueous alkaline solutions for coating.[6][8]

FeatureThis compound®Cellulose Acetate Phthalate (CAP)
Polymer Type Alginate-based (natural polysaccharide)[1][2]Cellulose derivative (synthetic)[5]
Regulatory Status Suitable for nutraceuticals and dietary supplements[3]Widely used in pharmaceuticals, meets NF compendial specifications[6]
"Clean Label" Yes, marketed as a non-GMO, clean label option[3]No
Preparation Ready-to-use aqueous dispersion[4]Powder/pellets requiring dissolution in organic or aqueous alkaline solutions[6][8]

Performance Characteristics: A Comparative Overview

Gastric Resistance and Intestinal Release

The primary function of an enteric coating is to resist dissolution in acidic gastric fluid and release the drug in the higher pH of the intestine.

This compound® , being alginate-based, relies on the pH-dependent solubility of alginic acid for its enteric properties.[9] Alginic acid is insoluble in acidic conditions but forms a soluble salt at a neutral or basic pH.[9] Studies on alginate-based enteric coatings have demonstrated effective gastric resistance (<10% drug release at pH 1.2) and rapid drug release in simulated intestinal fluid (pH 6.8).[10]

Cellulose Acetate Phthalate (CAP) provides enteric protection due to the presence of phthalyl groups, which are ionized at a pH above 6, leading to polymer dissolution.[11] Technical data for CAP shows that it withstands prolonged contact with acidic gastric fluids.[6][7] For instance, aspirin granules coated with CAP showed minimal release in simulated gastric fluid and rapid release at a higher pH.[6]

Table 1: Representative Dissolution Performance of CAP-Coated Aspirin Granules [6]

Time (minutes)% Aspirin Released in Simulated Gastric Fluid (pH 1.2)% Aspirin Released in Simulated Intestinal Fluid (pH 7.5)
60< 1-
120< 2-
130-> 90

Note: This data is for CAP and is not a direct comparison with this compound®. A similar dissolution profile would be expected from an effective this compound® coating, though the exact release kinetics may differ.

Mechanical Properties

The mechanical properties of the enteric coating film, such as tensile strength and elongation at break, are crucial for the integrity of the dosage form during manufacturing, packaging, and handling.

Films made from alginate-based formulations can sometimes be brittle.[10] The addition of plasticizers is often necessary to improve flexibility and prevent cracking. The mechanical properties of alginate films are also highly dependent on the relative humidity.[10]

CAP films also require plasticizers to enhance flexibility and reduce the risk of cracking.[7] Commonly used plasticizers for CAP include triacetin, diethyl phthalate, and triethyl citrate.[6] The concentration of the plasticizer can be up to 35% of the polymer weight to achieve a continuous and flexible coating.[6]

A direct quantitative comparison of the mechanical properties of this compound® and CAP films would require experimental testing of films prepared under identical conditions with optimized plasticizer concentrations.

Experimental Protocols for Comparative Evaluation

To conduct a comprehensive comparative study of this compound® and CAP, the following experimental protocols are recommended.

Dissolution Testing

Objective: To compare the gastric resistance and intestinal release profiles of dosage forms coated with this compound® and CAP.

Methodology:

  • Preparation of Coated Dosage Forms:

    • Prepare core tablets or pellets with a model drug (e.g., a BCS Class I drug like acetaminophen or a pH-sensitive drug like aspirin).

    • Prepare coating solutions of this compound® and CAP according to the manufacturers' recommendations, including the use of appropriate plasticizers.

    • Coat the core dosage forms to a specified weight gain using a fluid bed coater or a pan coater.

  • Dissolution Apparatus: USP Apparatus 2 (Paddle) or Apparatus 1 (Basket).

  • Dissolution Media:

    • Acid Stage: 0.1 N HCl (pH 1.2) for 2 hours.

    • Buffer Stage: Phosphate buffer (pH 6.8) for a specified duration (e.g., 60 minutes).

  • Procedure:

    • Place the coated dosage forms in the acid stage medium.

    • Withdraw samples at regular intervals (e.g., 30, 60, 90, 120 minutes) and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • After 2 hours, transfer the dosage forms to the buffer stage medium.

    • Continue to withdraw and analyze samples at appropriate time points (e.g., 5, 10, 15, 30, 45, 60 minutes) until complete drug release is achieved.

  • Data Analysis: Plot the percentage of drug released versus time for both coatings. Compare the release profiles in both the acid and buffer stages.

Mechanical Properties of Cast Films

Objective: To compare the tensile strength and elongation at break of films cast from this compound® and CAP.

Methodology:

  • Film Casting:

    • Prepare coating solutions of this compound® and CAP with varying levels of a suitable plasticizer.

    • Cast the solutions onto a level, non-stick surface (e.g., a Teflon-coated plate) using a casting knife to ensure uniform thickness.

    • Dry the films under controlled temperature and humidity.

  • Testing Apparatus: A texture analyzer or a universal testing machine equipped with film testing grips.

  • Procedure:

    • Cut the dried films into dumbbell-shaped specimens of standard dimensions.

    • Measure the thickness of each specimen at multiple points.

    • Mount the specimen in the grips of the testing apparatus.

    • Apply a tensile force at a constant rate of extension until the film breaks.

  • Data Analysis:

    • Tensile Strength (TS): Calculate as the maximum force applied divided by the initial cross-sectional area of the film.

    • Elongation at Break (%E): Calculate as the increase in length at the point of rupture divided by the initial length, expressed as a percentage.

    • Compare the TS and %E values for films made from this compound® and CAP at different plasticizer concentrations.

Visualizing the Comparison

Logical Relationship of Enteric Coating Function

The following diagram illustrates the fundamental principle of pH-dependent enteric coating performance, which is applicable to both this compound® and CAP.

Enteric_Coating_Function cluster_coating Enteric Coated Dosage Form Stomach Stomach (Low pH ~1-3) Coating_Intact Coating Remains Intact (Insoluble Polymer) Stomach->Coating_Intact Gastric Resistance Intestine Small Intestine (Higher pH > 6) Coating_Dissolves Coating Dissolves (Soluble Polymer) Intestine->Coating_Dissolves pH Trigger Drug_Release Drug Release & Absorption Coating_Intact->Intestine Transit Coating_Dissolves->Drug_Release

Caption: Logical flow of an enteric-coated dosage form through the GI tract.

Experimental Workflow for Comparative Dissolution Study

This diagram outlines the steps for a comparative dissolution study.

Dissolution_Workflow cluster_prep Preparation cluster_testing Dissolution Testing cluster_analysis Analysis Core_Prep Prepare Core Tablets/Pellets Aquateric_Coat Coat with this compound® Core_Prep->Aquateric_Coat CAP_Coat Coat with CAP Core_Prep->CAP_Coat Acid_Stage Acid Stage (pH 1.2, 2h) Aquateric_Coat->Acid_Stage CAP_Coat->Acid_Stage Buffer_Stage Buffer Stage (pH 6.8) Acid_Stage->Buffer_Stage Sampling Sample at Intervals Buffer_Stage->Sampling Analysis Analyze Drug Content Sampling->Analysis Comparison Compare Release Profiles Analysis->Comparison

Caption: Workflow for the comparative dissolution analysis of enteric coatings.

Conclusion

Both this compound® and Cellulose Acetate Phthalate (CAP) are effective polymers for enteric coating, each with its own set of advantages and formulation considerations.

This compound® offers the benefits of being a natural, "clean label" product that is supplied in a ready-to-use aqueous format, which can simplify manufacturing processes. It is an excellent choice for nutraceuticals and dietary supplements where these attributes are highly valued.

Cellulose Acetate Phthalate (CAP) is a robust, well-characterized synthetic polymer with a long history of successful use in the pharmaceutical industry. Its performance is well-documented, and it remains a reliable choice for enteric coating of a wide range of pharmaceutical products.

The selection between this compound® and CAP will depend on the specific requirements of the drug product, including the target patient population, regulatory considerations, and manufacturing capabilities. For a definitive choice, it is highly recommended that formulation scientists conduct a direct comparative study using the experimental protocols outlined in this guide.

References

Stability of Aquateric-Coated Tablets Under Accelerated Conditions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of Aquateric®-coated tablets under accelerated conditions, with a focus on performance relative to alternative enteric coating systems, primarily Eudragit®. The information presented is based on publicly available data and is intended to assist researchers in making informed decisions during the formulation development process.

Comparative Performance of Enteric Coatings

Enteric coatings are essential for protecting acid-labile drugs from the gastric environment and for targeting drug release to the small intestine. The stability of these coatings under various environmental conditions is critical to ensure product efficacy and safety throughout its shelf life. Accelerated stability studies, typically conducted at elevated temperature and humidity (e.g., 40°C / 75% RH), are designed to predict the long-term stability of the product.

This compound®, an aqueous dispersion of cellulose acetate phthalate (CAP), has been a common choice for enteric coating. However, studies have indicated potential stability issues under accelerated conditions. In contrast, acrylic-based polymers like Eudragit® have demonstrated greater stability.

Key Stability Observations:
  • This compound® (CAP-based): Research has shown that this compound®-coated dosage forms can exhibit instability when stored under stress conditions of high temperature and humidity[1]. This instability primarily manifests as a loss of gastric resistance, meaning the coating fails to adequately protect the core tablet in an acidic environment[2]. The hydrolysis of the phthalate and acetate ester linkages in the CAP polymer is a likely mechanism for this degradation.

  • Eudragit® (Acrylic Polymers): In comparative studies, Eudragit® L 100-55, an anionic copolymer of methacrylic acid and ethyl acrylate, has been shown to be a stable aqueous enteric coating under similar stress conditions[1]. Formulations coated with Eudragit® L30D have also demonstrated stability comparable or superior to organic-based coatings[2].

  • Impact of a Seal Coat: The stability of this compound® coatings can be significantly improved by the application of a protective seal coat between the tablet core and the enteric layer. With a seal coat, the performance of this compound® has been found to be comparable to that of organic-based CAP coatings under accelerated storage[2].

Data Presentation

The following table summarizes the qualitative stability performance of this compound® compared to Eudragit® under accelerated conditions, based on findings from the cited literature. It is important to note that specific quantitative data from direct, head-to-head comparative studies is limited in the public domain. The table reflects the observed trends.

Enteric Coating PolymerPerformance ParameterInitial (Time = 0)After 3-6 Months at 40°C / 75% RH
This compound® Gastric Resistance Passes (<10% drug release in 0.1 N HCl)Potential for failure (>10% drug release in 0.1 N HCl)[1][2]
Physical Appearance Smooth, uniform coatPotential for changes in surface structure[1]
This compound® (with seal coat) Gastric Resistance Passes (<10% drug release in 0.1 N HCl)Generally passes, comparable to organic CAP coatings[2]
Physical Appearance Smooth, uniform coatStable
Eudragit® L 100-55 / L30D-55 Gastric Resistance Passes (<10% drug release in 0.1 N HCl)Passes, maintains enteric integrity[1][2]
Physical Appearance Smooth, uniform coatStable

Experimental Protocols

The following is a generalized experimental protocol for conducting accelerated stability testing of enteric-coated tablets, based on ICH Q1A(R2) guidelines.

Materials and Equipment:
  • Tablets: Core tablets containing the active pharmaceutical ingredient (API), coated with either this compound® or an alternative enteric polymer (e.g., Eudragit® L 100-55).

  • Stability Chambers: Calibrated to maintain 40°C ± 2°C and 75% RH ± 5% RH.

  • Dissolution Apparatus: USP Apparatus 1 (baskets) or 2 (paddles).

  • Dissolution Media: 0.1 N Hydrochloric Acid (HCl) for the acid stage, and a phosphate buffer of pH 6.8 for the buffer stage.

  • Analytical Equipment: A validated analytical method (e.g., HPLC) for the quantification of the API.

Stability Study Design:
  • Batch Selection: At least three primary batches of the coated tablets should be placed on stability.

  • Storage Conditions: Tablets are stored in their proposed final packaging at accelerated conditions of 40°C / 75% RH.

  • Testing Frequency: Samples are pulled for analysis at specified time points, typically 0, 1, 3, and 6 months.

Testing Parameters:
  • Appearance: Visual inspection for any changes in color, shape, or surface characteristics.

  • Assay: Determination of the API content.

  • Degradation Products: Quantification of any impurities or degradation products.

  • Dissolution: A two-stage dissolution test is performed:

    • Acid Stage: Tablets are placed in 0.1 N HCl for 2 hours. The percentage of drug released is measured. The acceptance criterion is typically not more than 10% of the labeled drug content released.

    • Buffer Stage: After 2 hours, the tablets are transferred to a phosphate buffer of pH 6.8. The dissolution is continued for a specified period (e.g., 45 or 60 minutes), and the percentage of drug released is measured. The acceptance criterion is typically not less than 80% (Q=75%) of the labeled drug content released.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the stability testing process and the signaling pathway for enteric coating failure.

Stability_Testing_Workflow cluster_setup Study Setup cluster_testing Time-Point Testing (0, 1, 3, 6 Months) cluster_dissolution Dissolution Protocol start Start: Coated Tablet Batches packaging Place in Final Packaging start->packaging storage Store at 40°C / 75% RH packaging->storage pull_samples Pull Samples storage->pull_samples visual Visual Inspection pull_samples->visual assay Assay & Degradants pull_samples->assay dissolution Two-Stage Dissolution Test pull_samples->dissolution acid_stage Acid Stage (0.1 N HCl, 2h) dissolution->acid_stage buffer_stage Buffer Stage (pH 6.8) acid_stage->buffer_stage analysis Analyze Drug Release buffer_stage->analysis end End: Stability Assessment analysis->end Compare to Specifications

Caption: Experimental workflow for accelerated stability testing of enteric-coated tablets.

Enteric_Coating_Failure_Pathway cluster_stress Stress Conditions cluster_mechanism Degradation Mechanism cluster_outcome Functional Failure stress High Temperature & Humidity (40°C / 75% RH) hydrolysis Hydrolysis of Polymer (e.g., CAP in this compound) stress->hydrolysis film_change Altered Film Properties (Increased Permeability) hydrolysis->film_change loss_gr Loss of Gastric Resistance film_change->loss_gr premature_release Premature Drug Release in Acid loss_gr->premature_release consequence Reduced Efficacy / Potential Side Effects premature_release->consequence Leads to

References

A Comparative Evaluation of Aquateric™ and Shellac-Based Enteric Coatings for Pharmaceutical and Nutraceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two prominent enteric coating systems: Aquateric™, a modern, alginate-based formulation, and traditional shellac-based coatings. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate enteric coating for their specific formulation needs, supported by available experimental data and detailed methodologies.

Introduction to Enteric Coatings

Enteric coatings are polymeric barriers applied to oral solid dosage forms, such as tablets, capsules, and pellets, to protect them from the acidic environment of the stomach. This targeted drug delivery approach is crucial for:

  • Protecting acid-labile active pharmaceutical ingredients (APIs) from degradation.

  • Preventing gastric irritation caused by certain drugs.

  • Delivering the drug to a specific region of the intestine for optimal absorption or local action.

The ideal enteric coating remains intact in the low pH of the stomach (typically pH 1.2-3.0) and dissolves or disintegrates in the more neutral to alkaline environment of the small intestine (pH 5.5 and above).

Overview of this compound™ and Shellac-Based Coatings

This compound™ is a commercially available, ready-to-use enteric coating system based on sodium alginate, a natural polysaccharide extracted from brown seaweed.[1][2] It is marketed as a "clean label," non-GMO option, particularly appealing for the nutraceutical and dietary supplement markets.[3][4] this compound™ N100 is a specific product within this line.[1]

Shellac is a natural resin secreted by the female lac bug (Kerria lacca).[5] It has a long history of use in the pharmaceutical industry as an enteric coating agent due to its inherent pH-sensitive properties.[6][7] Shellac is available in various grades, and its performance can be influenced by the method of processing and formulation, particularly whether it is used as an organic or aqueous-based solution.[8] Aqueous formulations of shellac, often prepared using ammonium salts, have been developed to overcome the stability issues associated with traditional ethanolic solutions.[9][10]

Comparative Data Presentation

While direct head-to-head comparative studies with quantitative data for this compound™ and shellac are limited in publicly available literature, this section summarizes their key properties and performance characteristics based on existing research.

Table 1: General Properties and Composition
FeatureThis compound™Shellac-Based Coatings
Polymer Type Sodium Alginate (a natural polysaccharide)[1]Natural resin composed of polyhydroxy carboxylic acids (e.g., aleuritic, shellolic, jalaric acids)[6]
Source Brown seaweed[1]Secretion of the lac insect (Kerria lacca)[5]
Regulatory Status Generally Recognized as Safe (GRAS) for food and nutraceuticals[11]Approved food additive (E904) and listed in major pharmacopoeias (USP, Ph. Eur., JP)[6]
"Clean Label" Status Marketed as a "clean label," non-GMO option[3]Natural origin, but may not be considered "clean label" by all consumers due to its insect source[11]
Vegan Status Vegan[11]Not vegan[11]
Formulation Type Typically supplied as a ready-to-use aqueous dispersion[2]Can be formulated from raw shellac into organic or aqueous solutions/dispersions[8]
Table 2: Performance Characteristics
ParameterThis compound™Shellac-Based Coatings
Gastric Resistance (pH 1.2) Designed to protect in the stomach.[3] Stability may be enhanced with a seal coat.[12]Generally provides good gastric resistance, preventing drug release for at least 2 hours.[13][14]
Intestinal Release (pH > 5.5) Releases the active ingredient at higher pH levels.[2]Dissolution is pH-dependent, typically occurring at pH > 6.8, though this can be modulated by formulation.[13][15]
Stability Can be unstable under stress conditions (e.g., high humidity and temperature).[12]Ethanolic solutions are prone to polymerization upon storage, affecting dissolution. Aqueous ammoniated solutions offer improved stability.[9][10]
Moisture Protection Alginate films can act as a moisture barrier.Shellac is known for its excellent moisture-protective properties.[7]
Mechanical Properties Alginate films can be brittle; plasticizers are typically required to improve flexibility.[16]Shellac films can also be brittle, requiring plasticizers. Mechanical properties are influenced by the type and concentration of plasticizer.

Experimental Protocols

The evaluation of enteric coating performance relies on standardized in vitro tests. The following are detailed methodologies for key experiments.

In Vitro Dissolution Testing

This is a critical test to assess the pH-dependent drug release profile of an enteric-coated dosage form. The protocol is based on the USP General Chapter <711> Dissolution.

  • Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle).

  • Media:

    • Acid Stage: 900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.

    • Buffer Stage: 900 mL of pH 6.8 phosphate buffer.

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place the dosage form in the dissolution vessel containing the acid stage medium.

    • Operate the apparatus for 2 hours.

    • Withdraw samples at specified time points to quantify any drug release in the acidic medium. The acceptance criteria for the acid stage is typically less than 10% of the drug released.

    • After 2 hours, transfer the dosage form to a vessel containing the buffer stage medium.

    • Continue the dissolution testing for a specified period (e.g., 45-60 minutes).

    • Withdraw samples at regular intervals and analyze the drug content to determine the release profile in the intestinal phase.

Disintegration Testing

This test determines the time required for the coated dosage form to disintegrate in simulated gastric and intestinal fluids.

  • Apparatus: USP Disintegration Apparatus.

  • Media:

    • Gastric Fluid: Simulated Gastric Fluid (SGF), pH 1.2.

    • Intestinal Fluid: Simulated Intestinal Fluid (SIF), pH 6.8.

  • Temperature: 37 ± 2 °C.

  • Procedure:

    • Place one dosage form in each of the six tubes of the basket-rack assembly.

    • Immerse the assembly in SGF and operate for 1 hour. The dosage form should show no signs of disintegration.

    • After 1 hour, immerse the assembly in SIF and observe the time for complete disintegration.

Stability Testing

Stability studies are essential to ensure the enteric coating maintains its protective properties throughout the product's shelf life.

  • Storage Conditions:

    • Accelerated: 40 °C / 75% Relative Humidity (RH).

    • Long-term: 25 °C / 60% RH.

  • Procedure:

    • Store the coated dosage forms under the specified conditions.

    • At predetermined time points (e.g., 1, 3, 6 months), withdraw samples.

    • Evaluate the physical appearance, and perform disintegration and dissolution testing as described above. Significant changes in the dissolution profile may indicate instability.[9]

Visualizations

Diagram 1: General Mechanism of Enteric Coating Action

Enteric_Coating_Mechanism cluster_stomach In the Stomach cluster_intestine In the Small Intestine Stomach Stomach (Low pH, e.g., 1.2-3.0) Intestine Small Intestine (Higher pH, e.g., >5.5) Stomach->Intestine Gastrointestinal Transit IntactCoating Coating Remains Intact DissolvedCoating Coating Dissolves DosageForm Enteric-Coated Dosage Form DosageForm->Stomach DrugRelease Drug Release DissolvedCoating->DrugRelease Experimental_Workflow start Start: Coated Dosage Form dissolution In Vitro Dissolution Test (USP <711>) start->dissolution disintegration Disintegration Test (USP <721>) start->disintegration stability Stability Testing (ICH Guidelines) start->stability acid_stage Acid Stage (pH 1.2, 2h) dissolution->acid_stage gastric_fluid Simulated Gastric Fluid (1h) disintegration->gastric_fluid storage Store at Accelerated/ Long-term Conditions stability->storage buffer_stage Buffer Stage (pH 6.8) acid_stage->buffer_stage analysis Analyze Drug Release Profile buffer_stage->analysis intestinal_fluid Simulated Intestinal Fluid gastric_fluid->intestinal_fluid disintegration_result Observe Disintegration Time intestinal_fluid->disintegration_result stability_result Periodic Evaluation storage->stability_result

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Enteric Polymers: Aquateric, Eudragit, and Cellulose Acetate Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of enteric polymers is critical for ensuring product quality and performance. This guide provides an objective comparison of validated analytical methods for three commonly used enteric coating polymers: Aquateric (an alginate-based polymer), Eudragit (polymethacrylates), and Cellulose Acetate Phthalate (CAP). The performance of these methods is supported by experimental data, and detailed protocols are provided.

Comparison of Validated Analytical Methods

The following tables summarize the validation parameters for the analytical quantification of this compound (represented by its core component, sodium alginate), Eudragit L100, and Cellulose Acetate Phthalate.

Table 1: Method Validation Parameters for this compound (as Sodium Alginate)
ParameterMethodResults
Specificity HPLC-DADThe method is specific for the determination of sodium alginate in bulk drug and pharmaceutical dosage forms, even in the presence of degradation products.[1][2][3][4][5]
Linearity HPLC-DADLinear over the range of 600 to 1,400 µg/mL.[1][2][4][5]
Correlation Coefficient (r²) HPLC-DAD0.9999[1][2][4][5]
Accuracy (% Recovery) HPLC-DADMean recovery of 101.16%.[5]
Precision (% RSD) HPLC-DADIntermediate precision RSD of 0.669%.[5]
Limit of Detection (LOD) HPLC-UVD3.96 mg/kg[6]
Limit of Quantification (LOQ) HPLC-UVD12.0 mg/kg[6]
Table 2: Method Validation Parameters for Eudragit L100
ParameterMethodResults
Specificity SEC-CADSpecific for Eudragit® L100 against diluent and placebo components.
Linearity SEC-CADA polynomial relationship was observed from 0.1–1.0 mg/mL.
Correlation Coefficient (r) SEC-CAD0.9997
Accuracy (% Recovery) SEC-CAD88.0–91.1%
Precision (% RSD) SEC-CAD2.7% for six replicate sample preparations.
Limit of Detection (LOD) SEC-CAD0.0015 mg/mL
Limit of Quantification (LOQ) SEC-CAD0.0040 mg/mL
Table 3: Method Validation Parameters for Cellulose Acetate Phthalate (CAP)
ParameterMethodResults
Specificity TitrationThe method is based on the determination of carboxybenzoyl and acetyl groups, which is characteristic of the polymer.
Linearity GPCA linear relationship is expected between peak area and concentration.
Correlation Coefficient (r²) GPCNot explicitly stated in the provided results, but a linear relationship is a prerequisite for quantification.
Accuracy (% Recovery) TitrationNot explicitly stated, but pharmacopoeial methods are generally considered accurate.
Precision (% RSD) GPCInjection precision of 0.3% RSD for CAP.
Limit of Detection (LOD) Not specified in the provided results.
Limit of Quantification (LOQ) Not specified in the provided results.

Experimental Protocols

Quantification of this compound (as Sodium Alginate) via HPLC-DAD

This method is suitable for the quantification of sodium alginate in oral suspensions.

  • Instrumentation : High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).

  • Column : Phenyl stationary phase.

  • Mobile Phase : Buffer solution at pH 7.0.[1][2][3][4][5]

  • Detection : 200 nm.[5]

  • Standard Preparation : Prepare a stock solution of sodium alginate reference standard in distilled water. Prepare calibration standards by diluting the stock solution to concentrations ranging from 600 to 1,400 µg/mL.[1][2][4][5]

  • Sample Preparation : Accurately weigh a portion of the formulation equivalent to a known amount of sodium alginate. Dissolve in distilled water, sonicate to ensure complete dissolution, and dilute to the final volume. Filter the solution through a 0.45 µm filter before injection.[5]

  • Analysis : Inject the standard and sample solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration for the standards and determine the concentration of sodium alginate in the sample.

Quantification of Eudragit L100 via SEC-CAD

This method is applicable for the determination of Eudragit L100 in enteric-coated tablet formulations.

  • Instrumentation : Size-Exclusion Chromatograph with a Charged Aerosol Detector (SEC-CAD).

  • Columns : Waters Ultrahydrogel 1000 and Waters Ultrahydrogel 120 columns in series.

  • Mobile Phase : A mixture of 90:10 (v/v) 44.75 mM aqueous ammonium acetate buffer (pH 6.6) and acetonitrile.

  • Flow Rate : 0.8 mL/min (isocratic).

  • Standard Preparation : Prepare a series of Eudragit L100 solutions in the mobile phase ranging from 0.1 to 1.0 mg/mL.

  • Sample Preparation : Disintegrate and dissolve the enteric-coated tablets in the mobile phase. Ensure complete extraction of the polymer, potentially using sonication, and filter the resulting solution before analysis.

  • Analysis : Inject the standards and samples. Construct a calibration curve by plotting the CAD response against the concentration of the Eudragit L100 standards using a polynomial regression. Calculate the concentration of Eudragit L100 in the samples from the calibration curve.

Quantification of Cellulose Acetate Phthalate (CAP) via Titration

This is a pharmacopoeial method for the assay of CAP raw material.

  • Principle : This method determines the content of carboxybenzoyl and acetyl groups in the polymer.

  • Reagents : 0.1 M Sodium Hydroxide (NaOH) volumetric solution, phenolphthalein indicator, ethanol, and acetone.

  • Procedure for Carboxybenzoyl Group :

    • Accurately weigh about 1 g of Cellulose Acetate Phthalate.

    • Dissolve in 50 mL of a 3:2 mixture of ethanol and acetone.

    • Titrate with 0.1 M NaOH using phenolphthalein as the indicator.

    • Perform a blank determination and make any necessary corrections.

  • Procedure for Acetyl Group :

    • Accurately weigh about 500 mg of Cellulose Acetate Phthalate into a glass-stoppered conical flask.

    • Add 50 mL of water and exactly 50 mL of 0.5 M NaOH.

    • Boil for 60 minutes under a reflux condenser.

    • After cooling, titrate the excess NaOH with 0.5 M hydrochloric acid using phenolphthalein as the indicator.

    • Perform a blank determination.

Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying enteric polymers, in accordance with ICH guidelines.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Select Select Analytical Technique (e.g., HPLC, SEC, Titration) MD_Start->MD_Select MD_Optimize Optimize Method Parameters (e.g., Mobile Phase, Column, Temperature) MD_Select->MD_Optimize VP_Define Define Validation Parameters (ICH Q2(R1)) MD_Optimize->VP_Define Method Ready for Validation VP_Acceptance Set Acceptance Criteria VP_Define->VP_Acceptance VP_Document Write Validation Protocol VP_Acceptance->VP_Document EV_Specificity Specificity / Selectivity VP_Document->EV_Specificity Execute Protocol EV_Linearity Linearity & Range EV_Accuracy Accuracy EV_Precision Precision (Repeatability & Intermediate) EV_LOD_LOQ LOD & LOQ EV_Robustness Robustness DA_Analyze Analyze Validation Data EV_Robustness->DA_Analyze Complete Experiments DA_Compare Compare with Acceptance Criteria DA_Analyze->DA_Compare DA_Report Generate Validation Report DA_Compare->DA_Report DA_Final Method Implementation DA_Report->DA_Final

Caption: General workflow for analytical method validation.

References

A Comparative Performance Analysis of Enteric Coating Systems: Aquateric® vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate enteric coating is a critical decision influencing the efficacy and stability of oral dosage forms. This guide provides an objective comparison of Aquateric®, an alginate-based enteric coating, with other commonly used polymer alternatives, supported by established experimental methodologies.

Enteric coatings serve as a protective barrier, preventing the premature release of active pharmaceutical ingredients (APIs) in the acidic environment of the stomach. This targeted release in the higher pH of the small intestine is crucial for drugs that are acid-labile, cause gastric irritation, or require localized intestinal absorption. While various polymers are available for enteric coating, this guide focuses on the performance characteristics of this compound® in comparison to other widely utilized systems.

Performance Attributes of Enteric Coatings

The ideal enteric coating should exhibit robust resistance to gastric fluid while ensuring rapid and complete dissolution at the intended intestinal pH. Key performance indicators include acid resistance, dissolution profile in buffered solutions, and the mechanical properties of the film coat.

This compound® N100 is an alginate-based coating system derived from brown seaweed.[1][2] It is marketed as a ready-to-use, "clean label" option for nutraceutical and pharmaceutical applications.[3][4] Alternatives commonly used in the pharmaceutical industry include methacrylic acid copolymers (e.g., Eudragit® series) and cellulose derivatives (e.g., cellulose acetate phthalate, HPMC-P).[5][6]

Comparative Data Summary

Parameter This compound® N100 Methacrylic Acid Copolymers (e.g., Eudragit® L 100-55) Cellulose Derivatives (e.g., HPMC-P)
Polymer Base Alginate (Natural)[1][2]Methacrylic Acid and Ethyl Acrylate (Synthetic)[9][10]Hypromellose Phthalate (Semi-synthetic)[6]
Dissolution pH Releases at higher pH levels[2][4]Begins to dissolve at pH > 5.5[5]Begins to dissolve at pH > 5.0-5.5
Preparation Ready-to-use aqueous dispersion[4]Available as aqueous dispersions, powders, or organic solutions[10]Typically requires formulation from powder
"Clean Label" Status Often marketed as such, derived from natural sources[3]Synthetic polymerSemi-synthetic
Typical Application Tablets, hard and soft capsules, nutraceuticals[1][7]Tablets, multiparticulates, capsules[10]Tablets and capsules
Plasticizer Requirement May require plasticizers depending on formulationOften requires plasticizers for flexibility[11]Generally requires plasticizers

Experimental Protocols for Performance Evaluation

To ensure reliable and reproducible results when comparing enteric coating performance, standardized experimental protocols are essential. The United States Pharmacopeia (USP) provides guidelines for disintegration and dissolution testing of delayed-release dosage forms.[12]

Disintegration Testing

The purpose of this test is to determine if the dosage form remains intact in a simulated gastric environment.

Methodology:

  • Introduce the coated dosage form into a basket-rack assembly.

  • Immerse the assembly in 0.1 N Hydrochloric (HCl) acid, maintained at 37 ± 2 °C, for a specified period (typically 2 hours for enteric-coated products).[11][12]

  • Observe the dosage form for any signs of disintegration, cracking, or softening of the coating. The tablets or capsules should show no evidence of disintegration.[13]

  • After the acid stage, immerse the assembly in a simulated intestinal fluid (e.g., phosphate buffer at pH 6.8) and observe for disintegration within a specified time.

Dissolution Testing

This test quantitatively measures the rate of drug release from the dosage form over time in different media. A two-stage dissolution method is typically employed for enteric-coated products.[12]

Methodology:

  • Acid Stage: Place the dosage form in a dissolution apparatus (e.g., USP Apparatus 1 - baskets, or Apparatus 2 - paddles) containing 0.1 N HCl at 37 ± 0.5 °C for 2 hours.[12] Periodically withdraw samples to quantify any premature drug release. The amount of API released should not exceed a specified limit (e.g., 10%).

  • Buffer Stage: After 2 hours, either change the medium to a phosphate buffer of pH 6.8 or add a concentrated buffer to the existing acid to achieve a pH of 6.8.[14] Continue the dissolution testing for a specified period (e.g., 45-60 minutes), withdrawing samples at regular intervals to determine the drug release profile.[6][11]

Visualization of Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for evaluating enteric coatings and the logical relationship of their pH-dependent functionality.

Experimental_Workflow cluster_prep Formulation & Coating cluster_testing Performance Testing cluster_disintegration Disintegration Protocol cluster_dissolution Dissolution Protocol Core_Tablet Core Tablet/Capsule Coating_Dispersion Prepare this compound® or Alternative Coating Dispersion Coating_Process Film Coating Process Coating_Dispersion->Coating_Process Coated_Product Coated Dosage Form Coating_Process->Coated_Product Disintegration_Test Disintegration Test (USP <701>) Coated_Product->Disintegration_Test Dissolution_Test Dissolution Test (USP <711>) Coated_Product->Dissolution_Test Acid_Stage_Dis 0.1 N HCl (2 hours) Disintegration_Test->Acid_Stage_Dis Acid_Stage_Diss 0.1 N HCl (2 hours) Dissolution_Test->Acid_Stage_Diss Buffer_Stage_Dis pH 6.8 Buffer Acid_Stage_Dis->Buffer_Stage_Dis Result_Dis Observe Integrity & Disintegration Time Buffer_Stage_Dis->Result_Dis Final_Eval Comparative Evaluation Result_Dis->Final_Eval Buffer_Stage_Diss pH 6.8 Buffer Acid_Stage_Diss->Buffer_Stage_Diss Result_Diss Measure % API Release Over Time Buffer_Stage_Diss->Result_Diss Result_Diss->Final_Eval

Caption: Workflow for enteric coating evaluation.

Enteric_Coating_Mechanism cluster_stomach Stomach (pH 1-3) cluster_intestine Small Intestine (pH > 5.5) Stomach_State Coating Insoluble Stomach_Result API Protected Stomach_State->Stomach_Result Therefore Intestine_State Coating Solubilizes Stomach_Result->Intestine_State Passes to Intestine Intestine_Result API Released Intestine_State->Intestine_Result Therefore Dosage_Form Enteric-Coated Dosage Form GI_Transit GI Transit GI_Transit->Stomach_State Enters Stomach

Caption: pH-dependent mechanism of enteric coatings.

Conclusion

The choice of an enteric coating system depends on a multitude of factors including the physicochemical properties of the API, the desired release profile, processing considerations, and regulatory requirements. This compound®, with its natural alginate base, offers a compelling "clean label" alternative to traditional synthetic polymers. However, methacrylic acid copolymers and cellulose derivatives have a long history of successful use and a vast body of supporting literature.[5][6]

For any given application, it is imperative for researchers to conduct comparative experimental evaluations using standardized protocols to select the optimal enteric coating that ensures product stability, efficacy, and quality. The methodologies and comparative points outlined in this guide provide a framework for making an informed decision in the development of delayed-release oral pharmaceuticals and nutraceuticals.

References

Cross-Validation of Aquateric® Coating Integrity Test Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methods for testing the integrity of Aquateric®, an aqueous enteric coating system. Ensuring the integrity of enteric coatings is critical for protecting acid-labile drugs from the gastric environment and enabling targeted drug release in the intestine. This document outlines the experimental protocols for three widely used integrity test methods—dissolution testing, scanning electron microscopy (SEM), and water vapor permeability testing—and presents a comparative analysis of their performance based on available data.

Overview of Test Methodologies

The integrity of an enteric coating can be assessed through various analytical techniques, each providing unique insights into the coating's physical and functional properties. This guide focuses on a cross-validation approach using the following methods:

  • Dissolution Testing: Evaluates the coating's ability to remain intact in acidic media and release the drug at a specific intestinal pH.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the coating's surface morphology and cross-sectional structure, allowing for the identification of physical defects.

  • Water Vapor Permeability Testing: Measures the rate at which water vapor permeates through the coating, indicating its barrier properties against moisture.

The logical relationship and typical workflow for evaluating enteric coating integrity using these methods is illustrated in the diagram below.

G cluster_0 Coating Application and Curing cluster_1 Integrity Test Methods cluster_2 Data Analysis and Cross-Validation cluster_3 Outcome start This compound® Coated Dosage Form dissolution Dissolution Testing (USP <711>) start->dissolution sem Scanning Electron Microscopy (SEM) start->sem permeability Water Vapor Permeability (e.g., ASTM D1653) start->permeability analysis Comparative Data Analysis dissolution->analysis sem->analysis permeability->analysis integrity Assessment of Coating Integrity analysis->integrity failure Identification of Coating Failure analysis->failure

Figure 1: Experimental workflow for cross-validating this compound® coating integrity.

Comparative Data Presentation

The following tables summarize the expected performance of this compound® coated products when evaluated by dissolution, SEM, and water vapor permeability testing. The data is compiled from various studies on aqueous enteric coatings and represents typical outcomes.

Table 1: Comparative Summary of this compound® Coating Integrity Test Methods

Test Method Parameter Measured Typical Success Criteria for this compound® Alternative Method Outcome (Eudragit® L30 D-55)
Dissolution Testing Drug release in acidic and buffer media<10% drug release in 0.1 N HCl for 2 hours. >80% drug release in pH 6.8 buffer within 45 minutes.[1]Similar performance with <10% release in acid and >80% release in buffer.[2][3]
Scanning Electron Microscopy (SEM) Surface morphology and cross-sectional integritySmooth, uniform coating with no cracks, pores, or peeling. Consistent coating thickness.[4]Generally smooth and uniform surface, though some studies may show minor imperfections depending on formulation and process parameters.[5]
Water Vapor Permeability Testing Water Vapor Transmission Rate (WVTR)Low WVTR, indicating a good moisture barrier. Specific values depend on coating thickness and formulation.Comparable low WVTR values, demonstrating effective moisture barrier properties.[6]

Table 2: Quantitative Dissolution Profile Data for Aqueous Enteric Coatings

Time (minutes) Medium This compound® (% Drug Release) Eudragit® L30 D-55 (% Drug Release)
1200.1 N HCl< 10%< 10%
135pH 6.8 Buffer> 60%> 50%
150pH 6.8 Buffer> 80%> 75%
165pH 6.8 Buffer> 90%> 85%
180pH 6.8 Buffer> 95%> 90%

Note: The data in this table is illustrative and compiled from typical dissolution profiles of aqueous enteric coatings. Actual results may vary based on the active pharmaceutical ingredient, formulation, and process parameters.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Dissolution Testing for Enteric-Coated Dosage Forms (USP <711>)

This two-stage test evaluates the integrity of the enteric coating in a simulated gastric fluid followed by drug release in a simulated intestinal fluid.

Apparatus:

  • USP Apparatus 1 (baskets) or Apparatus 2 (paddles)

  • Dissolution vessels (1000 mL)

  • Water bath maintained at 37 ± 0.5 °C

  • HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

  • Acid Stage:

    • Place 750 mL of 0.1 N hydrochloric acid (HCl) in each dissolution vessel and equilibrate to 37 ± 0.5 °C.

    • Place one dosage form in each vessel.

    • Operate the apparatus at the specified speed (e.g., 75 rpm for paddles) for 2 hours.

    • At the end of 2 hours, withdraw a sample of the medium for analysis. The amount of drug dissolved should not exceed 10% of the labeled amount.

  • Buffer Stage:

    • After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate to each vessel.

    • Adjust the pH to 6.8 ± 0.05 with 2 N HCl or 2 N sodium hydroxide.

    • Continue the test for the specified time (e.g., 45 minutes).

    • Withdraw samples at predetermined time points and analyze for drug content.

The logical flow of the two-stage dissolution test is depicted in the following diagram.

G start Start acid_stage Acid Stage (0.1 N HCl, 2 hours, 37°C) start->acid_stage acid_sampling Sample for Acid Resistance acid_stage->acid_sampling buffer_stage Buffer Stage (pH 6.8, 45 min, 37°C) acid_sampling->buffer_stage buffer_sampling Sample for Drug Release buffer_stage->buffer_sampling analysis Analyze Samples (HPLC/UV-Vis) buffer_sampling->analysis end End analysis->end

Figure 2: Two-stage dissolution testing workflow for enteric-coated products.
Scanning Electron Microscopy (SEM) Analysis

SEM is used to visualize the surface and cross-section of the coating to assess its uniformity, thickness, and the presence of any defects.

Apparatus:

  • Scanning Electron Microscope (SEM)

  • Sputter coater (for non-conductive samples)

  • Sample stubs

Procedure:

  • Sample Preparation:

    • For surface analysis, carefully mount the coated dosage form onto an SEM stub using conductive adhesive.

    • For cross-sectional analysis, fracture the coated dosage form at low temperature (cryo-fracture) to obtain a clean break. Mount the fractured sample on a stub with the cross-section facing up.

  • Sputter Coating:

    • If the sample is non-conductive, apply a thin layer of a conductive material (e.g., gold-palladium) using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Place the prepared sample in the SEM chamber.

    • Evacuate the chamber to high vacuum.

    • Apply an appropriate accelerating voltage and scan the electron beam across the sample surface.

    • Capture images of the coating surface and cross-section at various magnifications to examine for defects such as cracks, pores, and delamination. Coating thickness can also be measured from the cross-sectional images.[4]

Water Vapor Permeability Testing

This test measures the water vapor transmission rate (WVTR) through the enteric coating film, which is an indicator of its barrier properties. A common method is the ASTM D1653 standard test.

Apparatus:

  • Permeability cups

  • Analytical balance

  • Controlled environment chamber (constant temperature and humidity)

  • Desiccant (e.g., anhydrous calcium chloride)

Procedure:

  • Film Preparation:

    • Prepare a free film of the this compound® coating by casting the dispersion onto a flat, non-stick surface and allowing it to dry completely.

  • Sample Mounting:

    • Place a desiccant in the permeability cup.

    • Seal the prepared coating film over the mouth of the cup.

  • Testing:

    • Weigh the sealed cup assembly.

    • Place the assembly in a controlled environment chamber at a specified temperature and humidity (e.g., 25 °C and 75% relative humidity).

    • Remove the cup and weigh it at regular intervals over a period of time.

  • Calculation:

    • The WVTR is calculated from the rate of weight gain of the cup over time and the area of the exposed film. The formula is: WVTR = (G / t) / A where: G = change in weight (grams) t = time (hours) A = area of the film (m²)

Conclusion

The cross-validation of this compound® coating integrity using dissolution testing, SEM, and water vapor permeability testing provides a comprehensive evaluation of its performance. Dissolution testing confirms the functional gastro-resistance and subsequent drug release. SEM offers a detailed visual inspection of the coating's physical structure, while water vapor permeability testing quantifies its moisture barrier properties. Together, these methods provide researchers and drug development professionals with a robust toolkit to ensure the quality and efficacy of enteric-coated pharmaceutical products. While some studies indicate that aqueous coatings like this compound® may show instability under stress conditions[7], proper formulation with suitable plasticizers and potential undercoating can lead to stable and effective enteric performance.

References

Safety Operating Guide

Navigating the Safe Disposal of Aquateric: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Aquateric, a brand that encompasses various chemical formulations. Adherence to these procedures is critical for minimizing environmental impact and maintaining workplace safety.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use. The SDS provides detailed information on chemical composition, hazards, and emergency measures.

Personal Protective Equipment (PPE):

Always wear appropriate PPE when handling chemical waste. This includes:

  • Eye Protection: Safety glasses or goggles to protect against splashes.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing.

In Case of Exposure:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention if irritation persists.[1]

  • Skin: Remove contaminated clothing and wash the affected area with soap and water.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Inhalation: Move to an area with fresh air. If experiencing breathing difficulties, seek medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of chemical waste must always comply with local, state, and federal regulations.[1] The following is a general procedural guide.

  • Waste Identification and Segregation:

    • Determine the nature of the this compound product. Formulations can vary, with some being alginate-based and potentially less hazardous, while others may contain petroleum distillates or other regulated chemicals.[1][3]

    • Do not mix different chemical wastes.[4] Aqueous waste should be collected separately from solvent-based waste.[5]

  • Container Selection and Labeling:

    • Use a compatible, leak-proof container for waste collection. The container material should be resistant to the chemical properties of the waste.[4][5]

    • Clearly label the waste container with a "Hazardous Waste" label, identifying the contents.[5]

  • Waste Collection and Storage:

    • Store waste containers in a designated, well-ventilated, and secure area.

    • Ensure containers are kept closed except when adding waste.[4]

    • Use secondary containment to prevent spills.[4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest or any other required documentation to the disposal service.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates a generalized workflow for the safe disposal of laboratory chemical waste like this compound.

cluster_prep Preparation Phase cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste Stream sds Consult Safety Data Sheet (SDS) start->sds 1. Review ppe Don Appropriate PPE sds->ppe 2. Equip segregate Segregate Incompatible Wastes ppe->segregate 3. Proceed container Select & Label Compatible Container segregate->container 4. Prepare collect Collect Waste in Closed Container container->collect 5. Fill storage Store in Designated Secondary Containment Area collect->storage 6. Store Safely contact_ehs Contact EHS/Waste Vendor storage->contact_ehs 7. Arrange documentation Complete Waste Manifest contact_ehs->documentation 8. Document pickup Schedule Waste Pickup documentation->pickup 9. Schedule end_node End: Waste Disposed Compliantly pickup->end_node 10. Complete

Figure 1. Generalized workflow for the safe disposal of laboratory chemical waste.

This guide provides a foundational understanding of the proper disposal procedures for this compound products. Always prioritize safety and regulatory compliance by consulting the specific SDS and your institutional guidelines.

References

Essential Safety and Handling Guidance for Aquateric®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling of Aquateric®, an alginate-based enteric coating system. The following procedural guidance is designed to ensure safe laboratory practices and proper disposal, fostering a secure research environment.

This compound® N100 is a naturally derived coating system composed of alginate, a substance extracted from brown seaweed.[1] While generally considered non-hazardous, proper handling is essential to minimize exposure and maintain a safe working environment. The recommendations below are based on best practices for handling fine powders in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling this compound® to ensure appropriate protective measures are in place. The following table summarizes the recommended PPE.

PPE CategoryItemSpecificationsPurpose
Eye Protection Safety GlassesANSI Z87.1 approvedProtects against airborne particles.
Safety GogglesANSI Z87.1 approved, with indirect ventingRecommended when there is a significant risk of dust generation.
Hand Protection Disposable GlovesNitrile or latexPrevents direct skin contact.
Respiratory Protection Dust MaskN95 or higherRecommended when handling large quantities or when ventilation is inadequate to minimize inhalation of fine particles.
Body Protection Laboratory CoatStandardProtects clothing and skin from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a standardized workflow is critical for minimizing risk during the handling of this compound®.

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a calibrated weighing scale, appropriate containers, and utensils are available.

    • Confirm that an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on a laboratory coat and ensure it is fully buttoned.

    • Wash hands thoroughly and dry them before putting on disposable gloves.

    • Fit safety glasses or goggles securely.

    • If required by your risk assessment, correctly fit an N95 dust mask.

  • Handling this compound®:

    • Handle in a well-ventilated area. A fume hood or a ventilated enclosure is recommended, especially when working with large quantities.

    • When weighing and transferring the powder, perform these actions carefully to minimize dust generation.

    • Keep containers of this compound® sealed when not in use to prevent dust from becoming airborne.

  • Post-Handling:

    • Clean all equipment and the work surface thoroughly after use.

    • Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the laboratory coat, and then eye protection.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound® and contaminated materials is essential to prevent environmental contamination and maintain a safe laboratory.

  • Unused Product: Dispose of unused this compound® in accordance with local, state, and federal regulations for non-hazardous waste. Do not dispose of it down the drain.

  • Contaminated Materials: Dispose of contaminated items such as gloves, paper towels, and weighing papers in a sealed bag with the regular laboratory waste, unless local regulations specify otherwise.

  • Spills: In the event of a spill, avoid creating dust. Moisten the spilled powder with a small amount of water and then carefully wipe it up with absorbent paper. Dispose of the cleaning materials in a sealed bag. For large spills, evacuate the area and follow your institution's emergency procedures.

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Handling cluster_cleanup 4. Cleanup & Disposal prep_area Prepare Work Area gather_materials Gather Materials prep_area->gather_materials don_coat Lab Coat gather_materials->don_coat don_gloves Gloves don_coat->don_gloves don_eyewear Eye Protection don_gloves->don_eyewear don_mask Dust Mask (if needed) don_eyewear->don_mask weigh Weigh & Transfer don_mask->weigh mix Mix Solution weigh->mix clean_equip Clean Equipment mix->clean_equip dispose_waste Dispose of Waste clean_equip->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound® from preparation to disposal.

References

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